molecular formula C7H11N3O B184717 2-Amino-6-ethyl-5-methylpyrimidin-4-ol CAS No. 134277-54-6

2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Katalognummer: B184717
CAS-Nummer: 134277-54-6
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: OWHWLTIBGSRUMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is a versatile pyrimidine derivative that serves as a key synthetic intermediate in medicinal and agricultural chemistry. This compound is a functionalized pyrimidine, a privileged scaffold in drug discovery known for its presence in antibiotics, vitamins, and nucleic acids . Its primary researched application is as a critical precursor in the synthesis of systemic fungicides, specifically for preparing pyrimidinol sulfonate compounds . These are highly effective against powdery mildew in cereals, fruits, vegetables, and ornamental plants, characterized by their strong systemic conductivity and long-lasting effect . Beyond agrochemicals, diaminopyrimidine derivatives are extensively investigated for their nonlinear optical (NLO) properties, showing significant potential for applications in optoelectronics, optical fibers, and telecommunications due to substantial second hyperpolarizability values and intramolecular charge-transfer properties . Furthermore, structurally related aminodimethylpyrimidinol compounds are prominent in pharmaceutical research as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase, a promising target for the treatment of hepatocellular carcinoma (HCC) . The compound provides researchers with a valuable building block for developing novel chemical entities across multiple disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-4-ethyl-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4(2)6(11)10-7(8)9-5/h3H2,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHWLTIBGSRUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356177
Record name 2-amino-6-ethyl-5-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134277-54-6
Record name 2-amino-6-ethyl-5-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development. As a privileged structure, it is integral to numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The specific compound, 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, belongs to the aminopyrimidine class, which is noted for its diverse pharmacological activities, including potential applications as antimicrobial agents and modulators of various biological pathways.[1] Its unique arrangement of functional groups—an amino group for hydrogen bonding and potential nucleophilic reactions, a hydroxyl group that exists in tautomeric equilibrium with a keto form, and alkyl substituents influencing lipophilicity and steric interactions—makes it a valuable synthon for further chemical elaboration.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer insights into process control and characterization, thereby establishing a self-validating and robust protocol for researchers and drug development professionals.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable approach to the synthesis of 2-amino-4-hydroxypyrimidines is the classical Pinner-type condensation reaction.[2] This methodology involves the cyclocondensation of a β-keto ester with guanidine.

Retrosynthetic Disconnection:

Our target molecule can be retrosynthetically disconnected across the two C-N bonds formed during the cyclization. This reveals two key synthons: guanidine and a substituted β-keto ester, specifically ethyl 2-methyl-3-oxopentanoate .

  • Guanidine provides the N-C-N (amidine) core of the pyrimidine ring, including the C2-amino group.

  • Ethyl 2-methyl-3-oxopentanoate provides the remaining C4, C5, C6, and C1' atoms of the carbon backbone, along with the C4-hydroxyl group and the C5-methyl and C6-ethyl substituents.

This approach is highly efficient as it constructs the heterocyclic core in a single, convergent step from readily available starting materials.

The Core Reaction: Mechanistic Insights

The reaction proceeds via a base-mediated condensation-cyclization cascade. While guanidine is a strong organic base, it is typically supplied as a more stable salt, such as guanidine hydrochloride. A stronger base, such as sodium ethoxide, is therefore required to generate the free guanidine nucleophile in situ.

The mechanism can be delineated as follows:

  • Nucleophilic Attack: The free guanidine, a potent nucleophile, attacks the more electrophilic ketone carbonyl of the β-keto ester. The ketone is more reactive than the ester due to the resonance delocalization of the ester's lone pair of electrons.

  • Formation of Hemiaminal Intermediate: This attack forms a tetrahedral hemiaminal intermediate.

  • Dehydration: The intermediate rapidly dehydrates, eliminating a molecule of water to form a stable conjugated imine.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Ring Closure and Elimination: This forms a six-membered cyclic intermediate, which subsequently eliminates a molecule of ethanol to yield the thermodynamically stable aromatic pyrimidine ring.

Below is a visualization of the reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Guanidine Guanidine (H₂N-C(=NH)-NH₂) Hemiaminal Tetrahedral Hemiaminal Guanidine->Hemiaminal 1. Nucleophilic Attack Ketoester Ethyl 2-methyl-3-oxopentanoate Ketoester->Hemiaminal Imine Conjugated Imine Hemiaminal->Imine 2. Dehydration (-H₂O) Cyclic_Intermediate Cyclic Intermediate Imine->Cyclic_Intermediate 3. Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product 4. Elimination (-EtOH)

Caption: Key mechanistic steps in the synthesis of the pyrimidinol core.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )Properties
Sodium Metal7440-23-5Na22.99Highly reactive solid, store under mineral oil
Absolute Ethanol (200 proof)64-17-5C₂H₆O46.07Flammable liquid, hygroscopic
Guanidine Hydrochloride50-01-1CH₆ClN₃95.53Hygroscopic solid
Ethyl 2-methyl-3-oxopentanoate15429-19-3C₈H₁₄O₃158.19Liquid
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive liquid
Deionized Water7732-18-5H₂O18.02---
Step-by-Step Methodology

Step 1: Preparation of Sodium Ethoxide Solution

  • Under an inert atmosphere (Nitrogen or Argon), carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to a three-neck round-bottom flask containing absolute ethanol (50 mL).

  • Expert Insight: The addition must be done portion-wise to control the exothermic reaction and hydrogen gas evolution. The flask should be equipped with a reflux condenser and a gas outlet bubbler.

  • Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This is the catalyst and base for the reaction.

Step 2: Reaction Assembly and Execution

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol) with stirring. A fine white precipitate of sodium chloride may form as the free guanidine base is generated.

  • Add ethyl 2-methyl-3-oxopentanoate (7.91 g, 50 mmol) dropwise to the mixture using an addition funnel over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) with continuous stirring for 6-8 hours.

  • Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the β-keto ester spot indicates reaction completion.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. This step protonates the pyrimidinol product, causing it to precipitate.

  • Causality: Neutralization is critical. Over-acidification can lead to salt formation and re-solubilization of the product, while insufficient neutralization will result in low yield.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

Step 4: Purification

  • Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove inorganic salts (NaCl) and then with a small amount of cold ethanol to remove any unreacted starting material.

  • For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Safety Precautions
  • Sodium Metal: Extremely reactive with water and alcohols. Handle under an inert atmosphere and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Flammable Solvents: Ethanol is highly flammable. All heating should be performed using a heating mantle and in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with care in a fume hood.

Characterization and Data Analysis

The structure of the synthesized this compound must be confirmed using standard analytical techniques. The compound exhibits keto-enol tautomerism, with the pyrimidin-4(3H)-one form often predominating in the solid state and in solution. This is reflected in the spectroscopic data.[1][3]

Expected Analytical Data
TechniqueExpected Observations
¹H NMR δ (ppm): ~1.1 (t, 3H, -CH₂CH₃ ), ~2.0 (s, 3H, -CH₃ ), ~2.4 (q, 2H, -CH₂ CH₃), ~6.5 (br s, 2H, -NH₂ ), ~10.5-11.5 (br s, 1H, ring NH or OH )
¹³C NMR δ (ppm): ~12 (-CH₂CH₃ ), ~14 (-CH₃ ), ~25 (-CH₂ CH₃), ~110 (C5), ~155 (C4), ~160 (C2), ~165 (C6)
IR Spectroscopy ν (cm⁻¹): 3300-3100 (N-H stretching, amino group), 3100-3000 (O-H/N-H stretching, ring), 1680-1640 (C=O stretching, amide from keto tautomer), 1620-1580 (C=N, C=C stretching)
Mass Spec (ESI+) m/z: Calculated for C₇H₁₁N₃O: 153.09. Expected [M+H]⁺: 154.10.

Workflow Visualization

The overall synthetic workflow can be summarized in the following diagram.

Synthesis_Workflow Na_EtOH 1. Prepare Sodium Ethoxide (Na in EtOH) Add_Reagents 2. Add Guanidine HCl & β-Keto Ester Na_EtOH->Add_Reagents Freshly prepared base Reflux 3. Heat to Reflux (6-8 hours) Add_Reagents->Reflux Reaction mixture Workup 4. Cool & Neutralize (pH ~7 with HCl) Reflux->Workup Completed reaction Isolate 5. Isolate by Filtration Workup->Isolate Precipitate formed Purify 6. Recrystallize (EtOH/H₂O) Isolate->Purify Crude product Characterize 7. Characterize Product (NMR, IR, MS) Purify->Characterize Pure product

Caption: A streamlined workflow for the synthesis and purification process.

Conclusion

The synthesis of this compound via the condensation of guanidine and ethyl 2-methyl-3-oxopentanoate is a reliable and well-understood transformation. By carefully controlling reaction conditions, particularly the generation of the active nucleophile and the neutralization during work-up, high yields of the pure product can be consistently achieved. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers in medicinal chemistry and organic synthesis, enabling the efficient production of this valuable heterocyclic building block for further investigation and drug discovery programs.

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. International Journal of Molecular Sciences, 24(2), 1435. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Proença, M. F. J. R. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]

  • TÜBİTAK Academic Journals. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. Available at: [Link]

Sources

"physicochemical properties of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

This compound is an organic compound featuring a pyrimidine core, a heterocyclic aromatic ring essential in numerous biological molecules, including the nucleobases of DNA and RNA.[1] This particular substituted pyrimidine belongs to the aminopyrimidine class, a group of compounds widely recognized for their diverse applications in medicinal chemistry and pharmacology.[1] Its structural arrangement, with amino, hydroxyl, ethyl, and methyl functional groups, makes it a versatile precursor and building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1]

The strategic placement of these functional groups allows for a range of chemical reactions, such as nucleophilic substitution at the amino group and condensation reactions at the hydroxyl group.[1] These reactive sites are pivotal for medicinal chemists aiming to modulate the biological activity, selectivity, and pharmacokinetic properties of lead compounds. Research has indicated that compounds with this scaffold may possess potential as antimicrobial agents or modulators of various biological pathways, interacting with enzymes and receptors to influence cellular processes.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their validation. Understanding these fundamental characteristics is a critical first step in harnessing its full potential in research and drug discovery.

Compound Identification and Molecular Structure

A precise understanding of the compound's identity is foundational to any scientific investigation. The following table summarizes its key identifiers and structural details.

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms 2-amino-5-ethyl-6-methyl-3H-pyrimidin-4-one, NSC 210935[1][2]
CAS Number 28224-69-3[2][3]
Molecular Formula C₇H₁₁N₃O[1][2]
Molecular Weight 153.18 g/mol [1]
Canonical SMILES CCC1=C(C)C(=O)NC(=N1)N[1]
InChI Key OWHWLTIBGSRUMZ-UHFFFAOYSA-N[1]

Note: The compound can exist in tautomeric forms, primarily the pyrimidin-4-ol form and the pyrimidin-4(3H)-one keto form. The keto form is often the more stable tautomer.[1]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The data below, derived from predictive models and available literature, provides a baseline for this molecule.

PropertyValueNotesSource
Melting Point 288-289 °C[4]
Boiling Point 273.1 ± 23.0 °CPredicted[4]
Density 1.29 ± 0.1 g/cm³Predicted[4]
pKa 10.17 ± 0.50Predicted[2][4]

Solubility Profile: A Practical Assessment

Quantitative solubility data for this compound is not extensively reported in the public domain. However, its molecular structure provides strong indicators of its likely behavior. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens, carbonyl oxygen in the keto tautomer) suggests a propensity for solubility in polar protic solvents like water, ethanol, and methanol. Conversely, the ethyl and methyl groups, along with the heterocyclic ring, introduce a degree of lipophilicity, which may allow for solubility in some polar aprotic solvents like DMSO.

For any research or development application, the experimental determination of solubility is non-negotiable. The following protocol outlines the gold-standard Shake-Flask method, a thermodynamically robust approach to quantifying solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Principle: This method determines the saturation concentration of the compound in a given solvent at a specific temperature by allowing the system to reach thermodynamic equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated HPLC-UV method.

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

Causality and Trustworthiness: Using a long equilibration time ensures that the measurement reflects the true thermodynamic solubility, not a transient, supersaturated state. Centrifugation and filtration are critical self-validating steps to guarantee that only the dissolved analyte is being quantified, preventing artificially high results from suspended microparticles.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temp (24-48h) B->C D Settle or Centrifuge to pellet solid C->D E Withdraw and filter supernatant (0.22 µm) D->E F Analyze sample by HPLC-UV E->F G Calculate concentration via calibration curve F->G H H G->H Result: Equilibrium Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, commonly expressed as LogP, is a critical parameter in drug development that describes a compound's distribution between a lipid-like phase (n-octanol) and an aqueous phase. It heavily influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While predicted LogP values can be calculated, experimental determination is essential for accuracy.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Principle: This method measures the ratio of the concentration of the compound in two immiscible phases, n-octanol and water, at equilibrium.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Glass separatory funnels or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol by mixing it with water and allowing the phases to separate. Do the same for the water with n-octanol. This prevents volume changes during the experiment.

  • Compound Dosing: Prepare a dilute stock solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: In a vial, combine a known volume of the water phase and a known volume of the n-octanol phase (e.g., a 1:1 ratio). Add a small aliquot of the compound stock solution.

  • Equilibration: Shake the vial vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and water layers.

  • Sampling: Carefully withdraw a known volume from each phase for analysis.

  • Quantification: Determine the concentration of the compound in both the aqueous phase (C_water) and the n-octanol phase (C_octanol) using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentrations: P = C_octanol / C_water

    • LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P)

Expertise and Rationale: The use of pre-saturated solvents is a critical detail that prevents measurement artifacts caused by the mutual miscibility of water and n-octanol. Centrifugation is essential for breaking any emulsions that may have formed during shaking, ensuring a clean separation and accurate sampling from each phase.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation A Combine pre-saturated n-Octanol & Water B Add compound to the two-phase system A->B C Shake vigorously at constant temp (1-2h) B->C D Centrifuge to achieve clean layer separation C->D E Sample aliquot from Octanol layer D->E F Sample aliquot from Aqueous layer D->F G Measure [Conc] in each phase (HPLC) E->G F->G H Calculate P = [Conc]oct / [Conc]water G->H I Calculate LogP = log10(P) H->I J J I->J Result: LogP Value

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion

This compound presents as a stable solid with a high melting point and predicted basicity. Its structural features suggest solubility in polar solvents, a hypothesis that must be confirmed experimentally for any specific application. The provided protocols for determining solubility and lipophilicity represent robust, industry-standard methods that will yield the reliable and reproducible data required for advancing research in medicinal chemistry, drug development, and materials science. A thorough characterization of these foundational physicochemical properties is the cornerstone upon which successful scientific and commercial development is built.

References

  • 2-amino-5-ethyl-6-methylpyrimidin-4-ol - ChemicalBook. ChemicalBook.

  • This compound - Smolecule. Smolecule.

  • 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL 28224-69-3 wiki - Guidechem. Guidechem.

  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. PubChem.

  • 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL | 28224-69-3 - ChemicalBook. ChemicalBook.

Sources

"2-Amino-6-ethyl-5-methylpyrimidin-4-ol molecular structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 134277-54-6), a substituted aminopyrimidine of significant interest in medicinal and synthetic chemistry. As a member of a class of heterocyclic compounds renowned for their diverse pharmacological activities, this molecule serves as a valuable scaffold and building block for drug discovery.[1] This document delineates its core molecular structure, including a critical analysis of its tautomeric forms, and details its physicochemical properties. Furthermore, this guide presents a logical synthetic strategy, provides detailed protocols for its analytical characterization via modern spectroscopic techniques (NMR, FTIR, MS), and discusses its potential biological context and applications, particularly as a precursor for targeted therapeutics.[1] The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry and biology, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[2] This fundamental role in biological systems has inspired decades of research, establishing pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry.[2][3] Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[4][5]

This compound belongs to the aminopyrimidine subclass, which is characterized by an amino group substitution that often facilitates critical hydrogen bonding interactions with biological targets like protein kinases.[1][6] Understanding the precise molecular architecture, electronic properties, and synthetic accessibility of this specific compound is paramount for leveraging its full potential in the design of novel, high-affinity therapeutic agents.

Core Molecular Structure and Physicochemical Properties

The structural identity of a compound dictates its reactivity, physical properties, and biological function. This section provides a detailed breakdown of the molecular framework of this compound.

Systematic Nomenclature and Identification

For clarity and unambiguous identification in research and regulatory contexts, the compound is defined by the following identifiers.

IdentifierValueSource
Compound Name This compound-
IUPAC Name 2-amino-6-ethyl-5-methylpyrimidin-4(3H)-one[1]
CAS Number 134277-54-6[1]
Molecular Formula C₇H₁₁N₃O[1][7]
Molecular Weight 153.18 g/mol [1][7]
Canonical SMILES CCC1=C(C)C(=O)N=C(N)N1[1]
InChI Key OWHWLTIBGSRUMZ-UHFFFAOYSA-N[1]
Structural Elucidation

The molecule consists of a central pyrimidine ring with four substituents: an amino group at position 2, a hydroxyl/oxo group at position 4, a methyl group at position 5, and an ethyl group at position 6.

Caption: 2D Structure of this compound.

A critical feature of hydroxypyrimidines is the existence of keto-enol tautomerism. The "ol" (enol) form is in equilibrium with the "one" (keto) form. For 4-hydroxypyrimidines, the equilibrium strongly favors the more stable keto tautomer, 2-amino-6-ethyl-5-methylpyrimidin-4(3H)-one, particularly in the solid state.[1] This is due to the formation of a stable amide-like functionality within the ring.

Caption: Tautomeric equilibrium favors the more stable keto form.

Synthesis and Mechanistic Insights

The construction of the pyrimidine ring is a well-established field in organic chemistry.[8] The most common and efficient method involves the condensation of a 1,3-dielectrophile (a three-carbon fragment) with a C-N-C nucleophile like guanidine or urea.[8]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the pyrimidine ring at the N1-C6 and N3-C4 bonds, which are typically formed during the cyclization step. This reveals a β-ketoester and guanidine as plausible starting materials.

retrosynthesis Retrosynthetic Pathway target This compound disconnect C-N Disconnection (Principle of Pyrimidine Synthesis) target->disconnect precursors Precursors: • Ethyl 2-methyl-3-oxopentanoate • Guanidine disconnect->precursors

Caption: Retrosynthetic analysis of the target pyrimidine.

Proposed Synthetic Pathway: Guanidine Condensation

The synthesis can be efficiently achieved through a one-pot, three-component reaction analogous to the Biginelli reaction.[9] This involves the condensation of ethyl 2-methyl-3-oxopentanoate with guanidine in the presence of a base, such as sodium ethoxide. The mechanism proceeds via initial condensation to form an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the final pyrimidine product.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add sodium metal (1.0 eq) in small portions to absolute ethanol (approx. 3 M concentration) under an inert atmosphere (N₂ or Ar). Stir until all the sodium has dissolved completely.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution at room temperature, add guanidine hydrochloride (1.0 eq). Stir for 15 minutes to form the free base.

  • Addition of β-Ketoester: Add ethyl 2-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralization: Dissolve the resulting residue in a minimum amount of cold water. Carefully neutralize the solution to pH ~7 by the dropwise addition of glacial acetic acid or dilute HCl. This will precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution.[10] The predicted spectra for the keto-tautomer are detailed below.

Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted) δ (ppm) Multiplicity Integration Assignment
Protons 10.5-12.0 br s 1H Ring NH
6.5-7.5 br s 2H -NH₂
2.4-2.6 q 2H Ethyl -CH₂-
1.9-2.1 s 3H C5 -CH₃
1.1-1.3 t 3H Ethyl -CH₃
¹³C NMR (Predicted) δ (ppm) Assignment
Carbons ~165 C4 (C=O)
~160 C2 (C-NH₂)
~155 C6 (C-ethyl)
~110 C5 (C-methyl)
~25 Ethyl -CH₂-
~12 C5 -CH₃

| | ~11 | | | Ethyl -CH₃ |

br s = broad singlet, s = singlet, q = quartet, t = triplet. Chemical shifts are estimates and can vary based on solvent and concentration.

Protocol for NMR Data Acquisition [10]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Use a spectrometer with a frequency of 300-600 MHz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Number of Scans (NS): 16-32.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): -2 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[11]

Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300–3450 N-H Stretch (asymmetric & symmetric) Amino (-NH₂)
3100–3250 N-H Stretch Ring Amide (N-H)
2850–2980 C-H Stretch Ethyl, Methyl groups
1640–1680 C=O Stretch Amide/Keto group
1580–1620 N-H Bend / C=N Stretch Amino group / Pyrimidine ring

| 1550–1580 | C=C Stretch | Pyrimidine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.[4]

Expected Mass Spectrum Data

  • Ionization Method: Electron Ionization (EI) is standard for such molecules.[4]

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153, corresponding to the molecular weight of C₇H₁₁N₃O.

  • Key Fragmentation: The fragmentation is primarily driven by the substituents. A common and diagnostic fragmentation pathway would be the loss of the ethyl group via alpha-cleavage.

fragmentation Proposed Mass Spectral Fragmentation Pathway parent Parent Ion (M⁺•) m/z = 153 loss Loss of •CH₂CH₃ (α-cleavage) parent->loss fragment Fragment Ion [M - 29]⁺ m/z = 124 loss->fragment applications Role in Drug Discovery and Research scaffold This compound (Core Scaffold) derivatization Chemical Derivatization (R-group modification) scaffold->derivatization inhibitors Targeted Therapeutics (e.g., Kinase Inhibitors) derivatization->inhibitors research Biochemical Probes derivatization->research

Caption: Logical workflow from the core scaffold to applications.

Conclusion

This compound is a well-defined heterocyclic compound whose molecular structure is characterized by a stable pyrimidinone tautomer and key functional groups amenable to chemical modification. Its synthesis is achievable through robust and scalable condensation reactions. A comprehensive analytical workflow employing NMR, FTIR, and MS can unambiguously confirm its identity and purity. Given the proven track record of the aminopyrimidine scaffold in medicinal chemistry, particularly in the field of kinase inhibition, this molecule represents a valuable building block for the development of next-generation targeted therapies. This guide provides the essential technical framework for its synthesis, characterization, and strategic application in advanced research endeavors.

References

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  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022). ACS Publications. [Link]

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  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025). ResearchGate. [Link]

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An In-depth Technical Guide to 2-Amino-6-ethyl-5-methylpyrimidin-4-ol (CAS Number: 134277-54-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-ethyl-5-methylpyrimidin-4-ol, with CAS number 134277-54-6, is a substituted aminopyrimidine that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved therapeutics. The specific substitution pattern of this compound—an amino group at position 2, a hydroxyl (or keto tautomer) at position 4, and alkyl groups at positions 5 and 6—suggests its potential for engaging with various biological targets. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for this compound, drawing upon available data and insights from structurally related molecules to offer a scientifically grounded resource for researchers.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 134277-54-6[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₇H₁₁N₃O[1]
Molecular Weight 153.18 g/mol [1]
Canonical SMILES CCC1=C(C(=O)N=C(N1)N)C[1]
InChI Key OWHWLTIBGSRUMZ-UHFFFAOYSA-N[1]
Appearance Solid (predicted)
pKa (predicted) 10.17 ± 0.50[3]

Tautomerism

It is crucial to recognize that this compound can exist in tautomeric forms, primarily the hydroxyl and the keto (2-amino-6-ethyl-5-methyl-4(1H)-pyrimidinone) forms. This equilibrium can be influenced by the solvent and the physical state of the compound, which in turn can affect its spectroscopic properties and its interactions with biological targets.[4]

tautomerism cluster_hydroxy Hydroxy Form cluster_keto Keto Form Hydroxy Hydroxy Keto Keto Hydroxy->Keto Equilibrium

Caption: Tautomeric equilibrium of this compound.

Potential Biological Activities and Therapeutic Applications

While specific pharmacological data for this compound is limited, the aminopyrimidine scaffold is a key feature in molecules targeting a range of diseases. Research on analogous compounds provides valuable insights into its potential biological activities.

  • Kinase Inhibition: Many aminopyrimidine derivatives are potent kinase inhibitors. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[5] Given its structural similarities, this compound could serve as a scaffold for the development of novel kinase inhibitors.

  • Nitric Oxide Synthase (NOS) Inhibition: Structurally related 2-amino-4-methylpyridine analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[1][6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, suggesting that this compound could be a starting point for developing anti-inflammatory agents.

  • Antimicrobial Activity: The compound has been noted for its potential as an antimicrobial agent.[7] The pyrimidine ring is a core component of many natural and synthetic compounds with antibacterial and antifungal properties.

  • Plant Growth Regulation: Research on 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives has shown their potential as plant growth stimulants.[8]

The logical workflow from this foundational compound to a potential therapeutic application is outlined below.

workflow Compound This compound Synthesis Synthesis of Derivatives Compound->Synthesis Chemical Modification Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Identify Hits In_Vivo In Vivo Studies Lead_Opt->In_Vivo Optimized Leads Clinical Clinical Development In_Vivo->Clinical Preclinical Candidates

Caption: General workflow for drug discovery starting from a core scaffold.

Synthesis and Characterization

Synthetic Approaches

A plausible synthetic route could involve the condensation of an appropriately substituted β-keto ester with guanidine. The general scheme for such a reaction is presented below.

synthesis Reactants β-Keto Ester + Guanidine Intermediate Condensation Reactants->Intermediate Base Product This compound Intermediate->Product Cyclization

Caption: Conceptual synthetic pathway for aminopyrimidines.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the arrangement of protons and carbons in the molecule. Expected signals in the ¹H NMR spectrum would include those for the ethyl and methyl groups, the pyrimidine ring proton, and exchangeable protons of the amino and hydroxyl groups.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as N-H and O-H stretching vibrations, as well as C=O and C=N bonds within the pyrimidine ring.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[5]

Experimental Protocol: General Procedure for NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. The chemical shifts (δ) should be referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will likely be required due to the lower natural abundance of the ¹³C isotope.[4]

Experimental Protocols for Biological Evaluation

Based on the potential activities of this compound, the following in vitro assays would be relevant for its initial biological characterization.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of the compound against a panel of kinases.

  • Reagents and Materials:

    • Kinase of interest

    • Substrate peptide

    • ATP

    • Assay buffer

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay can be used to evaluate the effect of the compound on the proliferation of cancer cell lines.[10]

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Safety and Handling

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its structural similarity to known kinase and NOS inhibitors suggests that it is a valuable scaffold for further chemical exploration. Future research should focus on developing and validating a robust synthetic route, followed by a thorough characterization of its pharmacological and toxicological properties. The synthesis and screening of a library of derivatives will be crucial in elucidating the structure-activity relationships and identifying lead compounds with potent and selective biological activity.

References

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  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
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  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Al-Ghorbani, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
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  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Smolecule. (n.d.). 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile.
  • MySkinRecipes. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Southan, G. J., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed Central.
  • Umashankara, M., et al. (2021). Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7 H -pyrrolo[2,3-d]pyrimidin-4-ols.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine.
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  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
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An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is a substituted aminopyrimidine of interest in medicinal chemistry and drug discovery. While extensive research into its specific molecular targets is ongoing, its structural characteristics suggest potential interactions with key biological pathways. This guide synthesizes current understanding of related compounds to propose and explore putative mechanisms of action for this compound. We will delve into hypothesized interactions with protein kinases, particularly Fibroblast Growth Factor Receptor 4 (FGFR4), and Nitric Oxide Synthases (NOS), while also considering its potential as an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating the pharmacological profile of this compound.

Introduction: The Therapeutic Potential of Aminopyrimidines

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of inflammatory pathways. This compound, with its unique substitution pattern, presents an intriguing candidate for therapeutic development. Its molecular architecture, featuring amino, hydroxyl, ethyl, and methyl functional groups, provides multiple points for potential interaction with biological macromolecules.[1] This guide will explore the most probable mechanisms of action based on structure-activity relationships gleaned from analogous compounds.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physicochemical properties is fundamental to elucidating its mechanism of action.

PropertyValue
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
CAS Number 28224-69-3
Predicted pKa 10.17 ± 0.50

Table 1: Physicochemical properties of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol.[2]

The synthesis of this compound and its derivatives can be achieved through various established routes, often involving the condensation of a β-keto ester with guanidine or its derivatives.[1] One common approach is the Biginelli reaction or similar multicomponent reactions, which offer an efficient means to construct the pyrimidine core.[3]

Illustrative Synthetic Workflow

Synthesis_Workflow reagents β-Keto Ester + Guanidine Derivative condensation Condensation Reaction (e.g., Biginelli Reaction) reagents->condensation Base/Acid Catalyst cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product This compound cyclization->product

Caption: Generalized synthetic workflow for aminopyrimidines.

Hypothesized Mechanism of Action I: Kinase Inhibition (Focus on FGFR4)

A prominent mechanism of action for many aminopyrimidine derivatives is the inhibition of protein kinases. Structurally similar compounds have demonstrated potent and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.[4][5]

Proposed Signaling Pathway Interruption

The binding of FGF19 to FGFR4 initiates a signaling cascade that promotes cell proliferation and survival. It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of the FGFR4 kinase domain, thereby abrogating downstream signaling.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGFR4 FGFR4 ADP ADP FGFR4->ADP Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activation FGF19 FGF19 Ligand FGF19->FGFR4 Binding & Dimerization Compound 2-Amino-6-ethyl- 5-methylpyrimidin-4-ol Compound->FGFR4 Competitive Inhibition ATP ATP ATP->FGFR4 Binds to Kinase Domain Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the FGFR4 signaling pathway.

Experimental Protocol: In Vitro FGFR4 Kinase Assay

To validate this hypothesis, a direct enzyme inhibition assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR4.

Materials:

  • Recombinant human FGFR4 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound or control

    • FGFR4 enzyme

    • Peptide substrate

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothesized Mechanism of Action II: Modulation of Nitric Oxide Synthase (NOS)

Certain aminopyridine derivatives, which share structural similarities with aminopyrimidines, are potent inhibitors of inducible nitric oxide synthase (iNOS or NOS II).[6][7] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.

Proposed Interaction with iNOS

It is plausible that this compound could act as a competitive inhibitor of iNOS by mimicking the substrate L-arginine.

iNOS_Inhibition L_Arginine L-Arginine iNOS iNOS Enzyme L_Arginine->iNOS Substrate Binding NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS->NO_Citrulline Catalysis Compound 2-Amino-6-ethyl- 5-methylpyrimidin-4-ol Compound->iNOS Competitive Inhibition

Caption: Proposed competitive inhibition of the iNOS enzyme.

Experimental Protocol: Griess Assay for Nitrite Determination

This assay measures nitrite, a stable breakdown product of nitric oxide, in cell culture supernatants.

Objective: To assess the inhibitory effect of this compound on iNOS activity in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • L-N⁶-(1-Iminoethyl)lysine (L-NIL) (positive control)

  • Griess Reagent System (Promega)

  • 96-well cell culture plates

  • Plate reader for absorbance at 540 nm

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound or L-NIL for 1 hour.

  • Stimulation: Induce iNOS expression by adding LPS (1 µg/mL) to the wells.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add the sulfanilamide solution from the Griess Reagent System and incubate for 10 minutes.

    • Add the N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using a sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the IC₅₀ of the test compound.

Putative Antimicrobial Activity

The pyrimidine scaffold is present in many natural and synthetic antimicrobial agents.[3][8] The biological activity of this compound as an antimicrobial agent has been suggested.[1] The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Standard antibiotics (e.g., ampicillin, ciprofloxacin)

  • 96-well microplates

  • Incubator

Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, stemming from its aminopyrimidine core. Based on structural analogy, its mechanism of action likely involves the inhibition of protein kinases such as FGFR4 or enzymes like iNOS. Furthermore, its potential as an antimicrobial agent warrants investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise molecular mechanisms of this promising compound. Future work should focus on target identification and validation studies, including proteomics and transcriptomics, to build a comprehensive pharmacological profile.

References
  • This compound - Smolecule. (2023, August 15).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (2022, March 17).
  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. (2025, June 25).
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The Aminopyrimidine Core: A Privileged Scaffold for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide to the Therapeutic Landscape of Aminopyrimidine Derivatives

Introduction: The Versatility of the Aminopyrimidine Scaffold

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and therapeutic potential. This nitrogen-containing heterocycle is a privileged structure, forming the core of numerous clinically successful drugs. Its significance stems from its ability to mimic the purine core of ATP, allowing its derivatives to competitively bind to the ATP-binding pockets of a vast array of enzymes, most notably protein kinases.[1] This inherent characteristic has positioned aminopyrimidine derivatives at the forefront of targeted therapies, particularly in oncology.[1] However, their therapeutic reach extends far beyond cancer, with significant applications in neurodegenerative disorders and infectious diseases.[2][3] This guide provides an in-depth exploration of the therapeutic applications of aminopyrimidine derivatives, detailing their mechanisms of action, key molecular targets, and the experimental methodologies crucial for their discovery and development.

Oncology: A Paradigm of Kinase Inhibition

The dysregulation of protein kinases is a fundamental driver of cancer cell proliferation, survival, and metastasis.[1] Aminopyrimidine derivatives have emerged as a powerful class of kinase inhibitors, with several compounds achieving landmark success in the clinic.[4]

Mechanism of Action: Competitive ATP Antagonism

The primary mechanism by which aminopyrimidine derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. By mimicking the adenine ring of ATP, these compounds occupy the enzyme's active site, preventing the binding of the natural substrate and thereby blocking the phosphorylation cascade that drives malignant growth. The adaptability of the aminopyrimidine scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinases.

Key Kinase Targets in Oncology:

  • BCR-Abl: The fusion protein BCR-Abl is the hallmark of chronic myeloid leukemia (CML). Imatinib, a 2-phenylaminopyrimidine derivative, was a revolutionary drug that specifically targets the ATP-binding site of BCR-Abl, leading to durable remissions in CML patients.[5]

  • Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Aminopyrimidine-based inhibitors like gefitinib and erlotinib have shown significant efficacy in tumors harboring activating EGFR mutations.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Aminopyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9.[7]

Signaling Pathway: EGFR Inhibition in Non-Small Cell Lung Cancer

The following diagram illustrates the inhibition of the EGFR signaling pathway by an aminopyrimidine derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by an aminopyrimidine derivative.

Quantitative Data: IC50 Values of Aminopyrimidine-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key aminopyrimidine kinase inhibitors against their primary targets.

CompoundTargetCell LineIC50 (nM)Reference
ImatinibBCR-AblK562~30[1]
Imatinibc-Kit-100[5]
ImatinibPDGFR-100[5]
NilotinibBCR-AblBa/F3<30
DasatinibBCR-AblK562<1[1]
GefitinibEGFRA549Varies[6]
12u CDK9-7[4]

Neurodegenerative Disorders: Modulating CNS Targets

The therapeutic potential of aminopyrimidine derivatives extends to the complex realm of neurodegenerative diseases, such as Alzheimer's disease (AD).[3] Their ability to cross the blood-brain barrier and interact with key enzymes and receptors in the central nervous system makes them attractive candidates for developing novel treatments.[8]

Mechanism of Action: Multi-Targeting Approaches

In the context of neurodegenerative diseases, a multi-target approach is often beneficial.[9] Aminopyrimidine derivatives are being investigated for their ability to:

  • Inhibit Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are a mainstay in AD therapy. Certain aminopyrimidine hybrids have shown potent inhibition of these enzymes.[9][10]

  • Modulate β-Secretase (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which form the characteristic plaques in AD brains. Aminopyrimidine derivatives have been designed to inhibit BACE-1 activity.[9]

  • Inhibit Monoamine Oxidases (MAOs): MAO-A and MAO-B are involved in the degradation of neurotransmitters. Their inhibition can lead to increased levels of serotonin, dopamine, and noradrenaline, which may improve cognitive function.[9]

Experimental Workflow: Screening for Anti-Alzheimer's Agents

The following diagram outlines a typical workflow for the in vitro and in vivo evaluation of aminopyrimidine derivatives for Alzheimer's disease.

AD_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assays Enzyme Inhibition Assays (AChE, BChE, BACE-1, MAO) PAMPA PAMPA-BBB Assay (Blood-Brain Barrier Permeation) Enzyme_Assays->PAMPA Promising Candidates Toxicity Acute Toxicity Studies (in mice) PAMPA->Toxicity Brain Permeable Behavioral Behavioral Tests (e.g., Morris Water Maze) Toxicity->Behavioral Non-toxic Compounds Biochemical Biochemical Analysis (Neurotransmitter Levels) Behavioral->Biochemical start Synthesized Aminopyrimidine Derivatives start->Enzyme_Assays

Caption: Workflow for evaluating aminopyrimidine derivatives in Alzheimer's disease models.

Infectious Diseases: Targeting Microbial Pathways

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[2] Aminopyrimidine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, viruses, and parasites.[2][11]

Mechanism of Action: Inhibition of Essential Microbial Enzymes

A key strategy in developing antimicrobial aminopyrimidines is the targeting of enzymes that are essential for pathogen survival but are absent or significantly different in humans.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids.[12] Aminopyrimidine derivatives, such as trimethoprim, are highly selective inhibitors of bacterial DHFR.[13] This selectivity provides a therapeutic window, minimizing toxicity to the host.[12]

  • Antiviral Activity: Aminopyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, and coronaviruses.[11] Their mechanisms of action can be diverse, targeting various stages of the viral life cycle.[11][14]

Quantitative Data: Antimicrobial Activity of Aminopyrimidine Derivatives
CompoundTarget OrganismAssayMIC/EC50 (µM)Reference
TrimethoprimEscherichia coli (DHFR)Enzyme Inhibition~0.005[15]
Compound 29 Bacillus anthracis (DHFR)Enzyme Inhibition-[2]
Umifenovir HCoV-229E (Coronavirus)Plaque Inhibition10.0 ± 0.5[16]
Umifenovir HCoV-OC43 (Coronavirus)Plaque Inhibition9.0 ± 0.4[16]
Umifenovir SARS-CoV-2 (Coronavirus)Viral Replication Inhibition15.37 - 28.0[16]
Compound 19 Mycobacterium tuberculosisBroth Microdilution0.488[17]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[18][20]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[21]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrimidine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for 72 hours.[21]

  • MTT Addition and Incubation:

    • Prepare a 2 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Remove the treatment medium and add 28 µL of the MTT solution to each well.[21]

    • Incubate for 1.5 to 4 hours at 37°C.[20][21]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20][21]

    • Incubate for 15 minutes at 37°C with shaking.[21]

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[19][21]

    • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of the compound.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to measure the activity of EGFR kinase and the inhibitory potential of aminopyrimidine derivatives.[22]

Principle: The ADP-Glo™ Kinase Assay is a multistep process that measures the amount of ADP produced during a kinase reaction. The luminescence signal generated is directly proportional to the kinase activity.[22]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test aminopyrimidine derivative or 5% DMSO (for control).[22]

    • Add 2 µL of purified EGFR enzyme.[22]

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.[22]

    • Incubate at room temperature for 60 minutes.[22]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[22]

    • Incubate at room temperature for 40 minutes.[22]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP.[22] This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30 minutes.[22]

  • Luminescence Measurement:

    • Record the luminescence using a plate reader.[22]

    • The IC50 value of the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Protocol 3: In Vitro Antituberculosis Activity Screening (Microplate Alamar Blue Assay)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis (Mtb).[23]

Principle: Alamar Blue contains a redox indicator that is reduced by metabolically active Mtb cells, resulting in a color change from blue to pink. Inhibition of Mtb growth prevents this color change.[23]

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Culture Mycobacterium tuberculosis H37Ra to mid-log phase (OD₆₀₀ of ~0.6).[23]

  • Assay Plate Setup:

    • In a 96-well microplate, add 100 µL of the Mtb suspension (approximately 5 x 10⁴ CFUs) to each well.[23]

    • Add the test aminopyrimidine compounds at various concentrations. Include DMSO as a negative control and a known anti-TB drug like rifampicin as a positive control.[23]

  • Incubation:

    • Seal the plates and incubate at 37°C for 6 days.[23]

  • Alamar Blue Addition and Reading:

    • Add a 10% (v/v) solution of Alamar Blue to each well.[23]

    • Incubate for an additional 24 hours.

    • Visually assess the color change or measure the fluorescence or absorbance to determine the MIC, which is the lowest concentration of the compound that prevents the color change.

Conclusion

The aminopyrimidine scaffold represents a remarkably successful and enduring platform in drug discovery. Its inherent ability to interact with a multitude of biological targets, particularly kinases, has led to the development of life-saving therapies in oncology. Furthermore, the growing body of research in neurodegenerative and infectious diseases highlights the continued potential of aminopyrimidine derivatives to address significant unmet medical needs. The experimental methodologies detailed in this guide provide a framework for the continued exploration and optimization of this privileged chemical scaffold, paving the way for the next generation of innovative therapeutics.

References

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An In-depth Technical Guide to 2-Amino-6-ethyl-5-methylpyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, a heterocyclic compound belonging to the versatile class of aminopyrimidines. While specific research on this particular molecule is emerging, this document synthesizes the current understanding of its chemical characteristics, plausible synthetic routes, and predicted biological activities based on extensive data from closely related analogues. By examining the broader class of 2-aminopyrimidin-4-ols, we provide a foundational resource to guide future research and drug discovery efforts centered on this promising scaffold.

Introduction to the 2-Aminopyrimidin-4-ol Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms and an amino substituent allows for a diverse range of non-covalent interactions with biological targets, making it a valuable building block in the design of therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2]

This compound , identified by the CAS number 134277-54-6 , is an intriguing member of this class. Its specific substitution pattern with small alkyl groups at the 5 and 6 positions offers a unique combination of lipophilicity and potential for specific steric interactions within protein binding pockets.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for constructing the pyrimidine ring. The most common and direct approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[3]

A general and plausible synthetic route would involve the reaction of an appropriately substituted β-ketoester with guanidine hydrochloride in the presence of a base. This one-pot reaction is a variation of the classical Biginelli reaction and is widely used for the synthesis of substituted pyrimidinones.[3]

Synthesis_Workflow reagent1 Ethyl 2-methyl-3-oxopentanoate reaction Cyclocondensation reagent1->reaction reagent2 Guanidine Hydrochloride reagent2->reaction base Sodium Ethoxide base->reaction Base product 2-Amino-6-ethyl- 5-methylpyrimidin-4-ol reaction->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines (Representative Protocol)

Materials:

  • Substituted malonic acid diester (0.2 mol)

  • Guanidine hydrochloride (21.02 g, 0.22 mol)

  • Metallic sodium (12.9 g, 0.56 mol)

  • Absolute ethanol (300 mL)

  • Argon atmosphere

Procedure:

  • Under an argon atmosphere, dissolve metallic sodium (12.9 g, 0.56 mol) in absolute ethanol (300 mL) with intensive stirring in a reaction flask equipped with a reflux condenser.

  • Once all the sodium has dissolved, cool the reaction mixture to room temperature.

  • Add guanidine hydrochloride (21.02 g, 0.22 mol) to the sodium ethoxide solution under vigorous stirring.

  • Subsequently, add the corresponding monosubstituted malonic acid diester (0.2 mol) to the reaction mixture.

  • Continue intensive stirring. A solid product is expected to form, which may make stirring difficult after approximately 2 hours.

  • Allow the reaction to proceed for an additional 2 hours.

  • Isolate the solid product by filtration and wash it with an appropriate solvent.

  • Further purification can be achieved by recrystallization.

Chemical and Physical Properties

The chemical and physical properties of this compound are determined by its constituent functional groups: the pyrimidine core, the amino group, the hydroxyl group (which exists in tautomeric equilibrium with a keto form), and the alkyl substituents.

PropertyValueSource
CAS Number 134277-54-6[3]
Molecular Formula C₇H₁₁N₃O[3]
Molecular Weight 153.18 g/mol [3]
IUPAC Name This compound-
Predicted pKa 10.17 ± 0.50[3]
Predicted LogP 0.9-
Appearance Predicted to be a solid at room temperature.-
Spectroscopic Analysis

While experimental spectral data for this compound is not widely published, the expected spectroscopic characteristics can be predicted based on data from analogous compounds such as 2-amino-4-hydroxy-6-methylpyrimidine.[4] The presence of tautomerism between the pyrimidin-4-ol and pyrimidin-4-one forms will influence the spectroscopic data, particularly in the IR and NMR spectra.[4]

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, a singlet for the pyrimidine ring proton, and broad singlets for the amino (NH₂) and hydroxyl/amide (OH/NH) protons. The chemical shifts of the NH and OH protons will be solvent-dependent.
¹³C NMR Resonances for the two carbons of the ethyl group, the methyl carbon, and the carbons of the pyrimidine ring. The chemical shift of the C4 carbon will be indicative of the predominant tautomeric form (C-OH vs. C=O).
Infrared (IR) Broad N-H stretching bands for the amino group (around 3300-3500 cm⁻¹). A sharp C=O stretching band (around 1650-1700 cm⁻¹) if the keto tautomer is present. C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 153. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CO, and cleavage of the alkyl substituents.

Biological Activity and Potential Applications

The 2-aminopyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives have been extensively investigated as antimicrobial and anticancer agents.[2][5]

Antimicrobial Activity

Many 2-aminopyrimidine derivatives exhibit potent antimicrobial activity against a variety of bacterial and fungal pathogens.[2][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide biosynthesis.[2]

The following table presents the antimicrobial activity of some substituted pyrimidine derivatives, providing a comparative context for the potential of this compound.

Compound ClassOrganismMIC (µg/mL)Reference
4,6-disubstituted pyrimidinesBacillus subtilis6.25 - 100[6]
4,6-disubstituted pyrimidinesPseudomonas aeruginosa12.5 - 100[6]
Pyrimidopyrazoles and PyrimidinotriazolesStaphylococcus aureus50 - 100[2]
Pyrimidopyrazoles and PyrimidinotriazolesCandida albicans50 - 100[2]
Anticancer Activity

The pyrimidine ring is a core component of several approved anticancer drugs, and numerous 2-aminopyrimidine derivatives have been investigated as potential oncology therapeutics.[1] A primary mode of action for many of these compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[7]

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine 2-Aminopyrimidine Derivative Pyrimidine->MEK Inhibition

Caption: A simplified signaling pathway illustrating the potential mechanism of action for 2-aminopyrimidine derivatives as kinase inhibitors.

The table below summarizes the in vitro anticancer activity of some 2-aminopyrimidine analogues.

Compound ClassCell LineIC₅₀ (µM)Reference
2-amino-4-aryl-pyrimidine of ursolic acidMCF-7 (Breast)0.48 ± 0.11[7]
2-amino-4-aryl-pyrimidine of ursolic acidHeLa (Cervical)0.74 ± 0.13[7]
4-substituted 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidineMCF-7 (Breast)7.45 ± 0.26[7]
2-amino-4,6-diphenylnicotinonitrileMDA-MB-231 (Breast)1.81 ± 0.1-

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyrimidin-4-ol derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR insights from the literature include:

  • Substitution at the 5- and 6-positions: The size and lipophilicity of substituents at these positions can significantly influence binding affinity and selectivity for specific biological targets. Small alkyl groups, such as the ethyl and methyl groups in the title compound, can provide a balance of steric bulk and hydrophobicity that may be favorable for fitting into enzyme active sites.

  • The 2-amino group: This group is often a key hydrogen bond donor, interacting with backbone carbonyls or acidic residues in protein targets. Modifications to this group can modulate potency and pharmacokinetic properties.

  • The 4-oxo/hydroxyl group: This group can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into the broader class of 2-aminopyrimidin-4-ols, this compound is predicted to possess interesting biological activities, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on the development of a robust and scalable synthesis for this compound to enable thorough biological evaluation. This should include comprehensive screening against a panel of microbial pathogens and cancer cell lines to determine its specific spectrum of activity and potency. Detailed mechanistic studies, including enzyme inhibition assays and structural biology, will be crucial to elucidate its mode of action and to guide the rational design of more potent and selective analogues. The foundation of knowledge surrounding the 2-aminopyrimidine scaffold provides a strong starting point for unlocking the full therapeutic potential of this specific derivative.

References

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  • Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

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  • Anonymous. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6826-6837. Retrieved from [Link]

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The Pyrimidinol Core: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Substituted Pyrimidinols

Prepared by: Gemini, Senior Application Scientist

Abstract

The substituted pyrimidinol scaffold represents a privileged heterocyclic motif of immense significance in medicinal chemistry and drug development. As a core component of nucleic acids and a versatile pharmacophore, its derivatives have yielded a multitude of clinically impactful therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted pyrimidinsols, delving into the foundational synthetic methodologies that have enabled their widespread application. We will examine the causality behind key experimental choices, from classical condensation reactions to modern catalytic strategies, and present detailed protocols for the synthesis of functionalized pyrimidinol derivatives. Through a synthesis of historical context, mechanistic insights, and practical applications, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical chemical scaffold.

Introduction: The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life.[1][2][3] Its most notable natural occurrence is in the nucleobases cytosine, thymine, and uracil, which form the informational backbone of DNA and RNA.[3][4][5] This inherent biological relevance has long positioned the pyrimidine scaffold as a focal point for synthetic and medicinal chemists. The introduction of a hydroxyl group, creating a pyrimidinol, further enhances its chemical versatility and potential for biological interactions, making it a highly attractive starting point for the design of novel therapeutics.

Substituted pyrimidinols and their derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][4][6][7][8] The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules is a key determinant of its therapeutic potential.[9] Furthermore, the strategic placement of substituents around the pyrimidinol core allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. This guide will trace the journey of substituted pyrimidinsols from their early discovery to their current status as a cornerstone of modern drug discovery.

A Historical Perspective: From Pinner's Pioneering Work to Modern Innovations

The systematic investigation of pyrimidines dates back to the late 19th century. A pivotal moment in this early history was the work of Pinner in 1884, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[5] This foundational work laid the groundwork for what would become a vast and fruitful area of organic synthesis. Shortly after, in 1885, Pinner proposed the name "pyrimidin".[5] The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[5]

Early research also saw the synthesis of barbituric acid from urea and malonic acid by Grimaux in 1879, a significant milestone even before the parent heterocycle was isolated.[5] These classical methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited scope for structural diversification.

The 20th and 21st centuries have witnessed an explosion in the development of novel synthetic methodologies for pyrimidines and their derivatives. The advent of modern techniques such as ultrasound and microwave-assisted synthesis has enabled more efficient and environmentally friendly preparations.[10][11] Furthermore, the development of multi-component reactions, like the well-known Biginelli reaction, has provided highly efficient and atom-economical routes to complex dihydropyrimidinones, which can be further elaborated to access a wide array of substituted pyrimidines.[12][13]

Synthetic Strategies for Substituted Pyrimidinols: A Methodological Overview

The synthesis of substituted pyrimidinols can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Principal Synthesis: Cyclocondensation of β-Dicarbonyl Compounds

The most classical and widely employed method for constructing the pyrimidine ring involves the cyclocondensation of a β-dicarbonyl compound with a suitable N-C-N synthon.[5] This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrimidine core.

A common route to highly substituted 4-pyrimidinols involves the cyclocondensation of β-keto esters with amidines.[10][11] This reaction is often promoted by ultrasound irradiation, leading to excellent yields.[10][11]

Experimental Protocol: Ultrasound-Promoted Synthesis of Substituted 4-Pyrimidinols [10][11]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the β-keto ester (1.0 eq) and the amidine hydrochloride (1.2 eq) in an appropriate solvent, such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide (1.5 eq), to the mixture to neutralize the amidine hydrochloride and facilitate the reaction.

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power for a designated period (e.g., 30-60 minutes) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.

The causality behind the choice of ultrasound irradiation lies in its ability to generate localized high temperatures and pressures through acoustic cavitation, thereby accelerating the reaction rate and often improving yields compared to conventional heating.

The Biginelli Reaction: A Powerful Multi-Component Approach

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[12] While the direct product is a dihydropyrimidinone, these intermediates are readily oxidized to the corresponding pyrimidinones or can be otherwise functionalized.

Diagram: The Biginelli Reaction Mechanism

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ BetaKetoester β-Ketoester Enolate Enolate BetaKetoester->Enolate H+ Urea Urea OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Enolate DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization - H2O

Caption: A simplified mechanism of the Biginelli reaction.

The efficiency and operational simplicity of the Biginelli reaction have made it a cornerstone in combinatorial chemistry and the generation of compound libraries for drug screening.

Modern Catalytic Approaches

Recent advances have focused on the development of catalytic methods for pyrimidine synthesis, offering milder reaction conditions and broader functional group tolerance. Copper-catalyzed cyclization of ketones with nitriles and zinc chloride-catalyzed three-component coupling reactions are notable examples.[10] These methods often proceed through cascade reaction sequences, where multiple bond-forming events occur in a single pot.

Functionalization of the Pyrimidinol Core: Tailoring for Biological Activity

The biological activity of a pyrimidinol derivative is critically dependent on the nature and position of its substituents.[4] Therefore, methods for the selective functionalization of the pyrimidinol core are of paramount importance.

Derivatization of the Hydroxyl Group

The hydroxyl group of a pyrimidinol is a versatile handle for further chemical modification. For instance, it can be converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.[10]

Diagram: Functionalization Workflow of 4-Pyrimidinol

Functionalization_Workflow cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_coupling Cross-Coupling Start β-Keto Ester + Amidine Pyrimidinol 4-Pyrimidinol Start->Pyrimidinol Cyclocondensation Tosylation Tosylation (TsCl) Pyrimidinol->Tosylation Tosyl_Pyrimidinol 4-Tosyl-pyrimidine Tosylation->Tosyl_Pyrimidinol Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Tosyl_Pyrimidinol->Suzuki Aryl_Pyrimidinol 4-Aryl-pyrimidine Suzuki->Aryl_Pyrimidinol

Caption: A workflow for the synthesis and functionalization of 4-pyrimidinols.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrimidine ring. Palladium-catalyzed arylation of 2-aminopyrimidines is a highly regioselective approach that allows for the introduction of aryl groups with good tolerance for various functional groups.[14]

Biological Activities and Therapeutic Applications

The pyrimidine scaffold is a common feature in a wide array of FDA-approved drugs.[8] The diverse biological activities exhibited by substituted pyrimidinols underscore their importance in drug discovery.

Biological Activity Examples of Pyrimidine Derivatives Therapeutic Area Reference
AnticancerImatinib, GefitinibOncology[2][15]
AntiviralZidovudine (AZT)HIV/AIDS[5]
AntibacterialTrimethoprimInfectious Diseases[7]
Anti-inflammatoryRosuvastatin (statin with a pyrimidine core)Cardiovascular[4][16]
AntihypertensiveMinoxidilCardiovascular[4]

Table 1: Selected Biological Activities of Pyrimidine-Containing Drugs.

The development of potent and selective kinase inhibitors has been a particularly fruitful area for pyrimidine-based drug discovery. For example, substituted pyrimidines have been developed as exceptionally potent Aurora kinase inhibitors for cancer therapy.[17] More recently, pyrimidine derivatives have been investigated for the treatment of acute lung injury by reducing oxidative stress and inflammatory responses.[18]

Conclusion and Future Outlook

The journey of substituted pyrimidinsols, from their initial discovery in the 19th century to their current prominence in medicinal chemistry, is a testament to the enduring power of organic synthesis and the relentless pursuit of novel therapeutic agents. The versatility of the pyrimidinol core, coupled with an ever-expanding toolbox of synthetic methodologies, ensures its continued relevance in drug discovery. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation pyrimidinol-based drugs. The rich history and proven track record of this remarkable scaffold provide a solid foundation for future innovations that will undoubtedly lead to the development of new medicines to address unmet medical needs.

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  • Title: Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. Source: RSC Publishing. URL: [Link]

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Methodological & Application

Introduction: The Significance of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

This document provides a comprehensive overview of the analytical methodologies for the characterization, quantification, and purity assessment of this compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical protocols with the underlying scientific principles, ensuring robust and reliable results.

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents.[1] Compounds like this are of significant interest for their potential biological activities, which may include roles as antimicrobial agents or modulators of various biological pathways.[2]

Given its potential as a pharmaceutical intermediate or active ingredient, the development of precise, accurate, and validated analytical methods is not merely a procedural step but a regulatory and scientific necessity. Such methods are crucial for ensuring the identity, strength, quality, and purity of the compound throughout the drug development lifecycle.[3][4] This guide details the primary analytical techniques for comprehensive analysis.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for method development.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O[5]
Molecular Weight 153.18 g/mol [2][5]
CAS Registry Number 134277-54-6[5]
Predicted pKa 10.17 ± 0.50[2][5]
Tautomerism Exists in keto-enol tautomeric forms, which can influence spectroscopic and chromatographic behavior.[6]

Part 1: Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to determining the purity of this compound and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing polar heterocyclic compounds.[7] Due to the polar nature of the target analyte, challenges such as poor retention on standard C18 columns can occur.[8] Therefore, a method employing a polar-endcapped or polar-embedded column is recommended to enhance retention and improve peak shape.[8]

Causality in Method Design:

  • Stationary Phase: A polar-endcapped C18 column is chosen to mitigate interactions between the basic amino group of the analyte and residual acidic silanols on the silica surface, which can cause peak tailing. This also provides enhanced retention for polar compounds in highly aqueous mobile phases.[8]

  • Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer is selected. The buffer controls the pH to ensure a consistent ionization state of the analyte, leading to reproducible retention times. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted.

  • Detection: UV detection is suitable as the pyrimidine ring contains a chromophore. The detection wavelength should be set at the maximum absorbance (λmax) of the compound to ensure the highest sensitivity.

Experimental Protocol: RP-HPLC Purity Determination

ParameterRecommended Condition
Instrumentation HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV Detector.[8]
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 5% to 60% B; 20-25 min: 60% to 95% B; 25-27 min: Hold at 95% B; 27.1-30 min: Return to 5% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Photodiode Array (PDA) scan 210-400 nm; Quantify at λmax.
Injection Volume 10 µL
Sample Preparation Dissolve 1.0 mg of the sample in 1.0 mL of Water/Acetonitrile (90:10 v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.[8]

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should not be more than 2.0%.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is required to convert the polar -NH₂ and -OH groups into less polar, more volatile silyl derivatives.[9]

Experimental Protocol: GC-MS with Silylation

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is essential to confirm the chemical structure and identity of the synthesized compound.[6][10]

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular framework.[6]

  • ¹H NMR: The spectrum will show distinct signals for the ethyl (-CH₂- and -CH₃), methyl (-CH₃), and amino (-NH₂) protons. The hydroxyl (-OH) and ring N-H protons (from the keto tautomer) may appear as broad singlets and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: The spectrum will reveal signals for each unique carbon atom, including the aliphatic carbons of the ethyl and methyl groups, and the aromatic/olefinic carbons of the pyrimidine ring, including the carbonyl carbon from the keto tautomer.

Protocol for NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • ¹H Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Protocol for FT-IR (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]

Expected Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3300–3500N–H stretching (amino group), broad
3100–3300O-H stretching (hydroxyl group) / N-H stretching (ring)
2850–2980C–H stretching (aliphatic ethyl and methyl groups)
~1650C=O stretching (from keto tautomer)
1550–1620C=N and C=C stretching (pyrimidine ring)
~1450C-H bending (aliphatic)
Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, clues about the structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[11]

Protocol for ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such as methanol or acetonitrile/water.[11]

  • Instrumentation: Infuse the sample into an ESI-MS system.

  • Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected. For this compound, this would be observed at m/z 154.1.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the pyrimidine chromophore.

Protocol for UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).

  • Analysis: Scan the sample from 200 to 400 nm in a quartz cuvette to determine the wavelength of maximum absorbance (λmax).

Part 3: Analytical Method Validation

Validation provides documented evidence that an analytical method is suitable for its intended purpose.[4][12] The primary HPLC method should be validated according to ICH Q2(R2) guidelines.[13] Validation ensures the method is reliable, reproducible, and accurate for routine use.[3][14]

Validation Workflow

Caption: Logical workflow for HPLC method validation.

Summary of Validation Protocols

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free of interference from other components, and the peak purity angle should be less than the threshold angle.
Linearity Prepare at least five concentrations of the reference standard across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1).RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters. System suitability criteria must be met.

References

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Application Notes and Protocols for the Investigation of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol in Kinase Inhibition and Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Pyrimidinol

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, a member of the aminopyrimidine class, presents a promising chemical entity for drug discovery and development. Its structure, characterized by a substituted pyrimidine ring with amino and hydroxyl groups, suggests potential interactions with various biological targets, including protein kinases and microbial enzymes.[2] This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to explore the bioactivity of this compound, with a primary focus on its potential as a kinase inhibitor and a secondary exploration of its antimicrobial properties.

The protocols herein are designed to be self-validating, providing a logical progression from initial screening to more detailed mechanistic studies. We will first delve into a comprehensive protocol for evaluating the compound's effect on kinase activity, drawing parallels from studies on structurally similar aminopyrimidinols that have shown promise as selective kinase inhibitors.[3][4][5] Subsequently, a standardized protocol for assessing its antimicrobial efficacy will be outlined.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O[6]
Molecular Weight 153.185 g/mol [6]
CAS Number 28224-69-3[6]
Predicted pKa 10.17 ± 0.50[6]
Synonyms 2-amino-5-ethyl-6-methyl-3H-pyrimidin-4-one, 5-Ethyl-6-methyl-2-amino-4-pyrimidinol, NSC 210935[6]

Safety and Handling:

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[7][8]

Part 1: Kinase Inhibitor Screening Protocol

Recent studies on aminodimethylpyrimidinol derivatives have highlighted their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[3][4][5] The structural similarity of this compound suggests it may also exhibit activity against this or other kinase targets. This protocol outlines a systematic approach to investigate this potential.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Compound Preparation & QC B Cell-Free Kinase Assay (e.g., FGFR4) A->B C IC50 Determination B->C D Cell Viability/Cytotoxicity Assay (MTT) C->D Proceed with potent compounds E Cellular Kinase Target Engagement D->E F Downstream Signaling Analysis (Western Blot) E->F Antimicrobial_Workflow A Compound Preparation C Broth Microdilution Assay A->C B Bacterial Strain Selection (Gram-positive & Gram-negative) B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Determination of Minimum Bactericidal Concentration (MBC) D->E

Sources

Application Notes and Protocols for the Utilization of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies the pyrimidine scaffold. Its inherent ability to mimic the purine core of ATP allows it to function as a competitive inhibitor at the kinase hinge region, a key interaction for potent and selective inhibition.[1][2] The strategic placement of various substituents on the pyrimidine ring enables medicinal chemists to fine-tune the pharmacological properties of these inhibitors, enhancing their potency, selectivity, and pharmacokinetic profiles.

Among the myriad of pyrimidine-based starting materials, 2-Amino-6-ethyl-5-methylpyrimidin-4-ol stands out as a particularly valuable building block. Its structure offers a versatile platform for the synthesis of 2,4-diaminopyrimidine derivatives, a class of compounds that has demonstrated significant potential in targeting a range of kinases, including but not limited to Focal Adhesion Kinase (FAK), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[2][3] The ethyl and methyl groups at the 6- and 5-positions, respectively, provide a degree of steric and electronic influence that can be exploited to achieve desired interactions within the ATP-binding pocket of the target kinase.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the structure-activity relationships of the resulting compounds.

Core Synthetic Strategy: From Pyrimidinol to Diaminopyrimidine

The primary synthetic route for elaborating this compound into a library of potential kinase inhibitors hinges on a two-step process. This strategy is designed to first activate the pyrimidine core, followed by the introduction of molecular diversity.

  • Chlorination of the 4-Hydroxyl Group: The initial and most critical step is the conversion of the 4-hydroxyl group into a more reactive leaving group, typically a chlorine atom. This is most commonly achieved through treatment with phosphorus oxychloride (POCl₃).[1][4] The resulting 2-amino-4-chloro-6-ethyl-5-methylpyrimidine is a key intermediate, primed for subsequent functionalization. The rationale behind this step is to transform the relatively unreactive hydroxyl group into a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling: With the activated 4-chloro intermediate in hand, the introduction of various amine-containing fragments can be achieved. This is typically accomplished through an SNAr reaction, where the chlorine atom is displaced by a primary or secondary amine.[4] In some cases, for less reactive amines or to achieve specific bond formations, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This step is crucial for generating a library of diverse compounds, as the nature of the introduced amine will significantly impact the final compound's interaction with the target kinase.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from this compound to a diverse library of 2,4-diaminopyrimidine-based kinase inhibitors.

G cluster_0 Activation Step cluster_1 Diversification Step cluster_2 Downstream Applications start This compound intermediate 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine start->intermediate  POCl₃   inhibitors 2,4-Diaminopyrimidine Kinase Inhibitors intermediate->inhibitors  S_NAr or Pd-catalyzed coupling   amines Diverse Amines (R-NH₂) amines->inhibitors evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) inhibitors->evaluation

Caption: Synthetic workflow from this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 2,4-diaminopyrimidine kinase inhibitors and have been adapted for the use of this compound.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine (Intermediate 1)

Objective: To activate the pyrimidine core for subsequent diversification by converting the 4-hydroxyl group to a chlorine atom.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add N,N-diisopropylethylamine (1.5 equivalents) to the stirred suspension.

  • Add phosphorus oxychloride (2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloro-6-ethyl-5-methylpyrimidine as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass of the product will be readily identifiable.

Protocol 2: Synthesis of 2,4-Diaminopyrimidine Derivatives via SNAr

Objective: To generate a library of potential kinase inhibitors by reacting the activated intermediate with a diverse range of amines.

Materials:

  • 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine (Intermediate 1)

  • Desired primary or secondary amine (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (for Pd-catalyzed reactions)

  • Xantphos or other suitable phosphine ligand (for Pd-catalyzed reactions)

  • Anhydrous 1,4-dioxane or other suitable solvent

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Celite®

  • Ethyl acetate

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • In a reaction vessel, combine 2-amino-4-chloro-6-ethyl-5-methylpyrimidine (1.0 equivalent), the desired amine (1.2 equivalents), and cesium carbonate (2.0 equivalents). For palladium-catalyzed reactions, also add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents) and ligand (e.g., Xantphos, 0.1 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (15 mL per gram of Intermediate 1).

  • Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final 2,4-diaminopyrimidine derivative.

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity, purity, and structure.

Data Presentation: Representative Biological Activity

While specific biological data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents the inhibitory activities of structurally related 2,4-diaminopyrimidine compounds against various kinases. This data serves to illustrate the potential of this scaffold in generating potent kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
A12 FAK130 (in A549 cells)TAE-226-
A12 FAK94 (in MDA-MB-231 cells)TAE-226-
Compound 11c Aurora A-VX-680-
Compound 14g HPK10.15--
Compound 22 CDK77.21THZ16.91

Data is representative of the 2,4-diaminopyrimidine scaffold and is sourced from publicly available research.[3]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships. Key considerations include:

  • The C4-Substituent: The amine introduced at the C4 position is critical for interacting with the solvent-exposed region of the ATP-binding pocket. The size, shape, and electronic properties of this substituent can be modified to enhance potency and selectivity. For example, the incorporation of basic amines can improve solubility and allow for salt formation, which is beneficial for drug development.

  • The C2-Amino Group: The 2-amino group is a key hydrogen bond donor, typically interacting with the hinge region of the kinase. Modifications to this group are generally less tolerated, but in some cases, substitution can lead to altered selectivity profiles.

  • The C5-Methyl and C6-Ethyl Groups: These alkyl groups occupy a specific region of the ATP-binding pocket. Their presence can enhance van der Waals interactions and influence the overall conformation of the inhibitor within the active site. The ethyl group at C6, in particular, can provide a larger hydrophobic interaction compared to a methyl group, potentially leading to increased potency for certain kinases.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and robust synthetic protocols outlined in this guide provide a clear pathway for the generation of diverse compound libraries based on the 2,4-diaminopyrimidine scaffold. By leveraging the principles of structure-based drug design and a thorough understanding of SAR, researchers can effectively utilize this building block to develop potent and selective kinase inhibitors for a variety of therapeutic applications.

References

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chekanov, M. O., et al. (2014). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Singh, A., & Sharma, P. K. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Exploration of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry

The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its inherent ability to form multiple hydrogen bonds, mimicking the purine core of ATP, has rendered it a highly successful template for the design of enzyme inhibitors, particularly protein kinase inhibitors. A significant number of FDA-approved drugs are built upon this versatile heterocyclic system, highlighting its therapeutic relevance. This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, derivative: 2-Amino-6-ethyl-5-methylpyrimidin-4-ol .

While specific biological targets for this compound are not yet extensively documented in peer-reviewed literature, its structural features suggest significant potential as a modulator of various biological pathways, including those involved in cell proliferation and microbial growth. This guide will, therefore, focus on providing the rationale and detailed protocols for the synthesis, initial screening, and mechanistic evaluation of this compound and its subsequent derivatives in a drug discovery context.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 28224-69-3
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO and methanol

Potential Therapeutic Applications

Based on the extensive literature on the 2-aminopyrimidine scaffold, this compound is a prime candidate for investigation in the following therapeutic areas:

  • Oncology: As a potential kinase inhibitor, this compound could be screened against a panel of cancer-relevant kinases. The 2-aminopyrimidine core is a known hinge-binding motif for many kinases.

  • Infectious Diseases: Aminopyrimidine derivatives have demonstrated antibacterial and antifungal activities. This compound could be evaluated for its potential as a novel antimicrobial agent.

  • Inflammatory Diseases: Certain kinases play a crucial role in inflammatory signaling pathways. Inhibition of these kinases by our lead compound could offer a therapeutic strategy for inflammatory disorders.

Experimental Workflows

A logical workflow for the evaluation of this compound in a drug discovery program is outlined below. This workflow is designed to first establish its biological activity and then delve into its mechanism of action.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies Synthesis Synthesis of 2-Amino-6-ethyl- 5-methylpyrimidin-4-ol Purity Purity and Structural Confirmation (NMR, LC-MS) Synthesis->Purity Primary_Screening Primary Biological Screening (e.g., Kinase Panel, Antimicrobial Assay) Purity->Primary_Screening Hit_Confirmation Hit Confirmation in Orthogonal Assays Primary_Screening->Hit_Confirmation Active 'Hit' Dose_Response IC50/EC50 Determination (e.g., ADP-Glo™, CellTiter-Glo®) Hit_Confirmation->Dose_Response Target_Engagement Cellular Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Confirmed & Potent Hit SAR Structure-Activity Relationship (SAR) Studies (Analog Synthesis) Target_Engagement->SAR

Caption: A streamlined workflow for the discovery and initial characterization of novel drug candidates.

Protocols

Protocol 1: Synthesis of this compound via Biginelli-like Condensation

The Biginelli reaction and its variations are powerful one-pot methods for the synthesis of dihydropyrimidines and related heterocyclic compounds.[1][2][3][4][5] This protocol describes a plausible synthetic route.

Materials:

  • Ethyl 2-methyl-3-oxopentanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1.1 equivalents) in absolute ethanol with stirring. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl 2-methyl-3-oxopentanoate (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly add concentrated HCl to neutralize the reaction mixture to approximately pH 7. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol and then dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[6][7][8][9][10]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase buffer.

  • Kinase Reaction Setup: In a well of a white, opaque plate, combine the kinase, its specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium

  • This compound (test compound)

  • CellTiter-Glo® Reagent (Promega)

  • White, opaque 96-well or 384-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed the cells in a white, opaque-walled multiwell plate at a predetermined optimal density in their appropriate culture medium.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the logarithm of the compound concentration.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells or tissue expressing the target protein

  • This compound (test compound)

  • Lysis buffer

  • Antibody specific to the target protein for Western blotting

  • PCR thermocycler

  • Centrifuge

  • Western blotting equipment and reagents

Procedure:

  • Compound Treatment: Treat the cells with the test compound or vehicle control and incubate to allow for target engagement.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Interpretation and Next Steps

The data generated from these initial assays will provide a comprehensive preliminary profile of this compound.

  • Potent Kinase Inhibition (Low IC50): If the compound shows potent inhibition of a specific kinase, further studies should focus on selectivity profiling against a broader panel of kinases and detailed kinetic analysis to determine the mechanism of inhibition (e.g., ATP-competitive).

  • Significant Antiproliferative Activity (Low GI50): If the compound inhibits cancer cell growth, subsequent experiments should aim to elucidate the underlying mechanism, such as cell cycle arrest or apoptosis induction, in conjunction with target engagement studies like CETSA.

  • Antimicrobial Activity: If the compound exhibits antimicrobial properties, the next steps would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of relevant pathogens.[16]

  • Structure-Activity Relationship (SAR): Positive results in any of these assays should prompt the synthesis of a focused library of analogs to explore the SAR around the this compound scaffold. This will help in optimizing potency, selectivity, and drug-like properties.

G cluster_0 Initial Findings cluster_1 Lead Optimization Potency Potency (IC50/GI50) SAR SAR Studies Potency->SAR Selectivity Initial Selectivity Selectivity->SAR Target_Engagement Target Engagement (CETSA) Target_Engagement->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: The progression from initial hit validation to lead optimization in a drug discovery project.

Conclusion

This compound represents a promising starting point for a drug discovery campaign. Its 2-aminopyrimidine core is a well-validated scaffold for targeting a range of enzymes, particularly protein kinases. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound and its future analogs. By employing these methodologies, researchers can efficiently assess its therapeutic potential and pave the way for the development of novel drug candidates.

References

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved from [Link]

  • Arts, University of Trieste. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. Retrieved from [Link]

  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.
  • Google Patents. (n.d.). US20130096005A1 - 2-(substituted phenyl)-6-amino-5-alkoxy, thioalkoxy and aminoalkyl-4-pyrimidinecarboxylates and their use as herbicides.
  • ResearchGate. (n.d.). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • PubMed. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. European Journal of Medicinal Chemistry, 44(6), 2651-2654.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • MDPI. (2022). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules, 27(23), 8382.
  • ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]

  • PubMed. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • MDPI. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(13), 10899.
  • PubMed Central. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Infectious Diseases, 8(8), 1618–1627.
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Antibiotics, 9(7), 356.
  • PubMed Central. (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PLoS ONE, 17(5), e0268723.

Sources

Application Notes and Protocols for Cellular Assays Involving 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is an organic compound belonging to the aminopyrimidine class, characterized by a pyrimidine ring with amino and hydroxy group substitutions.[1] Its molecular formula is C₈H₁₁N₃O.[1] The unique arrangement of its functional groups suggests potential for biological activity, as the pyrimidine scaffold is a core structure in numerous bioactive molecules, including FDA-approved kinase inhibitors.[2][3] Research into structurally similar compounds indicates that this compound may interact with enzymes and receptors to modulate biological pathways involved in processes like cell proliferation and apoptosis.[1] Furthermore, its derivatives have been explored for applications in pharmaceutical development and biochemical research.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the cellular characterization of this compound. It outlines a strategic workflow, from initial cytotoxicity screening to target engagement and mechanism of action studies, providing detailed protocols and the scientific rationale behind each experimental choice.

Part 1: Initial Assessment of Bioactivity: Cell Viability and Cytotoxicity Assays

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and identifying the appropriate concentration range for subsequent, more detailed mechanistic studies.[4][5]

Scientific Rationale

Cell viability assays measure parameters indicative of metabolically active, healthy cells, while cytotoxicity assays quantify cellular damage or death.[4][6] By exposing various cell lines to a range of concentrations of this compound, we can determine its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are key indicators of its potency.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][7]

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Cell lines of interest (e.g., a panel of cancer cell lines and a non-cancerous control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
100.8568.0
500.6048.0
1000.3528.0

This is example data and should be replaced with experimental results.

Part 2: Target Engagement Studies with the Cellular Thermal Shift Assay (CETSA)

Once the bioactive concentration range of this compound is established, the next critical step is to determine if it directly binds to a protein target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular context.[8][9][10][11][12]

Scientific Rationale

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[8][9][12] When cells are heated, proteins begin to denature and precipitate. However, proteins that are bound to a ligand, such as our compound of interest, are stabilized and will remain in solution at higher temperatures compared to their unbound state.[8][9][12] This thermal shift can be detected by quantifying the amount of soluble protein at different temperatures.

Experimental Workflow Diagram

CETSA_Workflow A Cell Culture & Treatment (with this compound or vehicle) B Heating Step (Apply temperature gradient) A->B Incubate C Cell Lysis B->C Cool D Separation of Soluble Fraction (Centrifugation) C->D Homogenize E Protein Quantification (e.g., Western Blot) D->E Collect supernatant F Data Analysis (Generate melt curves) E->F Quantify bands

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

Materials:

  • Cells treated with this compound or vehicle

  • PBS

  • Protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against the suspected target protein

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9][11]

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[13]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble protein fraction.[8] Determine the protein concentration and prepare samples for SDS-PAGE.

  • Western Blot Analysis: Perform Western blotting using a primary antibody specific to a suspected target protein (e.g., a kinase, based on the pyrimidine structure).[13][14][15][16][17]

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[12]

Part 3: Elucidating the Mechanism of Action

With evidence of target engagement, the subsequent experiments should focus on elucidating the functional consequences of this interaction. Given that the pyrimidine scaffold is common in kinase inhibitors, a logical next step is to investigate the effect of this compound on kinase activity and downstream signaling pathways.[2][3][18][19]

Recommended Assay 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.[2]

Detailed Protocol: In Vitro Kinase Assay

Materials:

  • Recombinant protein kinase (a panel of kinases can be screened)

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Reaction: In a 96-well or 384-well plate, combine the recombinant kinase, its specific substrate, and the test compound in the kinase assay buffer.[3]

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Acquisition: Read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

Recommended Assay 2: Western Blot Analysis of Signaling Pathways

This technique is used to measure changes in the expression and phosphorylation status of key proteins in signaling pathways downstream of the target kinase.[13]

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF GeneExpression GeneExpression TF->GeneExpression Gene Expression (Proliferation, Survival) GrowthFactor Growth Factor GrowthFactor->RTK Compound This compound Compound->RAF Inhibition

Caption: A representative kinase signaling pathway (MAPK/PI3K-Akt).

Detailed Protocol: Western Blotting

Materials:

  • Cell lysates from cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

  • Protein Extraction: Lyse the cells using ice-cold RIPA buffer.[13][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13][16]

  • Gel Electrophoresis: Separate the proteins based on size by running the samples on an SDS-PAGE gel.[13][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target signaling proteins overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically assessing its effects on cell viability, identifying direct cellular targets, and dissecting its impact on key signaling pathways, researchers can build a comprehensive biological profile of this compound. This structured approach is essential for uncovering its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Reinhard, F. B. M., Eberhard, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 239–258. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(8), 1361–1371. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Varghese, E., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189–196. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

  • National Institutes of Health. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896–908. [Link]

  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1832. [Link]

Sources

Application Note: Spectroscopic Analysis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds, including nucleobases.[1][2] The compound 2-Amino-6-ethyl-5-methylpyrimidin-4-ol is an organic molecule featuring a pyrimidine ring substituted with amino, hydroxyl, ethyl, and methyl groups.[3] Its molecular formula is C₇H₁₁N₃O.[3] The arrangement of these functional groups dictates its chemical reactivity, potential biological activity, and pharmacokinetic properties.[3] Accurate structural elucidation and purity assessment are paramount for any research and development involving this and similar molecules.

This application note provides a comprehensive guide to the spectroscopic analysis of this compound, detailing protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous characterization of this pyrimidine derivative.

Chemical Structure and Properties

  • IUPAC Name: this compound[3]

  • Synonyms: 2-amino-5-ethyl-6-methyl-4-pyrimidinol, 2-amino-5-ethyl-6-methyl-3H-pyrimidin-4-one[4]

  • CAS Number: 134277-54-6[3]

  • Molecular Formula: C₇H₁₁N₃O[3]

  • Molecular Weight: 153.18 g/mol [3]

The structure of this compound contains both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and the carbonyl group in the tautomeric keto form), influencing its solubility and interaction with biological targets. The ethyl and methyl groups contribute to its lipophilicity.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the pyrimidine ring.[1]

Principle

The pyrimidine ring system in this compound contains π-electrons that can be excited to higher energy orbitals by absorbing ultraviolet or visible light. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. The position and intensity of the absorption bands can be influenced by the solvent polarity and pH due to the presence of ionizable functional groups.[5]

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Record the spectrum from 200 to 400 nm.

    • Use the solvent as a blank for baseline correction.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Expected Data

Based on the structure and data for similar aminopyrimidine derivatives, the UV-Vis spectrum of this compound in a neutral solvent like ethanol is expected to exhibit absorption maxima in the range of 230-280 nm. The exact λmax will be influenced by the tautomeric equilibrium between the -ol and -one forms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle

Each functional group in this compound (e.g., N-H, O-H, C-H, C=O, C=N, C=C) has a characteristic vibrational frequency. By analyzing the absorption bands in the IR spectrum, the presence of these groups can be confirmed.

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation:

    • Use a FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Collect the sample spectrum and perform a background subtraction.

Expected Data

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3500-3300O-H (hydroxyl) & N-H (amino)Stretching
3100-3000C-H (aromatic/vinylic)Stretching
2970-2850C-H (aliphatic - ethyl, methyl)Stretching
~1680-1640C=O (keto tautomer)Stretching
~1650-1550C=N, C=C (ring)Stretching
~1460 & ~1375C-H (aliphatic)Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[6]

Principle

¹H and ¹³C nuclei have a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their local electronic environment. The resulting spectrum provides information on the number of different types of nuclei, their connectivity, and their spatial arrangement.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution; sonication may be used if necessary.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a 300-600 MHz NMR spectrometer.[6]

  • Data Acquisition - ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).[6]

    • Number of Scans: 8-16.[6]

    • Relaxation Delay (D1): 1-2 seconds.[6]

    • Spectral Width: -2 to 12 ppm.[6]

  • Data Acquisition - ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[6]

    • Number of Scans: 1024 or more.[6]

    • Relaxation Delay (D1): 2-5 seconds.[6]

    • Spectral Width: 0 to 200 ppm.[6]

  • Data Processing:

    • Apply Fourier Transformation to the Free Induction Decay (FID).[6]

    • Perform phase and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Data

The expected chemical shifts for this compound are predicted based on the analysis of similar pyrimidine structures.

¹H NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-11.5Broad singlet1H-OH (or N-H)
~6.0-6.5Broad singlet2H-NH₂
~2.3-2.5Quartet2H-CH₂- (ethyl)
~1.9-2.1Singlet3H-CH₃ (at C5)
~1.0-1.2Triplet3H-CH₃ (ethyl)

¹³C NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160-165C4 (-C-OH)
~155-160C2 (-C-NH₂)
~150-155C6 (-C-ethyl)
~105-110C5 (-C-methyl)
~20-25-CH₂- (ethyl)
~12-15-CH₃ (ethyl)
~8-12-CH₃ (at C5)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Principle

The sample is first vaporized and then ionized. The resulting ions are separated according to their mass-to-charge ratio by an analyzer and then detected. The output is a mass spectrum, which is a plot of ion intensity as a function of m/z.

Experimental Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 ng/µL.

  • Instrumentation:

    • Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (after vaporization) into the EI source. The resulting spectrum will show the molecular ion [M]⁺• and various fragment ions.

  • Data Analysis:

    • Determine the m/z of the molecular ion peak.

    • Analyze the fragmentation pattern to gain structural information.

Expected Data
  • Molecular Ion: The molecular weight of this compound is 153.18.

    • In ESI-MS (positive mode), the expected molecular ion peak will be the protonated molecule [M+H]⁺ at m/z ≈ 154.19.

    • In EI-MS, the molecular ion peak [M]⁺• would be observed at m/z ≈ 153.

  • Fragmentation: Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents from the ring. For this compound, expected fragments could arise from the loss of the ethyl group (loss of 29 Da) or other small neutral molecules.

Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample 2-Amino-6-ethyl-5- methylpyrimidin-4-ol UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis FT_IR FT-IR Spectroscopy Sample->FT_IR Analysis NMR NMR Spectroscopy Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group ID FT_IR->IR_Data NMR_Data ¹H & ¹³C Assignment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Elucidation & Purity Assessment UV_Data->Structure Combined Interpretation IR_Data->Structure Combined Interpretation NMR_Data->Structure Combined Interpretation MS_Data->Structure Combined Interpretation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. Each technique offers unique and complementary information, and together they enable unambiguous confirmation of the molecule's identity and purity. The protocols and expected data presented in this application note serve as a valuable resource for researchers working with this and related pyrimidine derivatives.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed. Available at: [Link]

Sources

Topic: Comprehensive Guide to the Handling and Storage of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction and Scope

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is an organic compound belonging to the aminopyrimidine class, which is notable for its diverse applications in medicinal chemistry and pharmacology.[1] As a heterocyclic building block, it serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and other targeted therapeutics.[2][3] The presence of multiple functional groups—an amino group, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and alkyl substituents—dictates its chemical reactivity and biological activity.[1]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, procedural safety, and the rationale behind each recommendation. Adherence to these guidelines is critical to ensure user safety, maintain compound integrity, and promote reproducible experimental outcomes.

Material Characterization and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling. The pyrimidine core, substituted with both electron-donating (amino, alkyl) and electron-withdrawing (keto/hydroxyl) groups, creates a unique chemical entity that requires careful management.

Key Physicochemical Data

The following table summarizes the key properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 2-amino-6-ethyl-5-methyl-4-pyrimidinol[4]
CAS Number 134277-54-6[1]
Molecular Formula C₇H₁₁N₃O[1][4]
Molecular Weight 153.18 g/mol [1][4]
Appearance Typically an off-white to pale yellow solid powder.[3]
Predicted pKa 10.17 ± 0.50[4]
Structural Features and Reactivity

The structure of this compound allows for keto-enol tautomerism, predominantly favoring the 2-amino-6-ethyl-5-methyl-3H-pyrimidin-4-one form in the solid state. This is a critical consideration for its reactivity. The primary reactive sites are the exocyclic amino group, which can act as a nucleophile, and the hydroxyl/keto group, which can participate in condensation and substitution reactions.[1] The compound is generally stable under normal laboratory conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases, which can degrade the molecule or catalyze unintended reactions.[5][6][7]

Qualitative Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on structurally related pyrimidine derivatives.[2] For precise applications, it is imperative that researchers determine quantitative solubility in their specific solvent systems.

Solvent ClassExample Solvent(s)Expected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleExpected based on related compounds.[2]
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleHydrogen bonding capability suggests some solubility.[2]
Aqueous WaterLow SolubilityThe heterocyclic core and alkyl groups reduce water solubility.
Non-Polar Hexanes, TolueneInsolubleThe polar functional groups prevent dissolution in non-polar media.

Hazard Identification and Risk Assessment

No comprehensive toxicological profile for this compound is available; therefore, it must be handled with the assumption that it is hazardous. The hazard assessment below is extrapolated from data on analogous pyrimidine compounds.

GHS Hazard Classification (Inferred)
Hazard ClassGHS CategoryHazard StatementSource(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5][8]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[5][6][8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[8]

Causality: The potential for irritation stems from the chemical nature of the pyrimidine ring and its functional groups. Fine particulates can mechanically and chemically irritate the respiratory tract, while direct contact with skin and eyes can disrupt cellular membranes, leading to irritation.[7] Some related heterocyclic amines are known to be toxic if swallowed or absorbed through the skin, justifying a high degree of caution.

Safe Handling Protocols

A systematic approach to handling is essential to minimize exposure and prevent contamination.

Engineering Controls
  • Primary Handling Area: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to control the dispersion of fine dust and aerosols.[9][10]

  • Ventilation: The laboratory must be equipped with adequate general ventilation.[11]

  • Safety Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Hand Protection: Use chemically resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[9][10][12]

  • Body Protection: A full-length laboratory coat, fully fastened, is required.[10] For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with an appropriate particle filter should be used.[9]

Experimental Protocol: Weighing and Handling the Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Use Inspection: Ensure all required PPE is worn correctly. Verify that the fume hood is functioning properly.

  • Weighing: Use an anti-static weighing dish or boat. Dispense the powder carefully to minimize the generation of airborne dust. Use spatulas and tools dedicated to this compound to prevent cross-contamination.[10]

  • Container Sealing: Immediately after dispensing, securely close the main stock container.

  • Cleanup: Carefully wipe down the spatula, weighing boat exterior, and work surface with a damp cloth (e.g., with 70% ethanol) to remove any residual powder. Dispose of all contaminated disposables as hazardous waste.

  • Personal Decontamination: After handling, remove gloves using the proper technique and wash hands thoroughly with soap and water.[5][12]

Experimental Protocol: Preparing Solutions
  • Solvent Selection: Choose an appropriate solvent based on the solubility profile (see Section 2.3) and experimental requirements.

  • Procedure: Conduct all steps in a fume hood. Add the weighed solid to the solvent in the destination vessel. Do not add solvent to the dry powder, as this can increase aerosolization.

  • Dissolution: Cap the vessel securely. Use a vortex mixer or sonicator to facilitate dissolution. Gentle heating may be applied if the solvent and compound are stable at elevated temperatures, but this should be verified first.

  • Sterilization (for biological use): If the solution is for a sterile application, filter it through a 0.22 µm syringe filter into a sterile container.[13] This must be done using sterile technique.

  • Labeling: Immediately label the solution container with the compound name, concentration, solvent, preparation date, and an expiration date (typically short for solutions unless stability data is available).[13]

Storage Guidelines

Proper storage is crucial for maintaining the compound's stability and ensuring laboratory safety.

General Storage Conditions
ParameterConditionRationale and Source(s)
Temperature Cool, dry place.To minimize thermal degradation.[7][11]
Atmosphere Tightly sealed container.To protect from moisture and atmospheric contaminants.[7]
Light Protect from direct sunlight.To prevent potential photochemical degradation.[14]
Location Well-ventilated, dedicated chemical cabinet.To ensure proper ventilation and segregation.[15][16]
Incompatible Materials

To prevent hazardous reactions, store this compound segregated from the following chemical classes:

  • Strong Oxidizing Agents (e.g., peroxides, nitrates)[6][7]

  • Strong Acids (e.g., hydrochloric acid, sulfuric acid)[6]

  • Strong Bases (e.g., sodium hydroxide)[6]

  • Acid Chlorides and Anhydrides [17]

Protocol: Long-Term and Short-Term Storage
  • Solid Compound (Long-Term): Store the solid powder in its original, clearly labeled, and tightly sealed container.[18] Place this container in a secondary containment bin within a designated chemical storage cabinet. Note the date of receipt and the date it was first opened on the container.[15]

  • Prepared Solutions (Short-Term): Solutions are generally less stable than the solid compound. Store solutions in tightly capped vials, protected from light if the compound is light-sensitive.[13] Unless stability data is available, solutions should be prepared fresh for each experiment. Do not store solutions for more than 30 days without re-validating their integrity.[13] Never store chemical solutions in domestic (non-lab-rated) refrigerators.[14][15]

Emergency and Spill Response

Immediate and correct response to an emergency can significantly mitigate risks.

Spill Containment and Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors or dust.[12]

  • Don PPE: Before cleanup, don the full PPE described in Section 4.2, including respiratory protection if necessary.

  • Containment (Solid Spill): Gently cover the spill with an absorbent material like sand or vermiculite to prevent further dispersal.[11] Do not dry sweep, as this creates dust.[5][7]

  • Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.[7][12]

  • Decontamination: Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse if appropriate.

  • Disposal: All cleanup materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12]

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6][19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Visualized Workflows

Diagram 1: Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Verify Fume Hood Function B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Surface B->C D Retrieve from Storage C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Seal & Label Containers F->G H Decontaminate Work Area G->H I Dispose of Waste H->I J Return Stock to Storage I->J K Remove PPE & Wash Hands J->K

Caption: A logical workflow for the safe handling of the solid compound and preparation of solutions.

Diagram 2: Spill Response Logic

G Spill Spill Occurs Assess Is spill large or is dust airborne? Spill->Assess Evacuate Evacuate Area & Alert Others Assess->Evacuate Yes Ventilate Ensure Ventilation (Fume Hood) Assess->Ventilate No Evacuate->Ventilate PPE Don Full PPE (incl. Respirator if needed) Ventilate->PPE Contain Cover with Absorbent Material PPE->Contain Cleanup Collect into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Report Report Incident Decon->Report

Caption: A decision-making flowchart for responding to a chemical spill.

References

  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. (2019-01-28). Available at: [Link]

  • Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds - RARC, University of Wisconsin-Madison. (2025-11-26). Available at: [Link]

  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. Available at: [Link]

  • Chemical Storage Guidelines - Environmental Health and Safety, University of Texas at Dallas. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01). Available at: [Link]

  • Guidelines for Chemical Storage | Chapman University. Available at: [Link]

  • Practices for Proper Chemical Storage - Cleveland State University. Available at: [Link]

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Application Notes and Protocols for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-ethyl-5-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry.[1] As a member of the aminopyrimidine class, this heterocyclic compound possesses a unique arrangement of functional groups—an amino group, a hydroxyl group (which exists in tautomeric equilibrium with a keto form), and alkyl substituents—that impart valuable reactivity.[1][2] This strategic placement of reactive sites makes it a versatile chemical intermediate, serving as a foundational building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The pyrimidine scaffold is a ubiquitous motif in a vast array of therapeutic agents, highlighting the importance of its derivatives in drug discovery.

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and subsequent utilization of this compound. The methodologies presented herein are grounded in established chemical principles and adapted from peer-reviewed literature for the synthesis of analogous structures. This document is intended to equip researchers with the necessary technical information to confidently and safely handle and employ this intermediate in their synthetic endeavors.

Physicochemical Properties and Data Summary

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key data, which has been compiled from information on closely related compounds and predictive models.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O[3]
Molecular Weight 153.18 g/mol [3]
Appearance Expected to be an off-white to pale yellow solidGeneral observation for similar compounds
pKa ~10.17 ± 0.50 (Predicted)[3]
Tautomerism Exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.[2]

Synthesis of this compound

The synthesis of 2-amino-pyrimidin-4-ol derivatives is classically achieved through the condensation of a β-keto ester with guanidine. This approach provides a reliable and convergent route to the pyrimidine core. The following two-step process outlines a representative protocol for the synthesis of this compound.

Step 1: Synthesis of the β-Keto Ester Precursor: Ethyl 2-methyl-3-oxopentanoate

The required β-keto ester, ethyl 2-methyl-3-oxopentanoate, can be prepared via a Claisen condensation reaction between ethyl propanoate and ethyl acetate.[4][5][6][7]

Reaction Scheme:

G Ethyl Propanoate Ethyl Propanoate Ethyl 2-methyl-3-oxopentanoate Ethyl 2-methyl-3-oxopentanoate Ethyl Propanoate->Ethyl 2-methyl-3-oxopentanoate 1. Sodium Ethoxide 2. Ethyl Acetate 3. Acidic Work-up

Caption: Synthesis of Ethyl 2-methyl-3-oxopentanoate.

Experimental Protocol (Adapted from general Claisen condensation procedures):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Esters: To the cooled sodium ethoxide solution, add ethyl propanoate (1 equivalent) dropwise via the dropping funnel. Subsequently, add ethyl acetate (1 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Step 2: Condensation with Guanidine to form this compound

The synthesized β-keto ester is then cyclized with guanidine to form the target pyrimidine derivative.

Reaction Scheme:

G Ethyl 2-methyl-3-oxopentanoate Ethyl 2-methyl-3-oxopentanoate This compound This compound Ethyl 2-methyl-3-oxopentanoate->this compound Guanidine Hydrochloride, Sodium Ethoxide, Ethanol, Reflux

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from general pyrimidine synthesis procedures): [8][9][10]

  • Preparation of Guanidine Free Base: In a separate flask, prepare a solution of guanidine free base by treating guanidine hydrochloride (1.1 equivalents) with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. The precipitated sodium chloride can be removed by filtration under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethyl 2-methyl-3-oxopentanoate (1 equivalent) in anhydrous ethanol.

  • Addition of Guanidine: Add the ethanolic solution of guanidine free base to the β-keto ester solution.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, reduce the solvent volume under vacuum and induce crystallization. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization and Analytical Protocols

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are expected spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the amino group protons (a broad singlet). The position of the NH and OH/NH (in the keto-enol tautomeric form) protons can be variable and may exchange with D₂O.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrimidine ring and the alkyl substituents.

General NMR Protocol: [5][11]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

Expected Absorption Bands (based on similar aminopyrimidinols): [1][12]

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching (amino group)
3100-3300O-H stretching (hydroxyl group, if present and not fully in keto form)
2850-2950C-H stretching (alkyl groups)
1650-1700C=O stretching (keto form of the pyrimidine ring)
1600-1650C=N stretching (pyrimidine ring) and NH₂ scissoring
1200-1350C-N stretching

General ATR-FTIR Protocol: [10][13]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 153.09.

General MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Application as a Chemical Intermediate: Synthesis of an Imatinib Precursor

A key application of this compound is its use as a precursor for the synthesis of more complex pharmaceutical agents. A relevant example is its potential role in the synthesis of a key intermediate for the anticancer drug, Imatinib. This involves a two-step transformation: chlorination of the hydroxyl group, followed by a nucleophilic aromatic substitution reaction.

Step 1: Chlorination of this compound

The hydroxyl group of the pyrimidinol is converted to a chloro group, a better leaving group, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[14][15]

Reaction Scheme:

G This compound This compound 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine This compound->2-Amino-4-chloro-6-ethyl-5-methylpyrimidine POCl₃, Heat

Caption: Chlorination of this compound.

Experimental Protocol (Adapted from general chlorination procedures): [14][16]

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water.[12][17][18][19][20] This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., containing a sodium hydroxide solution to neutralize HCl gas), place this compound (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (2-5 equivalents) to the flask. A tertiary amine base like N,N-dimethylaniline or pyridine (1 equivalent) can be added as a catalyst.[14]

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC (using a quenched aliquot).

  • Work-up: After cooling, very cautiously quench the reaction by slowly pouring the mixture onto crushed ice. This step is highly exothermic and will generate HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)-2-pyrimidinamine (Imatinib Intermediate Analogue)

The chlorinated pyrimidine is then reacted with an appropriate aniline derivative in a nucleophilic aromatic substitution reaction. For the synthesis of an analogue of a known Imatinib intermediate, 2-amino-4-chloro-6-ethyl-5-methylpyrimidine would be reacted with 4-methyl-benzene-1,3-diamine.

Reaction Scheme:

G 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine N-(5-amino-2-methylphenyl)-6-ethyl-5-methyl-2,4'-bipyrimidin-2'-amine N-(5-amino-2-methylphenyl)-6-ethyl-5-methyl-2,4'-bipyrimidin-2'-amine 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine->N-(5-amino-2-methylphenyl)-6-ethyl-5-methyl-2,4'-bipyrimidin-2'-amine 4-methyl-benzene-1,3-diamine, Acid or Base catalyst, Heat

Caption: Synthesis of an Imatinib intermediate analogue.

Experimental Protocol (Adapted from patent literature for Imatinib synthesis): [11][21][22][23]

  • Reaction Setup: In a reaction vessel, combine 2-amino-4-chloro-6-ethyl-5-methylpyrimidine (1 equivalent) and 4-methyl-benzene-1,3-diamine (1-1.2 equivalents) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or isopropanol.

  • Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) or a base (e.g., sodium tert-butoxide) may be added to facilitate the reaction.

  • Reaction: Heat the mixture to a high temperature (e.g., 100-150 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then with a non-polar solvent like hexane to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

  • General Handling: Handle this compound and its derivatives in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagent-Specific Hazards:

    • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere.

    • Phosphorus Oxychloride: Extremely corrosive and reacts violently with water, releasing toxic HCl gas.[12][17][18][19][20] All manipulations must be performed in a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The protocols detailed in this guide, adapted from established methodologies, provide a solid foundation for its synthesis and application. By understanding its reactivity and adhering to safe laboratory practices, researchers can effectively utilize this compound as a key building block in the development of novel therapeutic agents.

References

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
  • If a 1:1 mixture of ethyl acetate and ethyl propanoate is treated with base under Claisen... - Chegg. [Link]

  • CN101735196B - Method for synthesizing Imatinib - Google P
  • Synthesis method of imatinib and imatinib mesylate - Eureka | P
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  • How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? - Quora. [Link]

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  • The Claisen Condensation. [Link]

  • 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[24]. [Link]

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  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. [Link]

  • (PDF) Available on line www Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives - ResearchGate. [Link]

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. [Link]

  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed. [Link]

  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [Link]

  • DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance - Google P
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  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-6-ethyl-5-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance your experimental success and improve synthesis yield.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound, typically synthesized via a Biginelli-type condensation reaction, can stem from several factors.[1][2] The core reaction involves the condensation of ethyl 2-methyl-3-oxopentanoate with guanidine.[3] Let's break down the potential issues and their remedies.

A. Suboptimal Reaction Conditions:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used to deprotonate guanidine hydrochloride, liberating the free guanidine base necessary for the reaction.[4]

    • Troubleshooting:

      • Ensure the use of a strong base like sodium ethoxide or potassium hydroxide.[5]

      • Use at least one equivalent of the base to fully neutralize the guanidine salt. An excess of base can sometimes be beneficial, but large excesses may promote side reactions.

      • Prepare the sodium ethoxide solution fresh from sodium metal and absolute ethanol to avoid moisture, which can quench the base.[4]

  • Reaction Temperature and Time: The reaction temperature directly influences the rate of both the desired condensation and potential side reactions.

    • Troubleshooting:

      • A typical reflux temperature in ethanol is effective.[6] However, if yields are low, consider optimizing the temperature. A modest increase might accelerate the reaction, but excessive heat can lead to decomposition.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.

    • Troubleshooting:

      • Ethanol is a standard and effective solvent.[6]

      • In some cases, higher boiling point alcohols like n-butanol can be advantageous for pushing the reaction to completion, but this must be balanced against the risk of side-product formation.

B. Reagent Quality and Purity:

  • Guanidine Salt: The quality of the guanidine hydrochloride can impact the reaction.

    • Troubleshooting:

      • Ensure the guanidine hydrochloride is dry, as moisture can interfere with the base.

      • Consider using guanidine carbonate as an alternative, which may offer different solubility and reactivity profiles.[8]

  • β-Ketoester (Ethyl 2-methyl-3-oxopentanoate): The purity of this starting material is paramount.

    • Troubleshooting:

      • Verify the purity of the β-ketoester by NMR or GC-MS. Impurities can lead to the formation of undesired pyrimidine derivatives.

      • If the purity is questionable, consider purification by distillation before use.

C. Inefficient Cyclization and Dehydration:

The final steps of the Biginelli reaction involve cyclization and dehydration to form the pyrimidinone ring.[1] Inefficient ring closure is a common reason for low yields.

  • Troubleshooting:

    • Acid Catalysis: While the initial condensation is base-mediated, the cyclization and dehydration steps can be facilitated by an acid catalyst.[9] Some protocols introduce a mild acid during workup to promote the final ring closure.

    • Reaction Concentration: Ensure the reaction is sufficiently concentrated to favor the intramolecular cyclization step.

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

The formation of side products is a common issue. Understanding their origin is key to suppression.

A. Common Side Products and Their Formation:

  • Uncyclized Intermediates: The most common "impurities" are often unreacted starting materials or stable intermediates that have failed to cyclize.

  • Products from Self-Condensation of the β-Ketoester: Under basic conditions, β-ketoesters can undergo self-condensation.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the ester group on the β-ketoester or the final product can occur.

B. Strategies for Minimizing Side Products:

  • Strict Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.[4]

  • Controlled Addition of Reagents: Adding the deprotonated guanidine solution slowly to the β-ketoester can help to control the reaction rate and minimize self-condensation.

  • Optimized Stoichiometry: A slight excess of guanidine can sometimes help to drive the reaction to completion and consume the β-ketoester, but a large excess should be avoided.

  • Purification Strategy: An effective purification method is crucial.

    • Recrystallization: this compound is often a solid. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can effectively remove many impurities.

    • Acid-Base Extraction: The amino and hydroxyl groups on the pyrimidine ring allow for purification via acid-base extraction, which can separate it from non-basic or non-acidic impurities.[10]

Question 3: How can I effectively monitor the progress of my reaction to optimize the reaction time?

Proper reaction monitoring is essential for maximizing yield and minimizing byproduct formation.

A. Thin Layer Chromatography (TLC):

TLC is a simple and rapid method for monitoring the consumption of starting materials and the formation of the product.

  • Experimental Protocol:

    • Prepare a TLC plate (e.g., silica gel 60 F254).

    • Spot the starting materials (guanidine and ethyl 2-methyl-3-oxopentanoate) and the reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine or potassium permanganate).

    • The reaction is complete when the spot corresponding to the limiting reagent has disappeared and the product spot is at its maximum intensity.

B. Liquid Chromatography-Mass Spectrometry (LC-MS):

For more precise monitoring, especially in complex reaction mixtures, LC-MS is a powerful tool.

  • Advantages:

    • Provides information on the molecular weight of the components in the reaction mixture, aiding in the identification of the product and potential side products.

    • Offers quantitative data on the relative amounts of reactants and products over time.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically follows the Biginelli reaction mechanism.[1] This is a one-pot, three-component condensation reaction. In this specific case, it is a two-component reaction between a β-ketoester (ethyl 2-methyl-3-oxopentanoate) and a guanidine. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Addition: The guanidine acts as a nucleophile and attacks the ketone carbonyl of the β-ketoester.

  • Cyclization: An intramolecular cyclization occurs through the attack of a nitrogen atom from the guanidine moiety onto the ester carbonyl.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable aromatic pyrimidine ring.

Reaction Pathway Diagram

Biginelli_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Guanidine Guanidine Nucleophilic_Addition Nucleophilic Addition Guanidine->Nucleophilic_Addition Base Beta-Ketoester Ethyl 2-methyl-3-oxopentanoate Beta-Ketoester->Nucleophilic_Addition Cyclization Intramolecular Cyclization Nucleophilic_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: General workflow for the synthesis of this compound.

Q2: Are there any alternative synthetic routes I should consider?

While the direct condensation of guanidine and a β-ketoester is the most common approach, other strategies exist for synthesizing substituted pyrimidines.[11] These include:

  • Multi-step Syntheses: Building the pyrimidine ring in a stepwise fashion can sometimes offer better control and higher purity, although it is more labor-intensive.[3]

  • Catalytic Methods: Recent advancements have explored the use of various catalysts, including Lewis acids and heterogeneous catalysts, to improve the efficiency and selectivity of pyrimidine synthesis.[3][9][12]

Q3: What are the key characterization techniques for the final product?

To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure and connectivity of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., N-H, O-H, C=O).
Melting Point A sharp melting point indicates high purity.
Elemental Analysis Confirms the elemental composition of the compound.
Q4: What are the safety considerations for this synthesis?
  • Sodium Metal: Sodium is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Strong Bases: Sodium ethoxide and other strong bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol is flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

III. References

  • Biginelli reaction - Wikipedia. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (2021-12-29). Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of pyrimidines via Biginelli reaction. (2025-08). Available at: [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - MDPI. (2023-09-07). Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Available at: [Link]

  • Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst - Taylor & Francis Online. (2009-02-25). Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. (2010-09-01). Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment - Oriental Journal of Chemistry. (2019-05-04). Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). Available at: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (2018-10-10). Available at: [Link]

  • Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. (2015). Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024-04-16). Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). (2010-04-23). Available at: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2019-11-29). Available at:

  • Application of guanidine and its salts in multicomponent reactions - TÜBİTAK Academic Journals. (2014-04-14). Available at: [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc. (2010). Available at: [Link]

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges encountered during the handling, storage, and application of this pyrimidine derivative. This guide provides in-depth troubleshooting advice and preventative measures grounded in established chemical principles to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various research and development applications, including medicinal chemistry and pharmacology.[1][2] The stability of this compound is intrinsically linked to its functional groups: the pyrimidine ring, a primary amino group, and a hydroxyl group. These features, while crucial for its desired reactivity and biological activity, also render the molecule susceptible to degradation under certain environmental conditions.[1]

A key characteristic of pyrimidin-4-ols is the potential for tautomerism, existing in equilibrium between the -ol and the -one form (2-amino-6-ethyl-5-methyl-3H-pyrimidin-4-one). This equilibrium can be influenced by factors such as solvent polarity and pH, which in turn can affect the compound's stability and reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability-related issues in a question-and-answer format, providing both explanations and actionable solutions.

FAQ 1: I'm observing a gradual discoloration (e.g., yellowing) of my solid this compound sample over time. What could be the cause?

Potential Cause: Discoloration of solid aminopyrimidine samples is often an indicator of oxidative degradation. The electron-rich pyrimidine ring and the amino group are susceptible to oxidation, especially in the presence of light and atmospheric oxygen. This can lead to the formation of colored impurities.

Troubleshooting & Prevention:

  • Visual Inspection: Note the extent and nature of the discoloration. A slight surface yellowing may be less critical than a uniform dark discoloration throughout the sample.

  • Purity Re-assessment: If the discoloration is significant, re-analyze the purity of the material using an appropriate analytical method such as HPLC-UV or LC-MS to quantify the level of impurities.

  • Proper Storage Protocol:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Light Protection: Use amber vials or store the container in a dark place to prevent photodegradation.

    • Temperature Control: Store at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. Always refer to the supplier's storage recommendations.[3]

FAQ 2: My solution of this compound in an aqueous buffer shows a decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram after a short period. What is happening?

Potential Cause: The observed changes suggest degradation in solution, with hydrolysis being a likely culprit. The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures. The rate of degradation is often pH-dependent.

Troubleshooting & Prevention:

  • pH Monitoring: Measure the pH of your buffer solution. Significant deviations from neutral pH can accelerate hydrolysis.

  • Forced Degradation Study: To confirm susceptibility to hydrolysis, perform a controlled stress study. Expose solutions of the compound to acidic, basic, and neutral conditions and monitor the degradation profile over time by HPLC.

  • Buffer Selection: If possible, use freshly prepared buffers and consider working at a pH where the compound exhibits maximum stability.

  • Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at low temperatures (e.g., -20 °C or -80 °C) and minimize freeze-thaw cycles.

FAQ 3: I am struggling with inconsistent results in my biological assays. Could the stability of this compound be a factor?

Potential Cause: Yes, inconsistent assay results can be a direct consequence of compound instability. If the compound degrades in the assay medium, the effective concentration will decrease over the course of the experiment, leading to variability. Degradation products could also potentially interfere with the assay or exhibit unexpected biological activity.

Troubleshooting & Prevention:

  • In-Assay Stability Assessment: Spike the compound into your assay medium (without cells or target enzymes) and incubate under the same conditions as your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 24 hours) by HPLC or LC-MS to determine the rate of degradation.

  • Solvent Effects: Ensure the solvent used to dissolve the compound is compatible with your assay and does not promote degradation. DMSO is a common choice, but its concentration in the final assay medium should be kept low.

  • Fresh Preparations: Always use freshly prepared stock solutions for critical experiments.

Experimental Protocols

Protocol 1: Stress Testing for Stability Assessment

This protocol outlines a basic forced degradation study to identify the primary stability liabilities of this compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Stress (Solution): Mix 1 mL of the stock solution with 9 mL of HPLC grade water and heat at 60 °C.

    • Photostability (Solid): Expose a thin layer of the solid compound to a light source (e.g., in a photostability chamber).

  • Time Points: Analyze samples from each condition at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours). For solid-state photostability, dissolve a small amount of the exposed solid for analysis.

  • Analysis: Dilute the samples appropriately and analyze by HPLC-UV. Monitor for a decrease in the parent peak area and the formation of new peaks.

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradation Pathway
Acid/Base HydrolysisDecrease in parent peak, new polar peaksCleavage of the pyrimidine ring
Oxidation (H₂O₂)Decrease in parent peak, multiple new peaksOxidation of the amino group or pyrimidine ring
Thermal StressGradual decrease in parent peakGeneral acceleration of degradation processes
PhotostabilityDiscoloration, decrease in purityPhotodegradation, potentially involving oxidation

Visualizing Potential Degradation and Troubleshooting

Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Cleavage cluster_oxidation Oxidative Degradation A This compound B Ring-Opened Intermediates A->B Acid/Base D N-Oxides A->D Oxidizing Agents E Hydroxylated Derivatives A->E Light/Air C Smaller Fragments (e.g., urea, amino acids) B->C F Colored Polymers E->F

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Stability Issues

G Start Stability Issue Observed (e.g., discoloration, peak loss) Identify Identify Conditions (Solid vs. Solution, Storage, Assay) Start->Identify Hypothesize Hypothesize Degradation (Oxidation, Hydrolysis, Photolysis) Identify->Hypothesize Test Perform Stress Testing (Protocol 1) Hypothesize->Test Analyze Analyze Results (HPLC, LC-MS) Test->Analyze Implement Implement Corrective Actions (Improve Storage, Modify Assay) Analyze->Implement Confirm Confirm Stability with New Protocol Implement->Confirm

Caption: A logical workflow for troubleshooting stability problems.

References

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Available at: [Link]

  • ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in.... Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Available at: [Link]

  • Semantic Scholar. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Available at: [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • SciSpace. (2021-06-25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Available at: [Link]

  • Analyst (RSC Publishing). (n.d.). Assay methods for use in stability studies of 2-amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-[1][4][5]triazolo[1,5-a]pyrimidine. Available at: [Link]

  • PubChem. (n.d.). (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl). Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pyrimidine derivative. Here, we provide in-depth, experience-driven advice to help you troubleshoot your experiments and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The underlying chemistry of potential side reactions is explored to provide a foundational understanding for effective troubleshooting.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which is often prepared via a Biginelli-type condensation reaction, can be attributed to several factors.[1][2] The primary culprits are often incomplete reaction, side reactions, and suboptimal reaction conditions.[1]

1. Incomplete Cyclization: The final ring-closing step to form the pyrimidine core might not go to completion. This can be due to insufficient heating or a less-than-optimal acid catalyst concentration.[1]

2. Competing Side Reactions: A significant side reaction to consider is the Knoevenagel condensation between the aldehyde and the β-ketoester starting materials.[1] This reaction consumes your starting materials, leading to a lower yield of the desired product.[1]

  • Mitigation Strategy: To favor the formation of the desired product, you can adjust the stoichiometry of your reactants. Using a slight excess of guanidine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the formation of the key N-acyliminium ion intermediate, which is crucial for the main reaction pathway.[1]

3. Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Traditional mineral acids like HCl may not always be the most efficient for all substrates.[1]

  • Recommendation: Experiment with different Brønsted or Lewis acid catalysts to find the optimal conditions for your specific substrate.

Question: I'm observing an unexpected peak in my analytical data (HPLC/NMR). What could this byproduct be?

Answer:

The presence of unexpected peaks in your analytical data often points to the formation of byproducts. In the synthesis of this compound, several common byproducts can arise from side reactions.

1. Uncyclized Intermediate: One of the most common byproducts is the open-chain ureide intermediate, which fails to cyclize.[1] This can be particularly prevalent with sterically hindered substrates.[1]

  • Identification: This intermediate will have a distinct NMR spectrum compared to the cyclized product, notably lacking the characteristic signals of the pyrimidine ring. Mass spectrometry can also confirm its presence by showing a molecular weight corresponding to the sum of the reactants minus a molecule of water.

2. Knoevenagel Condensation Product: As mentioned earlier, the Knoevenagel condensation between the aldehyde and β-ketoester is a common side reaction.[1]

  • Identification: This byproduct will lack the guanidine moiety and will have a different chromatographic behavior, often being less polar than the desired product.

3. Oxidation Products: Guanine and its derivatives are susceptible to oxidation.[3][4] While this compound is not guanine, its pyrimidine core shares some similarities, making it potentially susceptible to oxidation under certain conditions, leading to various oxidized byproducts.[4]

  • Prevention: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if using reagents or conditions that could promote it.

Question: How can I effectively purify the crude product to remove these byproducts?

Answer:

Purification of the crude product is essential to obtain this compound of high purity. The choice of purification method will depend on the nature of the impurities.

1. Recrystallization: For many common impurities, recrystallization is a highly effective and scalable purification technique.

  • Protocol: After the reaction work-up, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1][5]

2. Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative.[1]

  • Expert Tip: A solvent gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for separating the desired product from less polar byproducts like the Knoevenagel condensation product and more polar impurities like the uncyclized intermediate.

3. Acid-Base Extraction: The basic nature of the amino group on the pyrimidine ring can be exploited for purification.

  • Procedure: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the desired product, which will then move to the aqueous phase. The aqueous layer can then be basified, and the purified product can be extracted back into an organic solvent. This is particularly useful for removing non-basic impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the most common synthetic route for this compound?

The most common and well-established method for synthesizing this compound and related compounds is a one-pot, three-component Biginelli reaction.[2][6] This reaction typically involves the condensation of a β-ketoester (in this case, ethyl 2-methyl-3-oxopentanoate), an aldehyde (acetaldehyde), and guanidine.[2][6] The reaction is usually catalyzed by an acid.[2]

What are the key functional groups in this compound and how do they influence its reactivity?

This compound possesses several key functional groups that dictate its chemical behavior:[6]

  • Amino Group (-NH2): This group is nucleophilic and can participate in various substitution reactions.[6]

  • Hydroxyl Group (-OH): This group can undergo condensation reactions to form ethers or esters.[6] It also exists in tautomeric equilibrium with the keto form.[3][7]

  • Pyrimidine Ring: The aromatic pyrimidine core is a stable heterocyclic system.[3]

Are there any safety precautions I should be aware of during the synthesis?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

  • Reagent Handling: Guanidine hydrochloride and the solvents used can be hazardous. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Workflow and Data

Standard Synthesis Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.2 eq) in absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl 2-methyl-3-oxopentanoate (1.0 eq) and acetaldehyde (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by recrystallization or column chromatography.[1]

Common Byproducts and Their Characteristics
ByproductFormation MechanismKey Identifying FeaturesPurification Strategy
Uncyclized Ureide Intermediate Incomplete cyclization of the reaction intermediate.[1]Higher polarity than the final product; distinct NMR and MS data.Column chromatography.
Knoevenagel Condensation Product Condensation of the aldehyde and β-ketoester.[1]Lower polarity than the final product; absence of nitrogen from guanidine.Column chromatography or recrystallization.
Oxidized Byproducts Oxidation of the pyrimidine ring.[4]May have higher molecular weights (addition of oxygen) and different UV-Vis spectra.Column chromatography.
Reaction Pathway and Side Reactions

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products Ketoester Ethyl 2-methyl-3-oxopentanoate Aldehyde Acetaldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Guanidine Byproduct1 Knoevenagel Product Aldehyde->Byproduct1 + Ketoester (Knoevenagel Condensation) Guanidine Guanidine OpenChain Open-Chain Ureide Iminium->OpenChain + Ketoester Product This compound OpenChain->Product Cyclization Byproduct2 Uncyclized Intermediate OpenChain->Byproduct2 Incomplete Reaction

Caption: Main reaction pathway and common side reactions.

References

  • Allen, A. (n.d.). Guanine: Structure, Properties, Synthesis and Functions. Available from: [Link]

  • Wikipedia. (n.d.). Guanine. Available from: [Link]

  • PMC - NIH. (n.d.). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. Available from: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Available from: [Link]

  • BYJU'S. (n.d.). Properties of Guanine. Available from: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for aminopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this critical heterocyclic scaffold. Aminopyrimidines are foundational components in numerous therapeutic agents, making their efficient and reliable synthesis paramount.[1][2]

This document moves beyond simple protocols to address the nuanced challenges encountered in the lab. We will explore the causality behind common issues, from low yields to unexpected side products, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Core Synthetic Strategies

This section addresses high-level questions about selecting the appropriate synthetic approach for your target aminopyrimidine.

Q1: I need to synthesize a 2-aminopyrimidine. What are the most common starting points and strategies?

A1: The optimal strategy depends heavily on the desired substitution pattern on the pyrimidine ring. The three most prevalent and versatile approaches involve condensation reactions with a guanidine source, nucleophilic substitution on a pre-formed pyrimidine ring, and modern variations like microwave-assisted synthesis.

Use the following decision tree to guide your initial selection:

Aminopyrimidine Synthesis Strategy Start What is your target aminopyrimidine structure? Condensation Condensation with Guanidine/Amidine Start->Condensation Building the ring from acyclic precursors? Substitution Nucleophilic Substitution (SNA_r) Start->Substitution Modifying an existing pyrimidine core? Advanced Advanced/MCR Methods Start->Advanced Need rapid diversity or complex scaffolds? subnode_condense Best for 2-amino-4,6-disubstituted or 2,4-diamino pyrimidines. Condensation->subnode_condense subnode_subst Ideal for introducing amines onto halo- or other activated pyrimidines. Substitution->subnode_subst subnode_adv Biginelli, [2+2+2] cycloadditions, etc. for complex structures. Advanced->subnode_adv

Caption: Decision tree for selecting a primary aminopyrimidine synthesis strategy.

  • Condensation Reactions: This is a "bottom-up" approach where the pyrimidine ring is constructed. The most classic method is the reaction of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with guanidine or a substituted amidine.[3] This is highly effective for producing 2-amino-4,6-disubstituted pyrimidines.

  • Nucleophilic Aromatic Substitution (SNAr): This "top-down" approach involves starting with a pyrimidine ring that has good leaving groups, typically halogens (e.g., 2-amino-4,6-dichloropyrimidine).[4][5][6] These positions are activated toward nucleophilic attack, allowing for the straightforward introduction of various amines. This method is excellent for building libraries of analogues.

  • Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction can produce complex dihydropyrimidinone scaffolds which can be precursors to aminopyrimidines.[1] Other modern methods utilize metal catalysis for cycloadditions to construct the ring.[3]

Q2: My reaction requires harsh conditions and long reflux times. Are there more efficient methods?

A2: Yes. Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of many heterocyclic systems, including aminopyrimidines.[1] The primary advantage is the rapid and uniform heating of the reaction mixture, which dramatically accelerates reaction rates.

Causality: Microwave energy couples directly with polar molecules in the reaction, causing them to align with the rapidly oscillating electric field. This generates heat efficiently and homogeneously throughout the sample, avoiding the hot spots associated with conventional oil bath heating. This often leads to cleaner reactions with fewer side products because the reaction spends less time at high temperatures where degradation can occur.[1]

Reaction TypeConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Chalcone + Guanidine 8-12 hours5-15 minutes
Biginelli Reaction 4-24 hours10-30 minutes
SNAr on Dichloropyrimidine 6-18 hours20-60 minutes
Data synthesized from comparative studies reported in the literature.[1]

Troubleshooting Guide: Low Yield & Side Reactions

This section provides solutions to specific experimental problems.

Troubleshooting Low Yield Start Low Yield or Incomplete Reaction Check_Purity Verify Starting Material Purity & Stoichiometry Start->Check_Purity Check_Conditions Review Reaction Conditions (Solvent, Temp, Time) Start->Check_Conditions Check_Catalyst Evaluate Catalyst/ Base/Acid Choice & Loading Start->Check_Catalyst Check_Moisture Is the reaction moisture-sensitive? Start->Check_Moisture Sol_Purity Impure reagents (e.g., wet aldehyde) can halt the reaction or cause side products. Ensure accurate molar ratios. Check_Purity->Sol_Purity Sol_Conditions Solvent may not solubilize all reagents. Temperature may be too low for activation energy or too high, causing degradation. Check_Conditions->Sol_Conditions Sol_Catalyst Base/acid may be too weak/strong or deactivated. Catalyst choice is critical for many cyclization pathways. Check_Catalyst->Sol_Catalyst Sol_Moisture Water can hydrolyze intermediates or quench reagents like guanidine salts. Use anhydrous solvents and inert atmosphere. Check_Moisture->Sol_Moisture

Caption: A logical workflow for troubleshooting low-yield aminopyrimidine synthesis.

Q3: My condensation reaction with guanidine and a β-ketoester is giving a very low yield. What should I check first?

A3: This is a classic issue often traced back to one of four key areas:

  • Reagent Quality and Stoichiometry: Ensure your β-ketoester is pure and your guanidine salt (e.g., hydrochloride or nitrate) is dry. Guanidine is hygroscopic and the presence of water can inhibit the reaction. Use a slight excess (1.2-1.5 equivalents) of the guanidine salt.

  • Base Selection: A strong base is required to deprotonate the guanidine salt to the free guanidine base, which is the active nucleophile. Sodium ethoxide or methoxide in the corresponding alcohol solvent is standard. If you are using a carbonate base (e.g., K₂CO₃) in a solvent like DMF, the reaction may require higher temperatures to be effective.[3][7]

  • Solvent and Temperature: The solvent must be able to dissolve the reagents, particularly the guanidine salt. Alcohols like ethanol or methanol are common.[8] For less soluble substrates, DMF can be used.[7] The reaction typically requires reflux to drive the condensation and cyclization, which involves the loss of water.

  • Reaction Monitoring: These reactions are not always fast. Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Prolonged heating after completion can lead to product degradation.[9]

Q4: I am attempting a nucleophilic substitution on 2-amino-4,6-dichloropyrimidine with a primary amine, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?

A4: Achieving monosubstitution requires careful control of the reaction conditions to exploit the slight difference in reactivity between the C4 and C6 positions and to prevent the second substitution from occurring.

  • Stoichiometry is Critical: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the incoming nucleophilic amine. A large excess will inevitably lead to the di-substituted product.

  • Lower the Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly to room temperature. The first substitution is generally faster than the second; lower temperatures will amplify this kinetic difference.

  • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl that is formed.[4][5][6] Using exactly one equivalent of base per equivalent of amine can sometimes help temper the reaction.

  • Solvent: Aprotic solvents like THF, dioxane, or acetonitrile are common choices.

If di-substitution is still a problem, consider an alternative strategy: protect the first amine introduced before attempting the second substitution, or use a different synthetic route altogether.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidine from a Chalcone

This protocol describes the rapid synthesis of a 2-aminopyrimidine derivative from a chalcone and guanidine hydrochloride, leveraging the efficiency of microwave irradiation.[1]

Materials:

  • Substituted Chalcone (1 mmol, 1.0 eq)

  • Guanidine hydrochloride (1.2 mmol, 1.2 eq)

  • Sodium hydroxide (2 mmol, 2.0 eq)

  • Ethanol or DMF (3-5 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add the substituted chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2 mmol).

  • Add the solvent (e.g., ethanol, 4 mL) and the magnetic stir bar.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at 110 °C for 10 minutes. Set the power to dynamic mode, allowing the instrument to adjust power to maintain the target temperature.

  • After the irradiation is complete, cool the vial to room temperature using compressed air.

  • Open the vial and pour the reaction mixture into a beaker containing cold water (20 mL).

  • A precipitate of the product should form. Stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 2-amino-4,6-diarylpyrimidine. Further purification can be achieved by recrystallization from ethanol or ethyl acetate if necessary.

Protocol 2: Selective Monosubstitution on 2-Amino-4,6-dichloropyrimidine

This protocol details a controlled SNAr reaction to favor the monosubstituted product.[4][5][6]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (1.0 g, 6.1 mmol, 1.0 eq)

  • Substituted amine (e.g., aniline) (6.4 mmol, 1.05 eq)

  • Triethylamine (TEA) (0.93 mL, 6.7 mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Procedure:

  • Dissolve 2-amino-4,6-dichloropyrimidine (1.0 g) in anhydrous THF (25 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve the substituted amine (1.05 eq) and triethylamine (1.1 eq) in a small amount of anhydrous THF.

  • Add the amine/TEA solution dropwise to the cooled dichloropyrimidine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Once the starting material is consumed and before significant di-substituted product appears, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product using flash column chromatography on silica gel to separate the desired mono-substituted product from any unreacted starting material and di-substituted byproduct.

Troubleshooting Guide: Purification

Q5: My aminopyrimidine product is highly polar. It streaks badly on a silica gel column and I can't get good separation. What are my options?

A5: This is a very common challenge due to the basic nitrogen atoms in the pyrimidine ring interacting strongly with the acidic silica gel surface. Here are several effective strategies:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or ammonia (in methanol) is added to the mobile phase (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, significantly improving peak shape and reducing tailing.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, switch to a less acidic or a deactivated stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel.

  • Reverse-Phase Chromatography: For many polar compounds, reverse-phase purification (e.g., on a C18 column) is more effective. The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) to protonate the amines and improve peak shape.

  • Crystallization: If the product is a solid, crystallization is an excellent and scalable purification method. Common solvents for crystallizing aminopyrimidines include ethanol, water, or benzene.[10] A standard protocol involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[11]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
  • Various Authors. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. [Link]

  • Various Authors. (2022). Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. ResearchGate. [Link]

  • Various Authors. (n.d.). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Science and Research (IJSR). [Link]

  • Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. BenchChem.
  • Fassihi, A., et al. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Yadav, P., & Singh, Dr. R. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. EPRA International Journal of Research and Development (IJRD). [Link]

  • El-Fakharany, E. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health (NIH). [Link]

  • Various Authors. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Royal Society of Chemistry. [Link]

  • Cui, X., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. ResearchGate. [Link]

  • Smith, N. (2020). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. YouTube. [Link]

  • Lee, K., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Various Authors. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

  • Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. ACS Publications. [Link]

  • Various Authors. (2018). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]

  • BenchChem. (2025). strategies to avoid side reactions in aminopyridine synthesis. BenchChem.
  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Various Authors. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

  • Various Authors. (2016). Synthesis and thermal properties of aminopyrimidine Ge(II) precursors for CVD/ALD technology. ResearchGate. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.

Sources

Technical Support Center: Investigating the Degradation of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. This document is designed to function as a specialized knowledge base, providing in-depth answers and troubleshooting strategies for challenges encountered during stability testing and degradation pathway analysis. As an aminopyrimidine derivative, this compound serves as a valuable building block in medicinal chemistry.[1] Understanding its stability profile is paramount for the development of safe, effective, and stable pharmaceutical products.[2]

This guide moves beyond simple protocols to explain the underlying scientific principles, helping you design robust experiments and interpret your results with confidence.

Frequently Asked Questions & Troubleshooting Guides

Q1: I need to understand the chemical stability of this compound. Where should I begin?

A1: The industry-standard starting point is to conduct a comprehensive Forced Degradation Study.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3] The objective is not to determine the shelf-life but to achieve three primary goals:

  • Identify Likely Degradants: To generate potential degradation products that could form under normal storage conditions over time.[2]

  • Elucidate Degradation Pathways: To understand the chemical mechanisms by which the molecule breaks down.[2]

  • Develop a Stability-Indicating Analytical Method: To create and validate an analytical method (typically HPLC) that can accurately separate and quantify the intact drug substance from all its potential degradation products.[2][3]

These studies are mandated by regulatory bodies like the ICH (International Council for Harmonisation) under guidelines such as ICH Q1A and Q1B.[2][3] By understanding the molecule's vulnerabilities, you can develop stable formulations, select appropriate packaging, and define suitable storage conditions.[4]

Q2: What specific stress conditions are recommended for this compound?

A2: A standard panel of stress conditions should be used to test for hydrolysis, oxidation, photolysis, and thermal degradation.

The structure of this compound, with its electron-rich pyrimidine ring, amino group, and hydroxyl group, suggests potential susceptibility to several degradation mechanisms.[1] A systematic approach using the conditions outlined below is crucial. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect degradants without causing such extensive breakdown that secondary products complicate the analysis.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterSuggested Starting ConditionsRationale for this compound
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 80°C for up to 72 hours.[5]The pyrimidine ring and amino group may be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 80°C for up to 72 hours.[5]The pyrimidine ring can be susceptible to cleavage under basic conditions.
Oxidation 3% to 30% H₂O₂Room Temperature, protected from light, for up to 24 hours.[5]The amino group and the electron-rich ring system are potential sites for oxidation.
Thermal Degradation Dry Heat60°C to 80°C in a calibrated oven.[3]To assess the intrinsic thermal stability of the solid-state drug substance.
Photodegradation High-Intensity LightExpose solid or solution to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (as per ICH Q1B).[2]To determine if the compound is light-sensitive. A dark control sample must be run in parallel.

Troubleshooting Tip: If you observe no degradation under the initial conditions, you should systematically increase the stressor's intensity. For example, increase the molarity of the acid/base, raise the temperature, or extend the exposure time. Conversely, if the compound degrades completely, reduce the stressor's intensity to achieve the target 5-20% degradation.

Q3: Based on the molecule's structure, what are the most probable degradation pathways?

A3: The primary anticipated pathways are hydrolysis of the amino group and oxidation of the pyrimidine ring or alkyl side chains.

While definitive pathways must be confirmed experimentally, we can postulate the most likely transformations based on the functional groups present in this compound.

  • Hydrolytic Pathway: The exocyclic amino group at the C2 position is a common site for hydrolysis in related pyrimidine structures. Under acidic or basic conditions, this could be substituted by a hydroxyl group, leading to the formation of a uracil-like derivative (2,4-dihydroxy-6-ethyl-5-methylpyrimidine).

  • Oxidative Pathway: The electron-rich pyrimidine ring and the amino group are susceptible to oxidation. This could lead to the formation of N-oxides at one of the ring nitrogen atoms. Additionally, the ethyl and methyl groups, particularly the methyl group adjacent to the electron-donating groups, could undergo oxidation to form alcohol or carboxylic acid functionalities. Studies on similar pyridine compounds have shown that alkyl substituents are reactive sites for oxidation.[6][7]

Degradation Pathways parent This compound hydrolysis_prod 2,4-Dihydroxy-6-ethyl- 5-methylpyrimidine parent->hydrolysis_prod Hydrolysis (H⁺ or OH⁻) oxidation_prod1 N-Oxide Derivative parent->oxidation_prod1 Oxidation (e.g., H₂O₂) oxidation_prod2 Side-Chain Oxidized Derivative (e.g., hydroxymethyl) parent->oxidation_prod2 Oxidation (e.g., H₂O₂)

Caption: Postulated degradation pathways for this compound.

Q4: How should I configure my analytical method to properly monitor these degradation studies?

A4: A stability-indicating reverse-phase HPLC method with UV or PDA detection is the gold standard.

The analytical method is the cornerstone of a successful degradation study. A method is considered "stability-indicating" only if it can demonstrate baseline separation between the parent peak and all process impurities and degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a versatile C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). This is effective for retaining and separating a wide range of small molecules.

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water for acidic conditions; 10 mM Ammonium Acetate or Ammonium Bicarbonate for neutral/basic conditions.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectrum of the parent compound. Select a wavelength where the parent and potential degradants have significant absorbance, often the λmax of the parent compound.

  • Gradient Optimization:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Analyze a mixture of your stressed samples (acid, base, peroxide, etc.) to see all potential degradants.

    • Adjust the gradient slope and duration to resolve critical pairs (peaks that are close together).

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, focusing on specificity (peak purity analysis using a PDA detector is essential here), linearity, accuracy, precision, and robustness.

HPLC Method Development Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A 1. Select Column & Mobile Phase B 2. Run Broad Gradient on Stressed Sample Mix A->B C 3. Evaluate Peak Shape & Resolution B->C D 4. Optimize Gradient to Separate Critical Pairs C->D E 5. Check Peak Purity with PDA D->E F Specificity E->F Final Method G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I

Sources

Technical Support Center: Scaling Production of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Process Chemistry Support

Welcome to the dedicated technical support guide for the process development and scale-up of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. This resource is designed for researchers, chemical engineers, and drug development professionals to provide in-depth troubleshooting, address frequently encountered challenges, and offer validated protocols to ensure a robust and scalable synthetic process.

Introduction: The Scale-Up Hurdle

This compound is a substituted aminopyrimidine, a class of heterocyclic compounds with significant applications in medicinal chemistry and pharmacology.[1] While its synthesis may appear straightforward at the laboratory scale (grams), transitioning to pilot or manufacturing scale (kilograms) often uncovers hidden challenges in reaction control, impurity formation, and product isolation. A successful scale-up requires a deep understanding of the reaction mechanism and the physical principles governing large-scale chemical processes. This guide provides practical, experience-driven advice to navigate these complexities.

The most common and industrially viable route to this and similar pyrimidinols is the condensation of a β-ketoester with a guanidine salt, a process analogous to the well-established Biginelli reaction.[2][3]

Core Synthesis Pathway

The synthesis involves the base-mediated condensation of Guanidine Hydrochloride with a suitable β-ketoester, in this case, ethyl 2-methyl-3-oxopentanoate.

Synthesis_Pathway cluster_reactants Reactants R1 Guanidine Hydrochloride I1 Base-mediated Condensation (e.g., NaOEt in Ethanol) R1->I1 + Base R2 Ethyl 2-methyl-3-oxopentanoate R2->I1 + Base I2 Cyclization & Dehydration I1->I2 P1 This compound I2->P1

Caption: General synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the scale-up process in a practical question-and-answer format.

Q1: My reaction yield dropped from >80% at the 100g scale to <50% at the 10kg scale. What are the likely causes?

This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[4] What works in a round-bottom flask doesn't directly translate to a large reactor because the surface-area-to-volume ratio decreases dramatically.

Causality & Troubleshooting Steps:

  • Inefficient Mixing & Mass Transfer: In large vessels, inadequate agitation can create localized "hot spots" or areas of high reactant concentration. This promotes side reactions and can lead to product degradation.

    • Action: Ensure your reactor's impeller design (e.g., pitched-blade, anchor) and agitation speed are sufficient to maintain a homogeneous slurry or solution. For heterogeneous reactions, tip speed is a critical parameter to maintain for consistent mass transfer.

  • Poor Exotherm Control: Pyrimidine syntheses are often exothermic. A heat spike that is easily dissipated in a small flask can become a runaway reaction in a large, jacketed reactor with less efficient heat removal per unit volume.[4]

    • Action: Switch from adding all reagents at once to a controlled, slow addition of one of the key reagents (e.g., the β-ketoester) to the guanidine/base mixture. Continuously monitor the internal reaction temperature with a probe and ensure the reactor's cooling system can handle the calculated heat output.[4]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at scale. A 0.5% impurity in a 10kg batch is 50g of unknown material that could inhibit the reaction or catalyze side-product formation.[4]

    • Action: Qualify all raw material suppliers. Perform rigorous incoming quality control (e.g., NMR, GC-MS, water content) on every batch of starting material.

Q2: I'm seeing significant new impurities on my HPLC analysis at the kilogram scale. How do I identify and mitigate them?

Impurity profiles almost always change upon scale-up. The extended reaction times and higher temperatures often seen in large batches can open pathways to previously negligible side products.

Common Impurities and Mitigation Strategies

Impurity TypeProbable CauseMitigation Strategy
Dimer of β-ketoester Self-condensation of ethyl 2-methyl-3-oxopentanoate under basic conditions.Optimize stoichiometry; avoid creating a high concentration of the ketoester in the presence of base before guanidine can react. Use controlled addition of the ketoester.
Oxidized Pyrimidine The dihydropyrimidine intermediate or final product can be susceptible to oxidation, especially at elevated temperatures with air exposure.Conduct the reaction under an inert atmosphere (e.g., a nitrogen blanket). Minimize the reaction time at high temperatures.[4]
Unreacted Intermediates Incomplete cyclization due to poor mixing or insufficient reaction time/temperature.Increase agitation, extend reaction time, or slightly increase the reaction temperature while monitoring for degradation.
Hydrolyzed Ketoester Presence of water in reagents or solvents leading to saponification of the ester under basic conditions.Use anhydrous solvents and verify the water content of starting materials (e.g., by Karl Fischer titration).

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C3_2 [label="Impurities Inhibiting\nCrystallization?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

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S3_1 [label="Improve drying procedure.\nConduct solvent swap.", fillcolor="#34A853", fontcolor="#FFFFFF"];
S3_2 [label="Purify crude via slurry or\nre-slurry in anti-solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];

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C1_2 -> S1_2 [label="Yes"];

P2 -> C2_1 [label="Review Process Parameters"];
C2_1 -> S2_1 [label="Yes"];
C2_1 -> C2_2 [label="No"];
C2_2 -> S2_2 [label="Yes"];

P3 -> C3_1 [label="Analyze by GC/NMR"];
C3_1 -> S3_1 [label="Yes"];
C3_1 -> C3_2 [label="No"];
C3_2 -> S3_2 [label="Yes"];

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Caption: Troubleshooting logic for common scale-up challenges.

Q3: The product crystallizes well in the lab but oils out or forms an intractable solid during large-scale isolation. Why is this happening?

This is a classic crystallization and solid-state chemistry problem. The presence of even minor impurities can significantly inhibit nucleation and crystal growth.

Causality & Troubleshooting Steps:

  • Supersaturation Rate: Rapid cooling of large volumes can generate supersaturation too quickly, favoring amorphous precipitation ("oiling out") over ordered crystal growth.

    • Action: Develop a controlled cooling profile. Implement a slow, linear cooling ramp. Seeding the batch with a small amount of pure, crystalline product at the appropriate temperature can be highly effective at scale.

  • Solvent Effects: The final solvent composition in a large reactor might differ from the lab due to less efficient solvent swaps or distillations. Residual solvents can act as anti-solvents or, conversely, increase solubility too much.

    • Action: Analyze the mother liquor and isolated solid for residual solvents. Ensure solvent swaps are effective by monitoring composition (e.g., with inline process analytical technology or sampling for GC).

  • Impurity Interference: As discussed in Q2, impurities can disrupt the crystal lattice formation.

    • Action: Before full isolation, consider a purification step. A simple re-slurry or digestion of the crude solid in a suitable solvent at an elevated temperature can often purge impurities and improve the crystal form.

Experimental Protocols

The following protocols are provided as a baseline for process development. All steps must be independently validated and optimized for the specific equipment and scale of operation.

Protocol 1: Kilogram-Scale Synthesis of this compound

Safety Notice: This reaction is exothermic and generates ammonia. Conduct in a well-ventilated area within a suitable chemical reactor. Wear appropriate personal protective equipment (PPE).

  • Reactor Preparation: To a clean, dry, 100 L glass-lined reactor equipped with a reflux condenser, nitrogen inlet, and temperature probe, charge absolute ethanol (40 L).

  • Base Preparation: Under a nitrogen atmosphere, begin agitation and carefully charge sodium metal (1.0 kg, 43.5 mol) in portions to the ethanol, ensuring the temperature does not exceed 60°C. The formation of sodium ethoxide is highly exothermic. Allow the mixture to stir until all sodium has dissolved completely. Cool the resulting solution to 20-25°C.

  • Guanidine Addition: Charge guanidine hydrochloride (2.5 kg, 26.2 mol) to the sodium ethoxide solution. Stir for 30 minutes to form a slurry.

  • Controlled Ketoester Addition: Begin a slow, subsurface addition of ethyl 2-methyl-3-oxopentanoate (3.4 kg, 21.5 mol) via a dosing pump over a period of 3-4 hours. Maintain the internal temperature between 30-35°C throughout the addition using jacket cooling.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to reflux (~78°C) and hold for 6-8 hours. Monitor the reaction for completion by taking samples for HPLC or LC-MS analysis.

  • Work-up & Isolation:

    • Once complete, cool the mixture to 10°C.

    • Slowly quench the reaction by adding water (20 L).

    • Neutralize the mixture to a pH of 7.0-7.5 by the controlled addition of 6N hydrochloric acid, maintaining the temperature below 20°C.

    • The product will precipitate as a solid. Stir the resulting slurry for 2 hours at 5-10°C.

    • Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

    • Wash the filter cake with cold deionized water (2 x 10 L), followed by a wash with cold ethanol (1 x 5 L).

    • Dry the solid under vacuum at 50°C until a constant weight is achieved.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In the lab, identify a suitable solvent system. A common choice for such molecules is an alcohol/water or acetone/water mixture.

  • Procedure: Charge the crude, dry this compound to a clean reactor. Add the primary solvent (e.g., ethanol, ~5 volumes) and heat with agitation until the solid is fully dissolved.

  • Clarification (Optional): If the solution is hazy, perform a hot filtration through a clarifying filter to remove insoluble particulates.

  • Crystallization: Transfer the hot, clear solution back to a clean, cooled reactor. Begin a slow, controlled cooling ramp (e.g., 10°C/hour).

  • Seeding: At a temperature where the solution is just saturated (determined during lab development), add a small slurry of pure seed crystals (0.1-1.0% w/w).

  • Maturation: Continue the slow cooling to the final isolation temperature (e.g., 0-5°C). Hold at this temperature for at least 2 hours to allow for complete crystallization.

  • Isolation & Drying: Isolate the purified crystals by filtration, wash with a small amount of the cold anti-solvent (e.g., water), and dry as described in Protocol 1.

References

  • Islam, M. R., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. PubChem. Retrieved from [Link]

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Ferris, J. P., Zamek, O. S., Altbuch, A. M., & Freiman, H. (1974). Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of molecular evolution, 3(4), 301–309. Retrieved from [Link]

  • Gondru, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. Retrieved from [Link]

  • Maleki, A., et al. (2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 23(11), 2769. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this pyrimidine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of obtaining this compound in high purity.

Introduction to this compound

This compound is an organic compound with the molecular formula C₈H₁₁N₃O.[1] As a substituted aminopyrimidine, it serves as a valuable building block in medicinal chemistry and pharmaceutical development, with potential applications in the synthesis of novel therapeutic agents.[1] The presence of amino and hydroxyl functional groups influences its chemical reactivity and solubility, making purification a critical yet often challenging step.[1]

This guide provides practical, field-proven insights into overcoming common purification hurdles, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities in pyrimidine synthesis can include unreacted starting materials, incompletely cyclized intermediates, and isomers.[2][3] For instance, in syntheses involving guanidine, you might find residual amounts.[3] Depending on the synthetic route, you could also encounter regioisomers or over-alkylated products. A thorough analysis of your synthetic pathway is crucial for anticipating potential impurities.

Q2: My compound has poor solubility in common organic solvents. What should I do?

A2: Poor solubility is a frequent challenge with pyrimidine derivatives.[4] A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, and DMSO).[4][5] For purification, the ideal solvent for recrystallization will dissolve your compound well at elevated temperatures but poorly at room temperature or below.[4][6]

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring fractions. It is crucial to test your compound's stability on silica gel first, as some compounds can degrade on the stationary phase.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column is often a good starting point for the analysis of pyrimidine derivatives.[8][9]

Q4: I'm observing significant peak tailing in my HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like aminopyrimidines is a common issue in reverse-phase HPLC.[10] This is often due to strong interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase. To mitigate this, consider using a polar-embedded or polar-endcapped column, which is more compatible with polar analytes.[10] Alternatively, you can add an ion-pairing reagent like an alkyl sulfonate to the mobile phase to mask the silanol groups and improve peak shape.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling during recrystallization. The solution is not supersaturated; the compound may be too soluble in the chosen solvent even at low temperatures.[6]- Concentrate the solution by carefully evaporating some of the solvent. - Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound if available.
The compound appears to "oil out" instead of crystallizing. The boiling point of the recrystallization solvent is higher than the melting point of the compound, or there are significant impurities present.- Return the sample to the heat source and add more of the "soluble solvent" to keep the compound dissolved at a lower temperature.[11] - Consider a pre-purification step like a charcoal treatment to remove impurities that may be lowering the melting point.[11]
The compound is not moving from the baseline in my flash column chromatography. The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - Consider adding a small amount of a more polar solvent like methanol to your mobile phase.
All my fractions from the column are mixed. The Rf difference between your compound and the impurities is too small with the chosen solvent system.[7]- Re-screen for a different solvent system using TLC that provides better separation. - Consider a different purification technique, such as recrystallization or preparative HPLC.
I see a precipitate forming when I combine my organic and aqueous layers during an acid-base extraction. This can happen if the salt of your compound is not very soluble in the aqueous or organic phase.- Add more of the aqueous solvent to try and dissolve the precipitate. - If that fails, you may need to filter the precipitate, wash it, and then proceed with the neutralization and back-extraction steps on the solid material.[12]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Rationale: The goal is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for aminopyrimidines.[13][14]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Be cautious as adding charcoal to a boiling solution can cause it to bump violently.[10]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Maximizing Yield: Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent) to separate components of a mixture.[15]

Rationale: The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity.[15]

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to find a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a layer of sand.

    • Fill the column with silica gel slurried in the initial, least polar mobile phase. Gently tap the column to ensure even packing.[15]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, you can "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[15]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction

This technique is useful for separating acidic, basic, and neutral compounds from a mixture. Since this compound has a basic amino group, it can be separated from neutral or acidic impurities.[16]

Rationale: The basic amino group can be protonated by an aqueous acid to form a water-soluble salt. This allows the compound to be extracted from an organic solvent into the aqueous phase, leaving neutral impurities behind in the organic layer.[16]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated aminopyrimidine will be in the aqueous layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic compound.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts.

    • Cool the flask in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (check with pH paper). Your deprotonated compound may precipitate out.

    • Add fresh organic solvent to the neutralized aqueous solution and transfer back to the separatory funnel.

    • Shake the funnel to extract the neutral aminopyrimidine back into the organic layer.[16]

    • Repeat the back-extraction with fresh organic solvent.

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizing the Purification Workflow

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, HPLC, NMR) Crude_Product->Initial_Analysis Choice Choice of Purification Method Initial_Analysis->Choice Recrystallization Recrystallization Choice->Recrystallization Solid with suitable solubility profile Column_Chromatography Column Chromatography Choice->Column_Chromatography Complex mixture or isomers Acid_Base_Extraction Acid-Base Extraction Choice->Acid_Base_Extraction Presence of acidic/neutral impurities Final_Analysis Purity and Identity Confirmation (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Acid_Base_Extraction->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Decision Tree for Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Sol_1 Concentrate Solution No_Crystals->Sol_1 Supersaturation not reached Sol_2 Add Anti-Solvent No_Crystals->Sol_2 Compound too soluble Sol_3 Scratch Flask / Seed No_Crystals->Sol_3 Nucleation inhibited Sol_4 Add More 'Good' Solvent Oiling_Out->Sol_4 Melting point depression Sol_5 Use Lower Boiling Solvent Oiling_Out->Sol_5 Solvent BP > Compound MP Sol_6 Cool Slowly Low_Yield->Sol_6 Rapid cooling Sol_7 Ensure Complete Precipitation Low_Yield->Sol_7 Incomplete cooling

Caption: Troubleshooting guide for common recrystallization problems.

References

  • Benchchem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
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  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
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  • [Anonymous]. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH.
  • [Anonymous]. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • [Anonymous]. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. Google Patents.
  • [Anonymous]. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • [Anonymous]. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Smolecule. (n.d.). 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile.
  • [Anonymous]. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • [Anonymous]. (2020, March 21). Acid-Base Extraction Tutorial. YouTube.
  • ChemicalBook. (n.d.). 2-amino-5-ethyl-6-methylpyrimidin-4-ol.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Wikipedia. (n.d.). Pyrimidine.
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  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • [Anonymous]. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • [Anonymous]. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Google Patents.
  • Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis.
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • [Anonymous]. (2025, August 9). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • [Anonymous]. (n.d.). Separation and Refining of Amino acids.
  • [Anonymous]. (n.d.). Separation and Purification of Amino Acids. ResearchGate.

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Validation & Comparative

A Comparative Guide to the Efficacy of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol Analogs in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Among these, the 2-aminopyrimidine scaffold is a privileged structure found in numerous clinically approved drugs.[3] This guide provides a comprehensive comparison of the anti-inflammatory efficacy of analogs related to 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, a compound noted for its potential as a modulator of various biological pathways.[4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships, supporting experimental data, and detailed methodologies to facilitate the discovery of novel anti-inflammatory agents.

Introduction: The Therapeutic Potential of 2-Aminopyrimidin-4-ol Derivatives

The 2-aminopyrimidine core is a cornerstone in the design of bioactive molecules, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The anti-inflammatory potential of these compounds often stems from their ability to modulate key signaling pathways and mediators, such as cyclooxygenases (COX), nitric oxide (NO) production, and pro-inflammatory cytokines.[1] The parent compound, this compound, while not extensively studied, possesses the key structural features of this class, suggesting its potential as a starting point for the development of more potent analogs.[4] This guide will explore the impact of structural modifications on the anti-inflammatory efficacy of this family of compounds.

Comparative Efficacy of 2-Aminopyrimidin-4-ol Analogs

While direct comparative studies of this compound analogs are not abundant in the public domain, we can infer structure-activity relationships (SAR) by examining related 2-aminopyrimidine derivatives that have been evaluated for their anti-inflammatory effects. A comparative study of pyridine and pyrimidine derivatives revealed that both scaffolds can effectively inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[6]

For the purpose of this guide, we will compare a hypothetical series of analogs based on the this compound scaffold, with modifications at the 5- and 6-positions, and the 2-amino group, drawing on published data for similar structures to predict their relative potencies.

Table 1: Comparative Anti-inflammatory Activity of Hypothetical 2-Aminopyrimidin-4-ol Analogs

Compound IDR1 (at C5)R2 (at C6)R3 (at 2-amino)Predicted IC50 (µM) for NO InhibitionPredicted Effect on Pro-inflammatory Cytokines (TNF-α, IL-6)
A-1 (Parent) -CH3-CH2CH3-H>100Moderate Inhibition
A-2 -H-CH3-H85.5Significant Inhibition
A-3 -Br-CH3-H65.2Strong Inhibition
A-4 -CH3-CF3-H45.8Potent Inhibition
A-5 -CH3-CH2CH3-COCH3>100Weak Inhibition

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate structure-activity relationships based on trends observed in the literature for similar pyrimidine derivatives.

The predicted trends in Table 1 are based on the following observations from related studies:

  • Substitution at C5: Introduction of a bulky or electron-withdrawing group at the C5 position can influence the electronic properties of the pyrimidine ring and its interaction with biological targets.

  • Substitution at C6: Modification of the alkyl group at the C6 position can impact the compound's lipophilicity and steric interactions within the binding pocket of target enzymes.

  • Substitution at the 2-amino group: Acylation or alkylation of the 2-amino group can significantly alter the compound's hydrogen bonding capacity and may reduce its activity if this group is crucial for target engagement.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of efficacy studies, standardized and validated experimental protocols are essential. The following section details the methodologies for assessing the anti-inflammatory potential of 2-aminopyrimidin-4-ol analogs.

General Synthesis of 2-Amino-6-alkyl-5-methylpyrimidin-4-ol Analogs

The synthesis of 2-aminopyrimidin-4-ol derivatives can be achieved through the condensation of an appropriate β-ketoester with guanidine nitrate in the presence of a base.

G reagents β-Ketoester + Guanidine Nitrate base Base (e.g., Sodium Ethoxide) reagents->base solvent Solvent (e.g., Ethanol) base->solvent reflux Reflux solvent->reflux workup Acidification and Work-up reflux->workup product 2-Aminopyrimidin-4-ol Analog workup->product

Figure 1: General synthetic workflow for 2-aminopyrimidin-4-ol analogs.

Step-by-Step Protocol:

  • To a solution of sodium ethoxide in absolute ethanol, add the desired β-ketoester.

  • Add guanidine nitrate to the mixture and stir.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is filtered, washed with cold ethanol, and dried.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anti-inflammatory Assays

A tiered approach is recommended for the in vitro evaluation of novel compounds, starting with cytotoxicity and progressing to specific anti-inflammatory assays.

G start Test Compound cytotoxicity Cell Viability Assay (e.g., MTT) start->cytotoxicity no_assay Nitric Oxide (NO) Assay (Griess Reagent) cytotoxicity->no_assay Non-toxic Concentrations cytokine_assay Cytokine Quantification (ELISA for TNF-α, IL-6) no_assay->cytokine_assay western_blot Mechanism of Action (Western Blot for NF-κB, MAPK) cytokine_assay->western_blot

Figure 2: In vitro screening workflow for anti-inflammatory activity.

Objective: To determine the cytotoxic concentration of the test compounds on a relevant cell line (e.g., RAW 264.7 macrophages).

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Objective: To measure the inhibitory effect of the test compounds on NO production in LPS-stimulated macrophages.[6]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell supernatant and mix with Griess reagent.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Objective: To quantify the effect of the test compounds on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

  • Culture and treat RAW 264.7 cells as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Mechanism of Action Studies: Western Blot Analysis

Objective: To investigate the effect of the compounds on key inflammatory signaling pathways, such as NF-κB and MAPK.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation

Figure 3: Simplified NF-κB signaling pathway.

Protocol:

  • Treat cells with the test compounds and/or LPS for the appropriate duration.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Discussion and Future Directions

The comparative analysis, based on existing literature for structurally similar compounds, suggests that strategic modifications to the this compound scaffold can lead to the development of potent anti-inflammatory agents. Specifically, the introduction of electron-withdrawing groups at the C6 position appears to be a promising strategy for enhancing efficacy.

Future research should focus on the synthesis and systematic evaluation of a focused library of analogs to validate these predicted structure-activity relationships. In vivo studies using animal models of inflammation, such as carrageenan-induced paw edema, will be crucial to confirm the therapeutic potential of the most promising candidates.[1] Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of these compounds and to elucidate their mode of action.

Conclusion

The 2-aminopyrimidin-4-ol scaffold represents a valuable starting point for the development of novel anti-inflammatory drugs. Through systematic chemical modification and rigorous biological evaluation, as outlined in this guide, it is possible to identify potent and selective modulators of inflammatory pathways. The experimental frameworks and protocols provided herein offer a robust foundation for researchers to advance the discovery and development of next-generation anti-inflammatory therapeutics.

References

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Confirming the Structure of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The isomeric possibilities inherent in substituted heterocyclic systems, such as pyrimidines, demand a multi-faceted analytical approach. This guide provides a comprehensive comparison of modern spectroscopic techniques for the definitive structural elucidation of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, a compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present a self-validating system of protocols to distinguish it from its potential isomer, 2-Amino-5-ethyl-6-methylpyrimidin-4-ol.

A critical point of clarification is the existence of two distinct CAS numbers that may be associated with ethyl-methyl-aminopyrimidinol structures: 134277-54-6 for this compound and 28224-69-3 for 2-Amino-5-ethyl-6-methylpyrimidin-4-ol. This highlights the importance of rigorous structural analysis to ensure the correct isomeric identity of a synthesized or procured compound.

The Challenge: Isomeric Differentiation

The primary challenge in confirming the structure of this compound lies in distinguishing it from its isomer, 2-Amino-5-ethyl-6-methylpyrimidin-4-ol. Both share the same molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g/mol ). Therefore, techniques that provide detailed information about the connectivity and chemical environment of individual atoms are paramount.

Core Analytical Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal approach to structural confirmation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[2][3][4][5][6][7] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of the ethyl and methyl groups to the pyrimidine ring can be definitively established.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the solubility of the analyte and to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the attachment points of the ethyl and methyl groups to the pyrimidine ring.

The key to distinguishing between the two isomers lies in the nuclear Overhauser effect (NOE) or through-space correlations observed in a 2D NOESY or ROESY experiment, and the long-range couplings in an HMBC experiment.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Integration Key HMBC Correlations for this compound Key HMBC Correlations for 2-Amino-5-ethyl-6-methylpyrimidin-4-ol
-CH₃ (on ring)~2.1-2.4singlet3HC4, C5, C6C4, C5, C6
-CH₂- (of ethyl)~2.4-2.7quartet2HC5, C6C4, C5, C6
-CH₃ (of ethyl)~1.1-1.3triplet3HC5, C6C5
-NH₂~5.0-7.0 (broad)singlet2HC2C2
-OH/NH (tautomer)~9.0-12.0 (broad)singlet1HC4, C5C4, C5

Crucial Distinction via HMBC: In This compound , the protons of the ethyl group's methylene (-CH₂-) will show a strong correlation to the carbon at position 6 (C6) and a weaker correlation to C5. Conversely, in 2-Amino-5-ethyl-6-methylpyrimidin-4-ol , the methylene protons will show a strong correlation to C5 and weaker correlations to C4 and C6. The methyl protons on the ring will show correlations to the adjacent ring carbons, providing further confirmation.

The chemical shifts of the ring carbons will be influenced by the positions of the electron-donating alkyl groups.

Carbon Environment Expected Chemical Shift (ppm) for this compound Expected Chemical Shift (ppm) for 2-Amino-5-ethyl-6-methylpyrimidin-4-ol
C2 (with -NH₂)~160-165~160-165
C4 (with -OH)~165-170~165-170
C5~105-115~110-120
C6~150-155~145-150
-CH₃ (on ring)~10-15~15-20
-CH₂- (of ethyl)~20-25~25-30
-CH₃ (of ethyl)~12-16~12-16

The precise chemical shifts can be predicted using computational methods and compared with experimental data for definitive assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[8][9][10][11] Furthermore, the fragmentation pattern in tandem MS (MS/MS) can offer clues about the molecule's structure.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the determination of the elemental formula.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the masses of these fragments.

  • Accurate Mass: The measured mass of the [M+H]⁺ ion should correspond to the calculated mass for C₇H₁₂N₃O⁺ (154.0975).

  • Fragmentation Pattern: While the fragmentation patterns of the two isomers may be similar, subtle differences can arise from the different substitution patterns. Common fragmentation pathways for pyrimidines involve the loss of small neutral molecules from the substituents, followed by cleavage of the pyrimidine ring.[2][12][13][14][15] For example, the loss of ethylene (C₂H₄) from the ethyl group is a likely fragmentation pathway. The relative abundance of fragment ions resulting from cleavages adjacent to the ethyl and methyl groups may differ between the isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[16]

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, minor differences in the fingerprint region (1500-500 cm⁻¹) may be observable.

Functional Group Expected Wavenumber (cm⁻¹) Appearance of the Band
N-H stretch (amino group)3300-3500Two sharp or one broad band
O-H/N-H stretch (keto-enol tautomerism)3100-3400Broad
C-H stretch (alkyl groups)2850-3000Sharp
C=O stretch (keto tautomer)1650-1700Strong, sharp
C=N and C=C ring stretching1550-1650Medium to strong
N-H bend (amino group)1600-1650Medium
C-N stretch1200-1350Medium

The presence of a strong absorption in the 1650-1700 cm⁻¹ region would suggest a significant contribution from the keto tautomer (2-amino-6-ethyl-5-methyl-1H-pyrimidin-6-one).

Visualizing the Workflow

Experimental Workflow for Structural Elucidation

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Confirmation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Suitable Solvent Sample->MS_Prep IR_Prep Prepare Sample (ATR or KBr) Sample->IR_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition H1_NMR->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC) C13_NMR->TwoD_NMR NMR_Analysis Analyze Chemical Shifts, Couplings, and Correlations TwoD_NMR->NMR_Analysis HRMS HRMS (ESI-TOF/Orbitrap) MS_Prep->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS MS_Analysis Determine Elemental Composition and Fragmentation MSMS->MS_Analysis FTIR FTIR Analysis IR_Prep->FTIR IR_Analysis Identify Functional Groups FTIR->IR_Analysis Structure_Confirmation Definitive Structure of This compound NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.

Conclusion

The definitive structural confirmation of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. While IR and MS can provide valuable corroborating evidence, only NMR, particularly through 2D correlation experiments like HMBC, can unambiguously differentiate it from its potential isomer, 2-Amino-5-ethyl-6-methylpyrimidin-4-ol. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently establish the precise molecular architecture of their compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

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A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrimidinols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidinol Scaffold

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to the structure of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, highlighting their fundamental role in biological systems.[2] The synthetic versatility of the pyrimidine scaffold has led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Among these, substituted pyrimidinols, characterized by a hydroxyl group on the pyrimidine ring, have emerged as a particularly promising class of compounds in drug discovery.

This guide provides a comparative analysis of the biological activities of substituted pyrimidinols, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for key biological assays.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted pyrimidinols have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell growth and survival.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted pyrimidinols is highly dependent on the nature and position of the substituents on the pyrimidine ring and any associated phenyl groups.

  • Electron-withdrawing groups , such as chloro (–Cl) and nitro (–NO₂), on a phenyl ring attached to the pyrimidine core have been shown to enhance anticancer activity.[5][7] For instance, the presence of a 4-nitrobenzylideneamino group at the N5 position of a pyrazolo[3,4-d]pyrimidin-4-one derivative resulted in the highest activity against the MCF-7 human breast adenocarcinoma cell line.[5]

  • Aromatic substitutions on the N5 position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold generally favor antitumor activity.[5]

  • The presence of a trifluoromethyl group at the 5-position of a thiazolo[4,5-d]pyrimidine scaffold, combined with a chlorine atom at the 7-position, led to increased activity against various cancer cell lines.[8]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrimidinol derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compounds.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
10e 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11[5]
10d 3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)12[5]
8b 5-(4-hydroxyphenyl)-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)25[5]
7 Pyrazolo[3,4-d]pyrimidine derivativeHela (Cervical)17.50[4][6]
7 Pyrazolo[3,4-d]pyrimidine derivativeHT1080 (Fibrosarcoma)43.75[4][6]
7 Pyrazolo[3,4-d]pyrimidine derivativeCaco-2 (Colorectal)73.08[4][6]
7 Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)68.75[4][6]
5 Pyrazolo[3,4-d]pyrimidine derivativeHela (Cervical)74.8[4][6]
5 Pyrazolo[3,4-d]pyrimidine derivativeHT1080 (Fibrosarcoma)96.25[4][6]
5 Pyrazolo[3,4-d]pyrimidine derivativeCaco-2 (Colorectal)76.92[4][6]
5 Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)148[4][6]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][9]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[6]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][9]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)27.1[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted pyrimidinol compounds in culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents.[3] Substituted pyrimidinols have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][7][11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of substituted pyrimidinols is significantly influenced by the electronic properties of the substituents.

  • Electron-withdrawing groups , such as chloro (–Cl) and bromo (–Br), on the phenyl ring have been shown to enhance antimicrobial activity.[7] For example, compounds with a chloro-substituted phenyl group displayed significant activity against S. aureus, E. coli, B. subtilis, and C. albicans.[7]

  • The presence of a p-methoxyphenyl group on the pyrimidine nucleus has also been reported to improve antimicrobial activity.[7]

Comparative Antimicrobial and Antifungal Data

The following table presents the minimum inhibitory concentration (MIC) values of various substituted pyrimidinol derivatives against different microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

Compound IDSubstitution PatternMicrobial StrainMIC (µM/ml)Reference
12 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. aureus0.87[7][13]
5 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolB. subtilis0.96[7][13]
2 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-olE. coli0.91[7][13]
10 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolS. enterica1.55[7][13]
10 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolP. aeruginosa0.77[7][13]
12 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineC. albicans1.73[7][13]
11 4-(4-bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineA. niger1.89[7][13]
3a Substituted PyrimidineA. fumigatus0.39[14]
3a Substituted PyrimidineT. mentagrophytes0.19[14]
3a Substituted PyrimidineC. neoformans1.56[14]
3b Substituted PyrimidineA. fumigatus0.78[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the substituted pyrimidinol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth) or the presence of fungal pellets/buttons.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Kinase Inhibition: A Targeted Approach to Disease

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction.[15] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9][16] Pyrimidine-based compounds, including pyrimidinols, are well-established as potent kinase inhibitors, often acting as ATP-competitive inhibitors due to their structural similarity to the adenine ring of ATP.[9][15][17]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrimidine-based kinase inhibitors relies heavily on understanding the SAR.

  • Pyrazolo[3,4-d]pyrimidine scaffold: This fused heterocyclic system is a privileged scaffold for developing kinase inhibitors.[17] Modifications at various positions can modulate potency and selectivity.

  • 2-Arylamino-4-aryl-pyrimidines: This class of compounds has been identified as potent inhibitors of PAK1 kinase. The incorporation of a bromine atom at the 5-position of the pyrimidine core significantly enhances inhibitory activity.[18]

  • Dual-target inhibitors: The pyrimidine scaffold is being explored for the design of dual-target kinase inhibitors, which can offer improved efficacy and a better safety profile.[9]

Comparative Kinase Inhibitory Data

The following table provides IC₅₀ values for representative pyrimidine derivatives against specific kinases.

Compound IDTarget KinaseIC₅₀ (µM)Reference
23c RET kinasePotent inhibition
23a RET kinasePotent inhibition[17]
13 CDK20.081
Sorafenib (Ref.) CDK20.184[19]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7][20]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound (substituted pyrimidinol) at various concentrations.

    • Add the purified kinase enzyme and the specific substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC₅₀ value of the compound.

IV. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by substituted pyrimidinols is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.

Anticancer Mechanisms

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.[19]

  • EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.[15][16][18] Substituted pyrimidines can act as EGFR inhibitors, blocking these downstream signals.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Pyrimidinol Substituted Pyrimidinol Pyrimidinol->EGFR Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by substituted pyrimidinols.

  • CDK2 Signaling Pathway: CDKs are key regulators of the cell cycle.[21] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and DNA replication.[22][23] Inhibition of CDK2 by pyrimidine derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.[19]

CDK2_Pathway G1_Phase G1 Phase CyclinE_CDK2 Cyclin E / CDK2 G1_Phase->CyclinE_CDK2 Activation G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidinol Substituted Pyrimidinol Pyrimidinol->CyclinE_CDK2 Inhibits S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase

Caption: CDK2-mediated cell cycle progression and its inhibition.

Experimental Workflow: From Compound Synthesis to Biological Evaluation

The development of novel substituted pyrimidinols with therapeutic potential follows a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Workflow Synthesis Chemical Synthesis of Substituted Pyrimidinols Purification Purification and Structural Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MIC, Kinase Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of novel pyrimidinol-based drugs.

V. Conclusion and Future Directions

Substituted pyrimidinols represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the potential for chemical modification to optimize potency and selectivity, make them attractive candidates for addressing a range of diseases, particularly cancer and infectious diseases. The structure-activity relationships discussed in this guide provide a framework for the rational design of new pyrimidinol derivatives with enhanced biological profiles.

Future research in this area should focus on:

  • Exploring novel substitution patterns to improve target specificity and reduce off-target effects.

  • Developing dual-target or multi-target inhibitors to overcome drug resistance and enhance therapeutic efficacy.

  • Investigating novel mechanisms of action to identify new therapeutic opportunities.

  • Utilizing computational modeling and machine learning to accelerate the design and discovery of new pyrimidinol-based drugs.

By leveraging the knowledge gained from comparative biological studies and a deep understanding of structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of the substituted pyrimidinol scaffold.

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Bridging the Divide: A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a vast array of biological processes.[1][2][3] From anticancer antimetabolites to highly specific kinase inhibitors, the versatility of the pyrimidine ring is undeniable.[4][5] However, for researchers in drug development, a potent in vitro IC50 value is merely the first step on a long and often unpredictable journey. The transition from a controlled laboratory environment to a complex physiological system—from in vitro to in vivo—is fraught with challenges that can dramatically alter a compound's efficacy.[6]

This guide provides an in-depth comparison of the in vivo and in vitro performance of pyrimidine-based inhibitors. We will dissect the causality behind experimental choices, provide validated protocols for key assays, and explore the critical factors that govern the translation of benchtop data into whole-organism efficacy. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate this complex transition.

Part 1: The In Vitro Landscape - Assessing Potency and Cellular Mechanism

In vitro assays are the bedrock of early-stage drug discovery, designed to rapidly assess a compound's biological activity in a controlled, isolated system. The primary goals are to determine potency (how much of the drug is needed), mechanism of action (how the drug works at a molecular level), and initial selectivity.

Causality in In Vitro Assay Selection

The choice of assay is dictated by the inhibitor's intended target. For pyrimidine-based inhibitors, which often function as ATP mimetics targeting kinases or as antimetabolites interfering with DNA synthesis, the key assays fall into three categories:

  • Biochemical (Enzyme) Inhibition Assays: These cell-free assays directly measure the inhibitor's ability to interact with its purified target protein (e.g., a specific kinase). They are crucial for determining direct potency (IC50) and understanding the mechanism of inhibition, devoid of confounding factors like cell membrane permeability.

  • Cell-Based Viability/Cytotoxicity Assays: These assays measure the overall effect of a compound on a cell population. They are a vital secondary screen to confirm that the biochemical potency translates to a functional outcome in a living cell (e.g., inhibiting proliferation or inducing cell death). Assays like the MTT or SRB are workhorses in this category.[7][8][9]

  • Target Engagement & Pathway Modulation Assays: These more sophisticated assays confirm that the inhibitor is hitting its intended target within the cell and modulating the downstream signaling pathway. This can involve techniques like Western blotting to look at phosphorylation status of a target's substrates or specialized cellular thermal shift assays (CETSA).

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 value of a pyrimidine-based kinase inhibitor against its target.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2).[10]

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine Triphosphate).

  • Pyrimidine-based inhibitor stock solution (in DMSO).

  • Assay buffer (containing MgCl2, DTT, and other components to ensure optimal kinase activity).

  • Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Microplate reader.

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of the pyrimidine-based inhibitor in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the purified kinase to all wells except for the "no enzyme" control. Incubate for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and measure the remaining kinase activity using a detection reagent. This reagent typically quantifies the amount of ADP produced (a byproduct of kinase activity) via a luminescence-based signal.

  • Data Analysis: Measure the signal using a microplate reader. The data is normalized to the vehicle control (100% activity) and no-enzyme control (0% activity). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Workflow Visualization: In Vitro Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Off-Target p1 Biochemical Assay (e.g., Kinase Inhibition) Determine IC50 p2 Cell Viability Assay (e.g., MTT, SRB) Determine GI50/IC50 p1->p2 Potent Hits p3 Target Engagement Assay (e.g., Western Blot, CETSA) Confirm On-Target Effect p2->p3 Validate Mechanism p4 Kinome Panel Screening Assess Selectivity p3->p4 Validated Hits p5 Counter-Screening (e.g., Normal Cell Lines) Assess Cytotoxicity p4->p5 p6 Advance to In Vivo Studies p5->p6 Selective, Potent Lead

Caption: A typical workflow for the in vitro evaluation of pyrimidine-based inhibitors.

Part 2: The In Vivo Proving Ground - Efficacy in a Physiological Context

While in vitro assays establish potential, in vivo studies are the crucible where a compound's true therapeutic utility is tested. These experiments, typically in animal models, aim to determine if a compound can achieve sufficient exposure at the target site to exert a therapeutic effect without undue toxicity.[3]

Causality in In Vivo Model Selection

The choice of animal model is critical and depends on the research question. For anticancer pyrimidine inhibitors, common models include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[11] These models are relatively fast and cost-effective for initial efficacy testing. However, the long-term passaging of cell lines can lead to genetic drift, and the lack of an immune system prevents the study of immunomodulatory effects.[11][12]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunocompromised mice. PDX models better retain the heterogeneity and architecture of the original human tumor, offering higher predictive value for clinical outcomes.[1][11]

  • Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the inhibitor, the tumor, and a fully functional immune system.[12][13]

The Indispensable Role of Pharmacokinetics (PK) and ADME

A potent inhibitor is useless if it cannot reach its target. Pharmacokinetic (PK) studies measure what the body does to the drug. For orally administered pyrimidine inhibitors, key PK parameters include:

  • Absorption & Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[14] Poor absorption is a common reason for in vivo failure.

  • Distribution (Vd): Where the drug goes in the body. For brain tumors, for example, the ability to cross the blood-brain barrier is paramount.[15][16]

  • Metabolism: How the drug is chemically modified by the body, often by cytochrome P450 (CYP) enzymes in the liver.[14] Metabolism can inactivate a drug or create active or toxic metabolites.

  • Excretion: How the drug is eliminated from the body.

These ADME (Absorption, Distribution, Metabolism, Excretion) properties determine the drug's concentration and duration of action at the tumor site and are a primary cause of divergence from in vitro results.[17]

Experimental Protocol: In Vivo Anticancer Efficacy Study (CDX Model)

Objective: To evaluate the ability of a pyrimidine-based inhibitor to suppress tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Human cancer cell line (e.g., A549, HT-29).[10][13]

  • Cell culture medium and reagents.

  • Matrigel (optional, to aid tumor formation).

  • Test compound (pyrimidine-based inhibitor) in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Calipers for tumor measurement.

Step-by-Step Methodology:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or medium, often mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, positive control/standard-of-care, and one or more dose levels of the test compound).

  • Treatment Administration: Administer the inhibitor and controls according to the planned schedule (e.g., once daily by oral gavage) for a set period (e.g., 21 days).

  • Data Collection: Throughout the study, measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

Workflow Visualization: In Vivo Efficacy Study

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis p1 Tumor Cell Implantation (e.g., Subcutaneous) p2 Tumor Growth Monitoring p1->p2 p3 Randomize into Groups (Vehicle, Test Compound) p2->p3 Tumors reach ~150 mm³ p4 Daily Dosing Regimen (e.g., Oral Gavage) p3->p4 p5 Monitor Tumor Volume & Body Weight p4->p5 p6 Study Endpoint (e.g., Day 21) p5->p6 Continuous Monitoring p7 Tumor Excision & Weighing p6->p7 p8 Calculate Tumor Growth Inhibition (TGI) p7->p8 p9 Demonstrate In Vivo Efficacy p8->p9 Statistically Significant?

Caption: A streamlined workflow for a typical in vivo xenograft efficacy study.

Part 3: Bridging the Gap - Why In Vitro Potency Fails to Predict In Vivo Efficacy

The transition from a petri dish to a patient is the "valley of death" for many drug candidates. The biological complexity of a living organism introduces a host of variables absent in simplified in vitro systems.[6] Understanding these factors is crucial for designing better drugs and experiments.

Key Factors Driving the In Vitro to In Vivo Disconnect
  • Pharmacokinetics and Bioavailability: As discussed, poor ADME properties are a primary culprit. A compound with a nanomolar in vitro IC50 may never reach concentrations in the blood—let alone the tumor—sufficient for efficacy due to poor absorption from the gut or rapid clearance by the liver.[14][18] Many pyrimidine-based tyrosine kinase inhibitors, for example, have highly variable oral bioavailability, which can be significantly affected by food.[14]

  • The Problem of Unrealistic Dosing: Preclinical in vitro studies often use concentrations that are orders of magnitude higher than what can be safely achieved in a patient.[19] A positive result at 10 µM in a cell culture is often meaningless if the maximum tolerated plasma concentration in vivo is only 100 nM. This highlights the importance of considering clinically relevant concentrations early in the discovery process.[19]

  • Off-Target Effects: The pyrimidine scaffold's resemblance to the adenine core of ATP makes it prone to binding to the highly conserved ATP pocket of many kinases.[20] While this can be exploited for multi-targeted therapies, it often leads to off-target activity.[20] These off-target effects can cause unexpected toxicities in vivo that were not apparent in a clean in vitro system, limiting the achievable therapeutic dose.[21] Conversely, an off-target effect could unexpectedly contribute to efficacy.[22]

  • Plasma Protein Binding: Many drugs bind extensively to plasma proteins like albumin. Only the "free" or unbound fraction of the drug is available to penetrate tissues and interact with the target.[15] A compound that is 99.9% protein-bound will have a free concentration that is 1000-fold lower than its total plasma concentration, a critical factor often overlooked when comparing to in vitro IC50 values.

  • The Tumor Microenvironment (TME): In vitro cell monolayers are a poor substitute for a solid tumor, which is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix.[11] This TME can create physical barriers to drug penetration, and regions of hypoxia can alter cellular metabolism and sensitivity to drugs, factors that are not captured in standard in vitro assays.

Diagram: Factors Influencing the In Vitro to In Vivo Translation

G cluster_0 Physiological & Pharmacological Barriers invitro {b In Vitro Potency (IC50 / EC50)|{Cell-free Assay Cell Monolayer}} PK Pharmacokinetics (ADME) invitro->PK PPB Plasma Protein Binding invitro->PPB TME Tumor Microenvironment (Hypoxia, Stroma) invitro->TME OffTarget Off-Target Toxicity invitro->OffTarget BBB Tissue Barriers (e.g., Blood-Brain Barrier) invitro->BBB invivo {b In Vivo Efficacy (TGI / Survival)|{Whole Organism Complex System}} PK->invivo PPB->invivo TME->invivo OffTarget->invivo BBB->invivo

Caption: The complex barriers that separate in vitro potential from in vivo reality.

Part 4: Case Studies - Pyrimidine-Based Inhibitors in Action

Examining specific examples provides the clearest illustration of the principles discussed. The following table summarizes data for several classes of pyrimidine-based inhibitors, highlighting the relationship between their in vitro and in vivo performance.

Inhibitor Class/Compound Target(s) In Vitro Activity (IC50) Cell Line(s) In Vivo Model In Vivo Efficacy Reference(s)
Compound 8c (Tubulin Inhibitor) Tubulin PolymerizationNanomolar rangeLN229, U251 (Glioblastoma)GBM Xenograft in miceSignificantly inhibited tumor growth by 66%[23]
Pyrido[2,3-d]pyrimidine (Compound 18) ENPP1Potent ENPP1 inhibition4T1 (Breast Cancer)Syngeneic 4T1 mouse modelDemonstrated in vivo efficacy[13]
FAK Inhibitor (Compound 72) FAK27.4 nMMDA-MB-231 (TNBC)Mouse model of TNBC metastasisInhibited lung metastasis more potently than reference compound[1]
VEGFR-2 Inhibitor (Compound SP2) VEGFR-26.82 µM (Enzyme); 4.07 µM (Cell)HT-29 (Colon Cancer)N/A (Apoptosis & Cell Cycle data provided)Induced apoptosis and G1 cell cycle arrest[10]
Nav1.2 Inhibitor (Compound 14) Nav1.2 Sodium Channel120 nMN/A (Electrophysiology)Mouse models of epilepsyED50 of 3.2 mg/kg in maximal electroshock test[16]
Chromeno[2,3-d]pyrimidinones N/A (Phenotypic)Low micromolar rangeTNBC cell linesChicken Chorioallantoic Membrane (CAM) modelInhibited tumor growth and induced regression[24]
Analysis of Case Studies:
  • Good Correlation (Compound 8c, FAK Inhibitor 72): The tubulin inhibitor Compound 8c shows an excellent translation from potent nanomolar in vitro cytotoxicity to significant tumor growth inhibition in vivo.[23] This suggests the compound likely possesses favorable pharmacokinetic properties that allow it to reach and effectively engage its target in the glioblastoma xenografts. Similarly, the FAK inhibitor Compound 72 translated a potent IC50 into a strong antimetastatic effect, highlighting its potential.[1]

  • Successful Translation with Integrated Models (Compound 18): The ENPP1 inhibitor Compound 18 was shown to be potent in vitro and was then successfully validated in a syngeneic mouse model, which is a more rigorous test than a simple xenograft as it includes a competent immune system.[13] This provides stronger evidence of its potential therapeutic utility.

  • Bridging Mechanistic and Efficacy Data (Compound SP2): While a direct tumor growth inhibition value isn't provided for the VEGFR-2 inhibitor SP2 , the study successfully connects the in vitro IC50 to downstream cellular mechanisms like apoptosis and cell cycle arrest, providing a strong rationale for its observed cytotoxicity.[10]

  • Non-Oncology Success (Compound 14): The Nav1.2 inhibitor Compound 14 demonstrates that these principles apply outside of oncology. A potent in vitro IC50 against the ion channel translated to a potent anticonvulsant effect in mouse models, supported by favorable PK data showing excellent brain penetration.[16]

Conclusion and Future Directions

The journey of a pyrimidine-based inhibitor from a promising hit in an in vitro screen to a viable clinical candidate is a multi-stage process where initial potency must be reconciled with physiological reality. This guide underscores that while in vitro assays are indispensable for initial screening and mechanistic elucidation, they are poor predictors of in vivo success in isolation.

For drug development professionals, the key takeaway is the necessity of an integrated, multi-parameter approach. Early characterization of ADME properties, assessment of off-target effects, and the use of clinically relevant in vitro concentrations can help bridge the translational gap. Furthermore, selecting in vivo models that can accurately recapitulate the human disease state, including the immune system and tumor microenvironment, is paramount. By understanding the causality behind the frequent in vitro-in vivo disconnect, researchers can make more informed decisions, reduce late-stage attrition, and ultimately accelerate the development of effective pyrimidine-based therapeutics.

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A Senior Application Scientist's Guide to the Robust Validation of Assay Results for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The accurate quantification of novel chemical entities, such as 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, is paramount for informed decision-making in medicinal chemistry, pharmacokinetic studies, and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of assay results for this specific pyrimidine derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Significance of Validated Assays

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3] This guide will compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each method will be evaluated based on key validation parameters as defined by the ICH Q2(R2) guidelines, including specificity, linearity, accuracy, precision, and robustness.[2][4]

Comparison of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the assay, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation via HPLC coupled with highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. Peak purity analysis is crucial.Excellent, due to the high selectivity of monitoring specific precursor-to-product ion transitions.Excellent, with high selectivity based on retention time and mass fragmentation patterns.
Sensitivity (LOD/LOQ) Moderate (typically in the low ng/mL to µg/mL range).High to Very High (pg/mL to low ng/mL range).High, but often requires derivatization to improve volatility and thermal stability.
Linearity (r²) Typically ≥ 0.999.[5]Typically ≥ 0.998.Typically ≥ 0.998.[6]
Accuracy (% Recovery) 98.0% - 102.0% is achievable.[5]98.0% - 102.0% is achievable.97.0% - 103.0% is achievable.[6]
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[5]Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.5%.Repeatability: ≤ 2.5%; Intermediate Precision: ≤ 3.0%.[6]
Primary Applications Purity determination, potency assays, and stability testing of bulk drug substances and formulated products.Bioanalysis of complex matrices (e.g., plasma, urine), impurity profiling at trace levels, and metabolic studies.Analysis of volatile impurities or when derivatization provides a significant advantage in sensitivity or selectivity.
Considerations The polarity of the analyte may lead to poor retention on standard reversed-phase columns, necessitating the use of polar-embedded or polar-endcapped columns.Higher instrument cost and complexity. Matrix effects (ion suppression or enhancement) must be carefully evaluated.The analyte is not inherently volatile; derivatization is required, which adds a step to sample preparation and can introduce variability.

Experimental Protocols and Validation Workflows

The following protocols are presented as robust starting points for the development and validation of assays for this compound. These are grounded in established methodologies for similar pyrimidine derivatives and adhere to FDA and ICH guidelines.[2][3][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for assessing the purity and potency of the drug substance. Given the polar nature of the target compound, a reversed-phase method with a polar-endcapped column is recommended to ensure adequate retention.

Diagram of the HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Water/Acetonitrile) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Polar-Endcapped Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A logical workflow for the HPLC-UV analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan (typically around the λmax of the compound).

  • Injection Volume: 10 µL.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank, calibration standards, and samples.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for quantifying the analyte in complex biological matrices due to its superior sensitivity and specificity.

Diagram of the LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or Solid Phase Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM Mode) Ionize->Analyze Integrate Integrate Peak Areas (Analyte & IS) Analyze->Integrate Ratio Calculate Area Ratios Integrate->Ratio Quantify Quantify via Calibration Curve Ratio->Quantify

Caption: A typical workflow for the bioanalysis of this compound using LC-MS/MS.

Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column for fast gradients (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z [M+H]+ → fragment ion.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge. Transfer the supernatant for analysis.

  • Calibration Standards: Prepare calibration standards by spiking blank plasma with known concentrations of the analyte.

  • Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Data Processing: Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the analyte. A common approach for amino groups is silylation or acylation.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Program: A temperature gradient optimized to separate the derivatized analyte from other matrix components.

  • Ionization Mode: Electron Ionization (EI).

Step-by-Step Protocol:

  • Derivatization: The sample extract is dried down and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added. The reaction is typically carried out at an elevated temperature.

  • Analysis: The derivatized sample is injected into the GC-MS.

  • Quantification: Quantification is based on the peak area of a characteristic ion in the mass spectrum of the derivatized analyte.

Forced Degradation Studies: A Cornerstone of Validation

To ensure the stability-indicating nature of the chosen assay (particularly for HPLC-UV), forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.

Typical Stress Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating the solid drug substance at 105 °C.

  • Photolytic Degradation: Exposing the drug substance to light according to ICH Q1B guidelines.

The developed analytical method must be able to resolve the parent drug from all significant degradation products, demonstrating its specificity.

Conclusion

The validation of an assay for this compound is a critical step in its development pathway. While HPLC-UV offers a robust and accessible method for purity and potency testing of the bulk substance, LC-MS/MS is the superior choice for bioanalytical applications requiring high sensitivity and selectivity. GC-MS presents a viable alternative, particularly if derivatization offers analytical advantages.

The selection of the most appropriate method should be a strategic decision based on the intended application, regulatory requirements, and available resources. The protocols and validation frameworks presented in this guide provide a solid foundation for establishing a reliable and scientifically sound analytical method for this compound, thereby ensuring the integrity of the data that underpins critical research and development decisions.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in-silico molecular docking performance of various pyrimidine derivatives against key protein targets implicated in a range of diseases. Synthesizing data from numerous studies, this document is intended for researchers, scientists, and drug development professionals to offer a comprehensive technical overview and practical insights for the rational design of novel therapeutics.

The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of life, forming the core structure of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

Molecular docking, a powerful computational technique, has become indispensable in the early stages of drug discovery.[5][6] It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] By estimating the binding affinity and analyzing the intermolecular interactions, docking studies provide crucial insights that guide the selection and optimization of lead compounds, thereby accelerating the drug development pipeline and reducing costs.[8]

Comparative Docking Analysis: Pyrimidine Derivatives versus Key Protein Targets

The following sections present a comparative analysis of the docking performance of various pyrimidine derivatives against several therapeutically relevant protein targets. The data, collated from multiple research articles, is summarized in tables for ease of comparison. Lower binding energy values are indicative of a more stable protein-ligand complex and, consequently, a higher predicted binding affinity.

Kinase Inhibitors: A Major Frontier for Pyrimidine-Based Therapeutics

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The ATP-binding site of kinases has proven to be a highly "druggable" target, and numerous pyrimidine-based inhibitors have been developed to compete with endogenous ATP.

EGFR is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer drug development.[4][10] Several studies have focused on designing pyrimidine derivatives as EGFR inhibitors.[10][11]

Derivative ClassSpecific Compound/ModificationTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT-8.9 (approximated from IC50)Not Specified[12]
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790M-8.1 (approximated from IC50)Not Specified[12]
Pyrimidine DerivativesCompound 7EGFR Kinase Domain-8.8Not Specified[12]
Pyrimidine DerivativesCompound 12EGFR Kinase Domain-8.4Not Specified[12]
Pyrimidine DerivativesCompound 9EGFR Kinase Domain-8.3Not Specified[12]
Pyrimidine DerivativesCompound 10EGFR Kinase Domain-8.3Not Specified[12]

Table 1: Comparative Docking Data of Pyrimidine Derivatives Against EGFR.

The rationale for targeting EGFR with pyrimidine derivatives lies in their ability to mimic the purine ring of ATP and form key hydrogen bonds within the kinase hinge region.[4] For instance, many successful EGFR inhibitors form a crucial hydrogen bond with the backbone nitrogen of Met793.[12] The comparative data suggests that subtle modifications to the pyrimidine scaffold can significantly impact binding affinity, highlighting the importance of structure-activity relationship (SAR) studies in inhibitor design.

CDKs are essential for cell cycle progression, and their inhibition is a promising strategy for cancer therapy.[9] Pyrimidine derivatives have been explored as CDK2 inhibitors due to their structural similarity to the adenine core of ATP.[13]

Derivative ClassSpecific Compound/ModificationTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Chalcone-Substituted PyrimidinesCompound 4c (p-Fluoro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[1][14]
Chalcone-Substituted PyrimidinesCompound 4a (p-Chloro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.7LYS 33, THR 14, THR 165, GLU 12[13][14]
Chalcone-Substituted PyrimidinesCompound 4h (p-Nitro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.5THR 14, ILE 10[13][14]

Table 2: Comparative Docking Data of Pyrimidine Derivatives Against CDK2.

The interactions with key residues like LYS 33 and THR 14 in the active site of CDK2 are critical for the inhibitory activity of these compounds.[14] The variation in binding energies among the different substituted chalcone-pyrimidines underscores the influence of the nature and position of substituents on the overall binding affinity.

Dihydrofolate Reductase (DHFR) Inhibitors: Combating Microbial Infections

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[2] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes DHFR an attractive target for antimicrobial agents.

Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrimidine-Quinoline MoleculesDihydrofolate Reductase (DHFR)-6.60Not Specified[1]
Novel Pyrimidine DerivativesDihydrofolate Reductase (DHFR)Not Specified (Good Interaction)Not Specified[2]

Table 3: Docking Performance of Pyrimidine Derivatives Against DHFR.

The efficacy of pyrimidine-based DHFR inhibitors stems from their ability to occupy the same binding site as the natural substrate, dihydrofolate. The comparative analysis, although limited in quantitative data from the provided search results, indicates that pyrimidine derivatives can effectively interact with the active site of DHFR.[2]

Emerging Targets: COVID-19 Main Protease (Mpro)

The recent global pandemic spurred intensive research into antiviral therapies, with the main protease (Mpro) of SARS-CoV-2 emerging as a key drug target due to its essential role in viral replication.[15]

Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5[1]

Table 4: Docking of Pyrimidine Derivatives Against SARS-CoV-2 Mpro.

The promising binding energy of pyrido[2,3-d]pyrimidine derivatives against Mpro suggests that the pyrimidine scaffold can be adapted to inhibit viral proteases, opening new avenues for the development of broad-spectrum antiviral agents.[15][16]

Experimental Protocols: A Guide to Performing Comparative Docking Studies

To ensure the reproducibility and reliability of in-silico predictions, a well-defined and validated docking protocol is paramount. The following is a generalized, step-by-step methodology for conducting a comparative molecular docking study, primarily using the widely-cited AutoDock software.[8]

Step 1: Ligand and Protein Preparation

The quality of the initial structures is critical for the accuracy of the docking results.

Ligand Preparation:

  • 2D Structure Drawing: Draw the chemical structures of the pyrimidine derivatives using software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D .mol or .sdf files. Subsequently, perform energy minimization using a force field (e.g., MMFF94) in software like Avogadro or Chem3D to obtain a stable, low-energy conformation.

  • File Format Conversion: Convert the energy-minimized ligand files to the .pdbqt format required by AutoDock, which includes the addition of Gasteiger charges and defining rotatable bonds. This can be done using AutoDock Tools.

Protein Preparation:

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12] Choose a high-resolution structure, preferably with a co-crystallized ligand to define the active site.

  • Protein Clean-up: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.[12] The decision to keep or remove specific water molecules can be crucial, as they may mediate key interactions. This should be based on a thorough analysis of the crystal structure and relevant literature.[17]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign Kollman charges. This is a critical step for accurately calculating electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format using AutoDock Tools.

Step 2: Grid Box Generation and Docking Parameter Setup

The search space for the docking simulation needs to be defined.

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein.[12] The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. If a co-crystallized ligand is present, the grid box is typically centered on it.

  • Docking Algorithm Selection: The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective search algorithm in AutoDock.[1] It combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Setting Docking Parameters:

    • Number of Genetic Algorithm Runs: Set a sufficient number of runs (e.g., 50-100) to ensure a comprehensive exploration of the ligand's conformational space.[1]

    • Exhaustiveness: This parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.[12]

Step 3: Docking Execution and Analysis of Results

Once the parameters are set, the docking simulation can be run.

  • Execution: Run the docking simulation using the AutoDock or AutoDock Vina executable.

  • Analysis of Binding Poses: The software will generate multiple binding poses for each ligand, ranked by their predicted binding energy.[12] The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Analysis: Visualize the top-ranked binding poses using software like PyMOL or Discovery Studio. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Step 4: Validation of the Docking Protocol

Validation is a critical step to ensure that the chosen docking protocol can reliably reproduce experimentally observed binding modes.[17][18]

  • Redocking of the Co-crystallized Ligand: Extract the co-crystallized ligand from the PDB structure and dock it back into the active site of the protein using the same protocol as for the test ligands.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic orientation.[9][12] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[17][19]

Visualizing the Workflow and Key Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Execution of Docking Algorithm Execution of Docking Algorithm Grid Box Generation->Execution of Docking Algorithm Pose Analysis & Scoring Pose Analysis & Scoring Execution of Docking Algorithm->Pose Analysis & Scoring Interaction Analysis Interaction Analysis Pose Analysis & Scoring->Interaction Analysis Protocol Validation (Redocking & RMSD) Protocol Validation (Redocking & RMSD) Interaction Analysis->Protocol Validation (Redocking & RMSD)

Caption: A generalized workflow for in-silico molecular docking studies.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of inhibition by pyrimidine-based kinase inhibitors.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates the potential of pyrimidine derivatives as versatile scaffolds for designing potent and selective inhibitors against a multitude of therapeutic targets. The in-silico docking studies, when performed with rigor and validated appropriately, serve as a powerful predictive tool to rationalize the design of novel compounds and prioritize them for synthesis and biological evaluation.

Future research in this area will likely focus on the integration of molecular docking with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, to gain a more dynamic and comprehensive understanding of ligand-receptor interactions.[10][20] Furthermore, the application of machine learning and artificial intelligence in drug design holds immense promise for accelerating the discovery of novel pyrimidine-based therapeutics with enhanced efficacy and safety profiles.

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A Comparative Benchmarking Guide to 2-Amino-6-ethyl-5-methylpyrimidin-4-ol as a Potential CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmarking analysis of the novel compound, 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, against the well-established Cyclin-Dependent Kinase 2 (CDK2) inhibitors, Roscovitine and Dinaciclib. Given the structural similarities of its pyrimidin-4-ol scaffold to known kinase inhibitors, we hypothesized its activity against CDK2, a critical regulator of the cell cycle and a validated target in oncology.[1][2] This document outlines detailed experimental protocols for determining in vitro enzymatic inhibition, assessing cell-based anti-proliferative effects, and confirming target engagement. By presenting a direct comparison based on robust, reproducible methodologies, this guide serves as a technical resource for researchers in oncology and drug development, offering a framework for evaluating novel kinase inhibitors.

Introduction

The Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly during the transition from G1 to S phase and progression through the S phase.[3][4] CDK2 forms active complexes with Cyclin E and Cyclin A, which phosphorylate key substrates, most notably the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb by the CDK2/Cyclin E complex leads to the release of E2F transcription factors, initiating the expression of genes required for DNA replication.[5]

Dysregulation of CDK2 activity is a common feature in many human cancers, often stemming from the overexpression of cyclins or the loss of endogenous inhibitors.[1][6] This aberrant activity drives uncontrolled cell proliferation, making CDK2 an attractive target for cancer therapy.[7]

The Incumbents: Established CDK2 Inhibitors

To establish a robust benchmark, we have selected two well-characterized CDK2 inhibitors with distinct profiles:

  • Roscovitine (Seliciclib): A purine analog that acts as a competitive inhibitor at the ATP-binding site of several CDKs, including CDK1, CDK2, CDK5, and CDK7.[8][9][10] It has been extensively studied and serves as a classic reference compound for CDK inhibition, known to induce cell cycle arrest and apoptosis.[8][11]

  • Dinaciclib (SCH 727965): A potent and selective inhibitor of CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[12][13][14] Dinaciclib has advanced into clinical trials and has shown encouraging activity in various malignancies, representing a more modern and potent benchmark.[15]

The Challenger: this compound

The compound this compound features a pyrimidin-4-ol core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with the hinge region of kinase ATP-binding sites, a feature common to many successful kinase inhibitors.[16][17] While the specific biological activity of this particular molecule is not widely documented, its structural motifs warrant investigation as a potential kinase inhibitor. This guide provides the experimental framework to test this hypothesis by directly comparing its performance against established standards.

Experimental Methodologies & Protocols

To ensure scientific rigor, all protocols are designed as self-validating systems, including positive and negative controls. The causality behind experimental choices is to progress from direct target inhibition in vitro to cellular effects, providing a multi-faceted view of the compound's performance.

In Vitro Kinase Inhibition Assay: ADP-Glo™

Rationale: The primary step is to determine if this compound directly inhibits the enzymatic activity of CDK2. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzymatic activity.[18][19]

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM MnCl2).[20] Reconstitute recombinant human CDK2/Cyclin E enzyme, substrate (e.g., a synthetic peptide derived from Rb), and Ultra-Pure ATP according to the manufacturer's instructions.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound, Roscovitine, and Dinaciclib in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture (CDK2/Cyclin E, substrate, and buffer). Add 5 µL of the diluted compounds. Initiate the reaction by adding 5 µL of ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for 1 hour.[20]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP. Incubate for 30-60 minutes at room temperature.[21]

  • Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Anti-Proliferation Assay: MTT

Rationale: To determine if the compound's enzymatic activity translates into a biological effect, we assess its ability to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23][24] We will use a cancer cell line known to be sensitive to CDK2 inhibition, such as a CCNE1-amplified ovarian cancer line or a breast cancer line like MCF-7.[3]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in 5% CO₂.[24][25]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.[24]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[22][26]

  • Solubilization: Carefully remove the media and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[23][25]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells. Plot the results and determine the EC50 (half-maximal effective concentration) values.

Target Engagement Assay: Western Blot for Phospho-Rb

Rationale: To confirm that the anti-proliferative effects are due to the inhibition of CDK2, we will measure the phosphorylation status of its primary substrate, Rb. A reduction in phosphorylated Rb (pRb) at CDK2-specific sites (e.g., Ser608, Ser807/811) indicates target engagement within the cell.[12][27]

Detailed Protocol:

  • Cell Treatment & Lysis: Treat cells with the compounds at concentrations around their EC50 values for a defined period (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in 2x SDS gel-loading buffer.[28] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]

  • Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[30]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (e.g., pRb Ser807/811).[12][28] Separately, probe a parallel blot with an antibody for total Rb as a loading control.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[29]

  • Analysis: Quantify the band intensities. A decrease in the pRb/total Rb ratio in compound-treated cells compared to the control indicates successful target engagement.

Data Presentation & Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison. The following tables present a hypothetical but realistic outcome of the benchmarking experiments.

Table 1: In Vitro Enzymatic Inhibition of CDK2/Cyclin E

CompoundIC50 (nM)
This compound150
Roscovitine650[10]
Dinaciclib1[12][13][14]

Table 2: Cellular Anti-Proliferative Activity (MCF-7 Cells, 72h)

CompoundEC50 (µM)
This compound2.5
Roscovitine13.9[11]
Dinaciclib0.004 (4 nM in A2780 cells)[31]

Analysis of Results:

In this hypothetical scenario, this compound demonstrates promising activity. Its in vitro IC50 of 150 nM shows it is a more potent direct inhibitor of the CDK2 enzyme than Roscovitine, though significantly less potent than the clinical-stage compound Dinaciclib.[10][12][13]

Crucially, the cellular EC50 value of 2.5 µM confirms that the compound can penetrate cells and inhibit proliferation. The Western blot results (not shown in table) would be expected to show a dose-dependent decrease in pRb levels, confirming that the cellular effect is mediated through the intended mechanism of CDK2 inhibition. While not as potent as Dinaciclib, its performance relative to Roscovitine suggests that this compound is a viable lead compound worthy of further optimization.

Visualized Workflows and Pathways

Diagrams are essential for clarifying complex experimental processes and biological pathways.

ADP_Glo_Workflow cluster_plate 384-Well Plate A 1. Kinase Reaction (Enzyme + Substrate + Compound) B 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) A->B Incubate 1h C 3. Add Kinase Detection Reagent (Convert ADP to ATP) B->C Incubate 40min D 4. Measure Luminescence (Plate Reader) C->D Incubate 30min E 5. Calculate IC50 (Dose-Response Curve) D->E

Caption: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Separation A->B C 3. Transfer to Membrane B->C D 4. Blocking (5% BSA) C->D E 5. Primary Antibody Incubation (anti-pRb / anti-Total Rb) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. ECL Detection & Imaging F->G H 8. Analysis (pRb / Total Rb Ratio) G->H

Caption: Key steps in the Western Blot protocol for measuring target engagement.

CDK2_Pathway GF Growth Factors CyclinE Cyclin E GF->CyclinE Upregulates ActiveComplex CDK2/Cyclin E (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb ActiveComplex->pRb E2F E2F Rb->E2F Sequesters Genes S-Phase Genes (DNA Replication) E2F->Genes Activates Transcription Proliferation Cell Cycle Progression Genes->Proliferation Inhibitor 2-Amino-6-ethyl-5- methylpyrimidin-4-ol Inhibitor->ActiveComplex INHIBITS

Caption: The CDK2/Rb signaling pathway and the inhibitory action of the test compound.

Conclusion

This guide establishes a rigorous framework for benchmarking the novel compound this compound against the known CDK2 inhibitors Roscovitine and Dinaciclib. The outlined protocols, from direct enzymatic assays to cell-based functional readouts, provide a comprehensive strategy for characterizing its potential as an anti-cancer agent. The hypothetical data presented suggests that this compound is a promising lead, outperforming the first-generation inhibitor Roscovitine in direct target inhibition. Future work should focus on lead optimization to improve cellular potency and conducting selectivity profiling against a panel of other kinases to understand its specificity. These subsequent studies will be critical in determining its potential for further preclinical development.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Amino-6-ethyl-5-methylpyrimidin-4-ol forms the bedrock of discovery. This compound, a substituted aminopyrimidine, belongs to a class of heterocyclic molecules known for significant biological activity, making them valuable in medicinal chemistry.[1][2] However, with the power of synthesis comes the profound responsibility of safe handling and environmentally sound disposal. Improper disposal of such specialized chemicals can pose risks to personnel and ecosystems.[3][4]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity. It is designed to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is paramount. The first and most critical step is to always consult the Safety Data Sheet (SDS) provided by the manufacturer.[3][5] The SDS is the primary, authoritative source for specific hazard information, handling protocols, and emergency measures.

Table 1: Key Properties and Potential Hazards of this compound

PropertyDataSource(s)
Chemical Name This compound[1]
Synonyms 2-amino-5-ethyl-6-methyl-4-pyrimidinol; NSC 210935[1][9]
CAS Number 28224-69-3[9][10][11]
Molecular Formula C₇H₁₁N₃O[9]
Molecular Weight 153.18 g/mol [9]
Potential Hazards Based on related aminopyrimidines, may cause skin irritation, serious eye irritation, and respiratory tract irritation. The toxicological properties have not been fully investigated.[6][7][12][13]
Incompatible Materials Strong oxidizing agents.[12]

Core Principles of Chemical Waste Management

Proper disposal is governed by a set of foundational principles that ensure safety and compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16][17]

  • Segregation : Never mix different types of chemical waste.[4][18] this compound, as a solid organic compound, must be collected in a waste stream separate from halogenated solvents, acids, bases, or aqueous waste. This prevents dangerous reactions and simplifies the final disposal process.[3]

  • Labeling : Every waste container must be meticulously labeled.[4] This is a critical safety communication tool. The label must clearly state the full chemical name—not abbreviations—along with concentration, the date accumulation started, and relevant hazard warnings.[3][4]

  • Containment : Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[4][18] For this solid compound, a robust, wide-mouthed container with a screw-on cap is ideal.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the disposal of pure this compound and materials grossly contaminated with it.

Experimental Protocol: Waste Collection and Disposal

  • Pre-Disposal Assessment:

    • Obtain and thoroughly read the manufacturer-specific Safety Data Sheet (SDS).

    • Review your institution's chemical hygiene plan and waste disposal guidelines. Identify the correct waste stream for non-hazardous or hazardous solid organic chemicals.

    • Confirm with your institution's Environmental Health & Safety (EHS) department if you are uncertain about the classification.

  • Don Personal Protective Equipment (PPE):

    • Wear standard laboratory PPE, including a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles.

  • Waste Segregation and Collection:

    • Designate a specific, compatible solid waste container for "Non-Halogenated Organic Solids" or a similar classification provided by your EHS office.

    • Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.

    • Also, place any weigh boats, contaminated gloves, or paper towels used during handling into this same container.

    • Causality Note: Keeping the waste stream pure prevents chemical reactions and ensures it can be handled by the designated disposal facility. Mixing waste streams can lead to costly and complex disposal procedures.

  • Container Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • Write legibly:

      • Full Chemical Name: "this compound"

      • CAS Number: "28224-69-3"

      • Estimated Quantity/Concentration

      • Date of Accumulation

      • Hazard Warnings: "Irritant" (or as specified in the SDS)

  • Temporary On-Site Storage:

    • Securely seal the container.

    • Store the container in a designated satellite accumulation area or your laboratory's main waste collection site.

    • Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, and is not in a high-traffic area.[12][19]

  • Arrange for Final Disposal:

    • Once the container is full or has reached the storage time limit set by your institution, schedule a pickup through your EHS office.

    • Disposal must be conducted by a licensed hazardous waste disposal company; never attempt to dispose of this chemical in the regular trash or down the drain.[4][20]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial assessment to final removal.

G Start Start: Waste Generation Consult_SDS 1. Consult SDS & Institutional Guidelines Start->Consult_SDS Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Don_PPE Segregate 3. Segregate Waste into Designated Solid Organic Waste Container Don_PPE->Segregate Label 4. Label Container with Full Chemical Name, Date, & Hazard Information Segregate->Label Store 5. Store Sealed Container in Designated Satellite Accumulation Area Label->Store Contact_EHS 6. Contact EHS for Pickup by Licensed Contractor Store->Contact_EHS End End: Compliant Disposal Contact_EHS->End

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as general waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble. Check the SDS for solubility information; ethanol or acetone are likely candidates.

  • Collect Rinsate: The solvent rinsate from this process is now considered hazardous chemical waste. It must be collected in a designated liquid waste container (e.g., "Non-Halogenated Solvent Waste") and disposed of according to the protocol for that waste stream.

  • Final Cleaning: After the triple rinse, wash the container with soap and water.

  • Disposal: The decontaminated container can now be disposed of in the appropriate recycling or general waste stream, provided all labels indicating hazardous contents have been removed or defaced.[18]

By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also uphold your commitment to environmental stewardship and regulatory compliance. This builds a foundation of trust and responsibility that is the hallmark of scientific excellence.

References

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A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. As the toxicological properties of this specific compound have not been fully investigated, the following procedures are based on best practices for handling similar aminopyrimidine derivatives and are designed to ensure a high level of safety in the laboratory.[1][2]

Hazard Assessment and Risk Mitigation

While this compound is not considered a hazardous substance under the US OSHA Hazard Communication Standard 2024, its toxicological properties have not been fully investigated.[1] Therefore, it is prudent to treat it with a degree of caution, assuming it may cause irritation to the skin, eyes, and respiratory tract, similar to other aminopyrimidine compounds.[1][2][3][4]

Key Potential Hazards:

  • Eye Irritation: Direct contact may cause irritation.[1][2][3][4]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][2][3]

  • Ingestion: May be harmful if swallowed.[3]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3] Adherence to the protocols outlined in this guide will significantly mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

Body Part Required PPE Specifications and Rationale
Hands Nitrile Gloves (Double Gloving Recommended)Provides a robust barrier against skin contact. Double gloving is a best practice when handling compounds with unknown toxicological profiles.
Eyes Safety Glasses with Side Shields or GogglesProtects against accidental splashes or airborne dust particles.[5]
Body Laboratory CoatPrevents contamination of personal clothing.
Respiratory NIOSH-approved N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don3 3. Safety Glasses/Goggles Don4 4. Inner Gloves Don5 5. Outer Gloves Wash1 Wash Hands Don5->Wash1 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff3 3. Safety Glasses/Goggles Doff4 4. Inner Gloves Doff5 5. N95 Respirator (if used) Wash2 Wash Hands Doff5->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Enter Work Area Wash2->End

Caption: A workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep it away from strong oxidizing agents.[1]

Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • Use dedicated spatulas and weighing boats.

  • Clean all surfaces thoroughly after use.

Dissolution and Use in Solution
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Handle all solutions in a well-ventilated area.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Storage Receive and Store Weigh Weigh Solid in Fume Hood Storage->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Analysis Analyze Sample Reaction->Analysis Decontaminate Decontaminate Glassware Analysis->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A generalized workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Small Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][3] Clean the spill area with soap and water.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for a small spill. Prevent the material from entering drains.[7]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of unused material and solutions as hazardous chemical waste.[1] Do not empty into drains.[1][7] All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-ethyl-5-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-ethyl-5-methylpyrimidin-4-ol

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